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(4-Methoxy-phenyl)-piperidin-4-yl-methanol Documentation Hub

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  • Product: (4-Methoxy-phenyl)-piperidin-4-yl-methanol
  • CAS: 37581-37-6

Core Science & Biosynthesis

Foundational

(4-Methoxy-phenyl)-piperidin-4-yl-methanol chemical properties

A Pharmacophore Scaffold for GPCR Ligand Design[1] Executive Summary (4-Methoxyphenyl)(piperidin-4-yl)methanol (CAS: 1197-18-8, generic/salt forms vary) represents a "privileged scaffold" in medicinal chemistry.[1] Struc...

Author: BenchChem Technical Support Team. Date: February 2026

A Pharmacophore Scaffold for GPCR Ligand Design[1]

Executive Summary

(4-Methoxyphenyl)(piperidin-4-yl)methanol (CAS: 1197-18-8, generic/salt forms vary) represents a "privileged scaffold" in medicinal chemistry.[1] Structurally, it consists of a piperidine ring linked to a 4-methoxyphenyl (anisole) group via a chiral hydroxymethyl bridge.[1] This architecture serves as a critical intermediate in the synthesis of 5-HT2A antagonists (e.g., Volinanserin analogs), H1 antihistamines (fexofenadine-type pharmacophores), and neurokinin receptor ligands .

This guide provides a rigorous technical analysis of its physicochemical profile, a validated synthetic route via Grignard addition, and a strategic overview of its utility in structure-activity relationship (SAR) campaigns.

Part 1: Chemical Identity & Physicochemical Profiling

This molecule functions as a dual-pharmacophore: the basic piperidine nitrogen provides ionic anchoring to aspartate residues in GPCR binding pockets, while the methoxyphenyl group offers lipophilic stacking and hydrogen bond acceptance.

Datasheet: Core Properties
PropertyValue / DescriptionTechnical Note
IUPAC Name (4-Methoxyphenyl)(piperidin-4-yl)methanolSecondary alcohol; Chiral center at the methine bridge.[1]
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol Fragment-like space; ideal for fragment-based drug design (FBDD).[1]
LogP (Predicted) 1.6 – 1.9Moderate lipophilicity; good CNS penetration potential.
pKa (Basic) ~10.8 (Piperidine NH)Highly ionized at physiological pH (7.4).
H-Bond Donors 2 (NH, OH)Critical for receptor latching.
H-Bond Acceptors 3 (N, OH, OMe)The methoxy oxygen is a weak acceptor.
Solubility High in DMSO, MeOH, DCM.Free base has low water solubility; HCl salt is water-soluble.[1]
Part 2: Synthetic Architecture

The synthesis of (4-Methoxyphenyl)(piperidin-4-yl)methanol requires precise control to prevent racemization (if chiral synthesis is attempted) and to manage the nucleophilicity of the Grignard reagent.[1] The standard industrial route utilizes N-Boc-4-formylpiperidine as the electrophile.[1]

Validated Synthetic Protocol

Reaction Class: Grignard Addition followed by Acidolytic Deprotection.

Reagents:

  • Substrate: tert-Butyl 4-formylpiperidine-1-carboxylate (N-Boc-4-aldehyde).[1]

  • Nucleophile: 4-Methoxyphenylmagnesium bromide (0.5 M in THF).[1][2]

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[1]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.[1] Charge with N-Boc-4-formylpiperidine (1.0 eq) dissolved in anhydrous THF. Cool to 0°C .[3]

  • Nucleophilic Addition: Add 4-Methoxyphenylmagnesium bromide (1.2 eq) dropwise via a pressure-equalizing addition funnel. Critical: Maintain internal temperature <5°C to minimize enolization byproducts.

  • Reaction Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear.

  • Quench & Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate to yield the N-Boc intermediate (typically a viscous oil).

  • Deprotection: Dissolve the intermediate in DCM (10 mL/g). Add TFA (5 eq) dropwise at 0°C. Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo. Basify residue with 1N NaOH to pH >12. Extract with DCM (free base extraction). Recrystallize from Et₂O/Hexane if necessary.

Synthetic Workflow Diagram

SynthesisRoute Start N-Boc-4-formylpiperidine (Electrophile) Inter Intermediate: N-Boc-Alcohol Start->Inter THF, 0°C Nucleophilic Addition Reagent 4-Methoxy-Ph-MgBr (Grignard Reagent) Reagent->Inter Product Final Product: (4-Methoxyphenyl)(piperidin-4-yl)methanol Inter->Product Deprotection (-Boc removal) Deprotect Reagent: TFA / DCM Deprotect->Product

Caption: Figure 1. Convergent synthesis via Grignard addition to N-protected piperidine aldehyde.[1]

Part 3: Medicinal Chemistry Applications (SAR)

This scaffold is highly versatile due to its three distinct vectors for modification. It is often used to probe the hydrophobic pocket and anionic site of aminergic GPCRs.

1. The Piperidine Nitrogen (The Anchor)
  • Role: Protonated at physiological pH. Forms a salt bridge with conserved Aspartate residues (e.g., Asp3.32 in 5-HT receptors).

  • Modification Strategy: Alkylation or Reductive Amination.

    • Example: Attaching a -(CH2)2-Ph-F chain converts this scaffold into a potent 5-HT2A antagonist (Volinanserin-like).[1]

2. The Chiral Hydroxyl Linker
  • Role: Provides H-bond donation/acceptance.[1] The chirality (R vs S) often dictates receptor selectivity.

  • Modification Strategy:

    • Oxidation: To ketone (loss of chirality, flattening of geometry).

    • Etherification: To lock conformation or reach auxiliary pockets.

    • Resolution: Separation of enantiomers via chiral HPLC is recommended for biological assays, as one enantiomer is typically eutomer (active) and the other distomer (inactive/toxic).

3. The 4-Methoxy Phenyl Tail[1][4][5][6][7][8]
  • Role: Lipophilic contact. The methoxy group is an electron-donating group (EDG) that increases electron density on the ring.

  • Metabolic Liability: The -OMe group is a primary site for Phase I metabolism (O-demethylation by CYP2D6), leading to the phenol metabolite.[1]

    • Bioisostere Replacement: To improve metabolic stability, medicinal chemists often replace -OMe with -F, -Cl, or -CF3.[1]

Structure-Activity Relationship Diagram[1]

SAR_Logic Core (4-Methoxyphenyl) (piperidin-4-yl)methanol N_Term Piperidine NH: Ionic Anchor (Asp3.32) Target for Alkylation Core->N_Term Vector 1 Linker Hydroxyl Linker: Chiral Center (R/S) H-Bond Donor Core->Linker Vector 2 Tail 4-Methoxy Group: Metabolic Soft Spot (CYP2D6) Lipophilic Interaction Core->Tail Vector 3

Caption: Figure 2. Strategic vectors for lead optimization and metabolic stability enhancement.

Part 4: Handling & Stability[1]
  • Storage: The free base is sensitive to CO₂ (carbamate formation). Store under Nitrogen/Argon at -20°C. The HCl salt is stable at room temperature but hygroscopic.[1]

  • Safety: The compound is a secondary amine and likely an irritant. Standard PPE (gloves, goggles) is mandatory.

  • Analytical Marker:

    • 1H NMR (CDCl3): Look for the characteristic methoxy singlet (~3.8 ppm), the methine doublet/multiplet (~4.4 ppm), and the piperidine ring protons (multiplets 1.2–3.2 ppm).

    • Mass Spec: [M+H]+ = 222.15.

References
  • PubChem. (2025).[5][7] (4-Methoxyphenyl)(piperidin-4-yl)methanol Compound Summary. National Library of Medicine. [Link][1]

  • Ke, C., et al. (2009).[9] Synthesis of Diphenyl(piperidin-4-yl)methanol Derivatives. Core.ac.uk. [Link]

  • CAS Common Chemistry. (2025).[5][7] MDL 100907 (Volinanserin) Precursor Data. American Chemical Society. [Link][1][10]

Sources

Exploratory

A Technical Guide to the Structural Elucidation of (4-Methoxy-phenyl)-piperidin-4-yl-methanol

Prepared by: Gemini, Senior Application Scientist Introduction In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and r...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. (4-Methoxy-phenyl)-piperidin-4-yl-methanol is a heterocyclic compound that represents a valuable scaffold and building block in medicinal chemistry, particularly in the synthesis of neuropharmacological agents and other therapeutic molecules.[1][2] Its structure, combining a substituted aromatic ring with a piperidine moiety, offers a versatile platform for generating libraries of compounds with diverse biological activities.

The unambiguous determination of its molecular structure is paramount. It ensures reproducibility in synthesis, forms the basis for structure-activity relationship (SAR) studies, and is a non-negotiable requirement for intellectual property claims and regulatory submissions. This guide provides an in-depth, multi-technique approach to the structural elucidation of (4-Methoxy-phenyl)-piperidin-4-yl-methanol, grounded in the principles of analytical chemistry. We will move beyond simple data reporting to explain the causality behind the selection of each analytical technique, creating a self-validating system where each piece of data corroborates the others to build an unshakeable structural hypothesis.

Molecular Overview and Predicted Properties

Before embarking on experimental analysis, a thorough in-silico evaluation provides a theoretical framework for the expected results.

Chemical Structure:

Chemical structure of (4-Methoxy-phenyl)-piperidin-4-yl-methanol

Table 1: Physicochemical and Predicted Properties

PropertyValueSource
IUPAC Name (4-methoxyphenyl)(piperidin-4-yl)methanolPubChem[3]
Molecular Formula C₁₃H₁₉NO₂PubChem[3]
Monoisotopic Mass 221.14159 DaPubChem[3]
Molecular Weight 221.29 g/mol PubChem[3]
XLogP3 (Predicted) 1.4PubChem[3]
Hydrogen Bond Donors 2 (OH, NH)Chemchart[4]
Hydrogen Bond Acceptors 2 (N, O)Chemchart[4]

The Integrated Analytical Workflow: A Strategy for Certainty

The structure elucidation of a novel compound is not a linear process but an integrated workflow where each step provides a piece of the puzzle. The causality behind this workflow is to move from general information (molecular formula) to specific details (functional groups, atom connectivity) and finally to absolute confirmation (3D arrangement). This multi-pronged approach ensures that the final structure is validated by a confluence of evidence.

Structure_Elucidation_Workflow Figure 1: Integrated Workflow for Structure Elucidation cluster_synthesis Synthesis & Purification cluster_confirmation Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) [Molecular Formula] Purification->MS Provides MW IR Infrared (IR) Spectroscopy [Functional Groups] Purification->IR Identifies Bonds NMR NMR Spectroscopy (1H, 13C, 2D) [Atom Connectivity] Purification->NMR Maps Skeleton Xray X-ray Crystallography [3D Structure] Purification->Xray Gold Standard Confirmation Final Structure Confirmed MS->Confirmation IR->Confirmation NMR->Confirmation Xray->Confirmation NMR_Connectivity Figure 2: Key NMR Connectivity Correlations cluster_Aromatic Aromatic System cluster_Linker Linker cluster_Piperidine Piperidine Ring H2 H-2'/6' H3 H-3'/5' H2->H3 COSY OCH3 OCH3 CH_alpha CH-α OH OH CH_alpha->OH COSY H4 H-4 CH_alpha->H4 COSY H3_5 H-3/5 H4->H3_5 COSY H2_6 H-2/6 H3_5->H2_6 COSY NH NH H2_6->NH COSY

Caption: Expected COSY correlations establishing proton-proton coupling networks.

By combining these NMR techniques, a scientist can systematically walk through the molecule, connecting every proton and carbon to its neighbors, thereby building the molecular skeleton from the ground up.

Infrared (IR) Spectroscopy: Rapid Functional Group Verification

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their unique vibrational frequencies. [5]It serves as a quick and effective cross-validation of the structural features inferred from NMR and MS. For this molecule, we expect to see clear evidence of the alcohol, amine, ether, and aromatic functionalities.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid purified compound directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.

Data Interpretation & Trustworthiness

Table 5: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 3200Strong, BroadO-H stretchAlcohol (-OH)
3350 - 3250Medium, BroadN-H stretchSecondary Amine (-NH)
3100 - 3000MediumC-H stretchAromatic
2950 - 2850StrongC-H stretchAliphatic (Piperidine, Methine)
1610, 1510Medium-StrongC=C stretchAromatic Ring
1245StrongC-O stretch (asymmetric)Aryl Ether (-O-CH₃) [6]
1100 - 1000StrongC-O stretchSecondary Alcohol (-CH-OH)

The presence of all these key bands provides strong, corroborating evidence for the proposed structure.

X-ray Crystallography: The Unambiguous Proof

Expertise & Rationale: While the combination of MS, NMR, and IR provides an overwhelming case for the structure, single-crystal X-ray crystallography is considered the "gold standard" for absolute proof. [7][8]It provides a precise three-dimensional map of the atoms in space, confirming not only connectivity but also bond lengths, bond angles, and conformational details in the solid state.

Protocol Overview:

  • Crystal Growth: This is often the most challenging step. The compound must be slowly crystallized from a suitable solvent system to form a single, high-quality crystal. Techniques include slow evaporation, vapor diffusion, or solvent layering.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. A structural model is then built and refined to best fit the experimental data.

Conclusion: Data Triangulation for Validated Structure

The elucidation of (4-Methoxy-phenyl)-piperidin-4-yl-methanol's structure is not achieved by a single technique but by the logical triangulation of data from orthogonal analytical methods. Each experiment is a self-validating system that also serves to cross-validate the others.

Data_Triangulation Figure 3: Triangulation of Analytical Data for Structural Confirmation Structure (4-Methoxy-phenyl)- piperidin-4-yl-methanol (C13H19NO2) MS HRMS Data - m/z = 222.1489 [M+H]+ - Confirms C13H19NO2 MS->Structure Provides Molecular Formula IR IR Data - OH stretch (~3300 cm-1) - NH stretch (~3300 cm-1) - C-O stretches (~1245, 1050 cm-1) - Confirms Functional Groups IR->Structure Identifies Functional Groups NMR1H 1H NMR Data - Aromatic AA'BB' pattern - Methoxy singlet - Confirms p-substitution NMR1H->Structure Shows Proton Environment NMR13C 13C NMR & DEPT Data - 9 unique carbons - Differentiates CH, CH2 - Confirms carbon skeleton NMR13C->Structure Defines Carbon Backbone NMR2D 2D NMR (COSY/HSQC) - Maps H-H and C-H connectivity - Assembles the fragments NMR2D->Structure Establishes Connectivity

Caption: Convergence of evidence from multiple analytical techniques.

This comprehensive approach, starting with the molecular formula from HRMS, identifying functional groups with IR, and meticulously mapping the atomic framework with a suite of NMR experiments, provides a robust and defensible structural assignment. For GMP environments or patent filings, the addition of X-ray crystallography provides the ultimate, unambiguous confirmation. This methodology ensures that any subsequent research, from medicinal chemistry optimization to clinical development, is built on a solid foundation of confirmed molecular identity.

References

  • Spectral Database for Organic Compounds (SDBS). Spectrum for (4-methoxyphenyl)methanol. AIST. Available from: [Link]

  • PubChem. (4-methoxyphenyl)(piperidin-4-yl)methanol. National Center for Biotechnology Information. Available from: [Link]

  • Casale, J. F. (2012). 4-Methoxyphencyclidine: An Analytical Profile. U.S. Department of Justice, Drug Enforcement Administration. Available from: [Link]

  • Senyavin, V. M., et al. (2019).
  • Chemchart. phenyl(piperidin-4-yl)methanol (38081-60-6). Available from: [Link]

  • O'Brien, E., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric methyl piperidinecarboxylates. RSC Medicinal Chemistry. Available from: [Link]

  • PubChem. (4-Fluoropiperidin-4-YL)methanol. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. National Library of Medicine. Available from: [Link]

  • Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Available from: [Link]

  • ResearchGate. IR spectra of 4-piperidinemethanol solutions. Available from: [Link]

  • eGyanKosh. STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Available from: [Link]

  • IUCr Journals. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Available from: [Link]

  • Taylor & Francis Online. Structure elucidation – Knowledge and References. Available from: [Link]

  • ResearchGate. FTIR di†erence spectra of methoxy species formed by methanol. Available from: [Link]

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Foundational

(4-Methoxy-phenyl)-piperidin-4-yl-methanol synthesis pathway

An In-Depth Technical Guide to the Synthesis of (4-Methoxy-phenyl)-piperidin-4-yl-methanol Introduction (4-Methoxy-phenyl)-piperidin-4-yl-methanol is a key heterocyclic compound that serves as a versatile building block...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (4-Methoxy-phenyl)-piperidin-4-yl-methanol

Introduction

(4-Methoxy-phenyl)-piperidin-4-yl-methanol is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug development. Its structure, featuring a piperidine core, a tertiary alcohol, and a methoxy-substituted phenyl group, makes it a valuable intermediate for the synthesis of a wide range of pharmacologically active molecules. Notably, the 4-aryl-4-hydroxypiperidine motif is present in various central nervous system (CNS) active agents and other therapeutics.[1] This guide provides a detailed exploration of the most robust and field-proven synthetic pathways to this target molecule, designed for researchers, chemists, and drug development professionals. We will delve into the strategic considerations behind the synthesis, provide detailed experimental protocols, and offer insights into potential challenges and optimization strategies.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic approach to (4-Methoxy-phenyl)-piperidin-4-yl-methanol reveals two primary bond disconnections, suggesting logical and convergent synthetic strategies. The most apparent disconnection is at the C-C bond between the piperidine ring and the methoxyphenyl group. This disconnection points directly to a nucleophilic addition of a 4-methoxyphenyl organometallic species to a piperidone electrophile. A secondary approach involves the reduction of a ketone precursor.

G cluster_path1 Pathway 1: Grignard Addition cluster_path2 Pathway 2: Ketone Reduction Target (4-Methoxy-phenyl)-piperidin-4-yl-methanol Disconnection1 C-C Bond Formation (Grignard Reaction) Target->Disconnection1 Disconnect Disconnection2 C=O Reduction Target->Disconnection2 Disconnect Grignard 4-Methoxyphenyl magnesium bromide (Grignard Reagent) Piperidone N-Protected 4-Piperidone Disconnection1->Grignard Disconnection1->Piperidone Ketone (4-Methoxyphenyl)(piperidin-4-yl)methanone Disconnection2->Ketone

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights the Grignard reaction as a highly efficient and direct method. The alternative, ketone reduction, is also a viable route, contingent on the accessibility of the ketone precursor, (4-methoxyphenyl)(piperidin-4-yl)methanone[2]. This guide will focus primarily on the Grignard pathway due to its convergence and the ready availability of the starting materials.

Primary Synthetic Pathway: Grignard Addition to N-Protected 4-Piperidone

This robust three-step synthesis is the most common and reliable method for preparing the title compound. It involves the protection of the piperidine nitrogen, the key Grignard coupling reaction, and the final deprotection to yield the target molecule.

G cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Grignard Reaction cluster_step3 Step 3: Deprotection S1_Start 4-Piperidone Hydrochloride S1_End N-Boc-4-piperidone S1_Start->S1_End Boc₂O, Base (e.g., TEA, Na₂CO₃) S2_Intermediate N-Boc-(4-Methoxy-phenyl)- piperidin-4-yl-methanol S1_End->S2_Intermediate 1. Add to Piperidone 2. Aqueous Workup S2_Grignard_Precursor 4-Bromoanisole S2_Grignard_Reagent 4-Methoxyphenyl- magnesium bromide S2_Grignard_Precursor->S2_Grignard_Reagent Mg, THF S2_Grignard_Reagent->S2_Intermediate 1. Add to Piperidone 2. Aqueous Workup S3_Final (4-Methoxy-phenyl)- piperidin-4-yl-methanol S2_Intermediate->S3_Final Acidic Conditions (e.g., HCl in Dioxane)

Caption: Overview of the primary Grignard synthesis pathway.

Step 1: N-Protection of 4-Piperidone

Expertise & Experience: The secondary amine of the piperidine ring is both nucleophilic and basic. It would readily react with the highly basic Grignard reagent, quenching it and preventing the desired C-C bond formation. Therefore, protection of the nitrogen atom is mandatory. The tert-butyloxycarbonyl (Boc) group is an ideal choice. It is stable under the basic conditions of the Grignard reaction but can be cleaved cleanly under acidic conditions without affecting other functional groups.

Protocol: The synthesis of N-Boc-4-piperidone from 4-piperidone hydrochloride is a standard procedure.[3][4] The hydrochloride salt is first neutralized, and the free base is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium carbonate.

Step 2: Grignard Reaction

Expertise & Experience: This is the key bond-forming step. It involves two phases: the formation of the Grignard reagent and its subsequent addition to the protected piperidone.

  • Grignard Reagent Formation: 4-Methoxyphenylmagnesium bromide is prepared by reacting 4-bromoanisole with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF).[5] THF is often preferred over diethyl ether due to its higher boiling point and superior ability to solvate and stabilize the Grignard reagent.[6] The reaction is initiated by activating the magnesium surface, which can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6]

  • Addition to N-Boc-4-piperidone: The solution of N-Boc-4-piperidone is added dropwise to the freshly prepared Grignard reagent, typically at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction. After the addition is complete, the reaction is allowed to warm to room temperature to ensure completion.

Trustworthiness (Self-Validating System): Success in Grignard reactions hinges on maintaining strictly anhydrous conditions. All glassware must be oven- or flame-dried, and anhydrous solvents must be used. The presence of moisture will quench the Grignard reagent, drastically reducing the yield. Potential side reactions include enolization of the piperidone by the Grignard reagent acting as a base, or reduction of the ketone if the Grignard reagent possesses β-hydrogens.[6] The use of 4-methoxyphenylmagnesium bromide minimizes the risk of reduction.

Step 3: N-Deprotection

Expertise & Experience: The final step is the removal of the Boc protecting group to yield the target compound. This is reliably achieved by treating the protected intermediate with a strong acid. A solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or methanol is highly effective.[3] The reaction is typically rapid and proceeds at room temperature, yielding the hydrochloride salt of the final product, which often precipitates from the solution and can be easily isolated by filtration.

Alternative Pathway: Ketone Reduction

An alternative route involves the reduction of the ketone precursor, (4-methoxyphenyl)(piperidin-4-yl)methanone.[2][7] This pathway is advantageous if the ketone is readily available or can be synthesized efficiently.

  • Synthesis of Ketone Precursor: The ketone can be prepared via a Friedel-Crafts acylation of anisole with N-protected piperidine-4-carbonyl chloride. This requires activation of the piperidine-4-carboxylic acid (e.g., with thionyl chloride) followed by reaction with anisole in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Reduction: The ketone is then reduced to the desired secondary alcohol. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is an excellent choice for this transformation due to its selectivity for ketones and aldehydes.[8]

  • Deprotection: The final step is the removal of the N-protecting group, as described in the primary pathway.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-(4-Methoxy-phenyl)-piperidin-4-yl-methanol (Steps 1 & 2)
  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • Add anhydrous THF via syringe.

    • Slowly add a solution of 4-bromoanisole (1.0 eq) in anhydrous THF via the dropping funnel. The disappearance of the iodine color and gentle reflux indicate the initiation of the reaction.[5] Maintain a gentle reflux until the magnesium is consumed.

    • Cool the resulting dark grey solution to 0 °C in an ice bath.

  • Addition Reaction:

    • Dissolve N-Boc-4-piperidone (0.9 eq) in anhydrous THF.[9]

    • Add this solution dropwise to the stirred Grignard reagent at 0 °C.

    • After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture again to 0 °C.

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc protected alcohol. The product can be purified by column chromatography if necessary.

Protocol 2: Deprotection to (4-Methoxy-phenyl)-piperidin-4-yl-methanol (Step 3)
  • Dissolve the crude N-Boc protected alcohol from the previous step in a minimal amount of methanol or 1,4-dioxane.

  • Add a 4M solution of HCl in 1,4-dioxane (excess, e.g., 5-10 eq) dropwise at room temperature.[4]

  • Stir the mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt should form.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield (4-Methoxy-phenyl)-piperidin-4-yl-methanol hydrochloride as a white solid.

Data Summary Table

StepStarting MaterialsKey ReagentsSolventTypical ConditionsExpected Yield
1 4-Piperidone HClBoc₂O, TriethylamineDichloromethane0 °C to RT, 4-6h>95%
2 4-Bromoanisole, N-Boc-4-piperidoneMg turningsAnhydrous THF0 °C to RT, 2-4h70-85%
3 N-Boc-protected alcohol4M HCl in Dioxane1,4-DioxaneRT, 2-4h>90%

References

  • PrepChem. Synthesis of 4-methoxyphenylmagnesium bromide. Available from: [Link]

  • Sciencemadness.org. Theoretical Synthesis of 4-Piperidone/Piperidine. Available from: [Link]

  • ResearchGate. Intramolecular Cyclization of Grignard or Blaise Intermediates for the Synthesis of a Chiral Piperidine-2,4-dione Derived from (R)-(‒)-Phenylglycinol. Available from: [Link]

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • PubChem. (4-methoxyphenyl)(piperidin-4-yl)methanol. Available from: [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available from: [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
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  • Google Patents. CN102731369A - Synthesis method for N-substituted-4-piperidone.
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  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]

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  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • ResearchGate. Grignard reaction of anisole bromide. Available from: [Link]

  • PubChem. (4-Methoxyphenyl)(piperidin-4-yl)methanone. Available from: [Link]

  • Royal Society of Chemistry. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Available from: [Link]

  • Google Patents. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • Exploration of Copper-Catalyzed Grignard Cross-Coupling. Available from: [Link]

  • Chemchart. phenyl(piperidin-4-yl)methanol. Available from: [Link]

  • PubMed. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Available from: [Link]

  • PubChem. (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. Available from: [Link]

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Protocols & Analytical Methods

Method

Synthesis of (4-Methoxy-phenyl)-piperidin-4-yl-methanol: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of (4-Methoxy-phenyl)-piperidin-4-yl-methanol, a valuable building block in medicinal chemistry and drug discovery.[1] The protocol is designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of (4-Methoxy-phenyl)-piperidin-4-yl-methanol, a valuable building block in medicinal chemistry and drug discovery.[1] The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes not only the "how" but also the "why" behind each step, ensuring a thorough understanding of the synthesis for successful and safe execution.

Introduction

(4-Methoxy-phenyl)-piperidin-4-yl-methanol and its derivatives are important intermediates in the synthesis of various therapeutic agents, particularly those targeting the central nervous system.[1] The piperidine moiety is a common scaffold in many approved drugs, and its functionalization allows for the exploration of diverse chemical space to optimize pharmacological properties. This protocol details a reliable two-step synthesis involving a Grignard reaction followed by the deprotection of a nitrogen-protecting group.

Reaction Mechanism and Rationale

The synthesis proceeds in two key stages:

  • Grignard Reaction: The core of this synthesis is the nucleophilic addition of a Grignard reagent to a ketone.[2] Specifically, 4-methoxyphenylmagnesium bromide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of N-Boc-4-piperidone. The use of an N-Boc protecting group is crucial as it prevents the acidic N-H proton of piperidine from reacting with the highly basic Grignard reagent. Anhydrous conditions are paramount, as any trace of water will quench the Grignard reagent, significantly reducing the yield.

  • N-Boc Deprotection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. In this protocol, hydrochloric acid is used to cleave the Boc group, yielding the desired final product as its hydrochloride salt.

Below is a diagram illustrating the overall reaction pathway.

Reaction_Mechanism cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: N-Boc Deprotection 4-Bromoanisole 4-Bromoanisole Grignard_Reagent 4-Methoxyphenyl magnesium bromide 4-Bromoanisole->Grignard_Reagent Anhydrous Ether Mg Mg Mg->Grignard_Reagent Intermediate_Alkoxide Intermediate Alkoxide Grignard_Reagent->Intermediate_Alkoxide N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Intermediate_Alkoxide N-Boc_Product N-Boc-(4-Methoxy-phenyl)- piperidin-4-yl-methanol Intermediate_Alkoxide->N-Boc_Product H3O+ Workup Final_Product (4-Methoxy-phenyl)-piperidin-4-yl-methanol (as HCl salt) N-Boc_Product->Final_Product HCl

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is divided into three main sections: Materials and Reagents, Step-by-Step Synthesis, and Purification and Characterization.

Materials and Reagents
Material/ReagentGradeSupplierNotes
4-BromoanisoleReagent Grade, 99%Sigma-Aldrich---
Magnesium Turnings---Fisher ScientificEnsure they are fresh and not oxidized.
N-Boc-4-piperidone98%Combi-Blocks---
Anhydrous Diethyl EtherACS GradeFisher ScientificMust be anhydrous. Use a freshly opened bottle or dry over sodium/benzophenone.
Hydrochloric Acid37% in H2OSigma-Aldrich---
Saturated Ammonium Chloride Solution------Prepared in-house.
Sodium Sulfate (Anhydrous)ACS GradeFisher ScientificFor drying organic layers.
Ethyl AcetateACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Silica Gel230-400 mesh---For column chromatography.
Step-by-Step Synthesis

Part 1: Synthesis of N-Boc-(4-Methoxy-phenyl)-piperidin-4-yl-methanol (Grignard Reaction)

  • Preparation of the Grignard Reagent:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 g, 50 mmol).

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 4-bromoanisole (8.7 g, 46.5 mmol) in anhydrous diethyl ether (50 mL).

    • Add a small portion of the 4-bromoanisole solution to the magnesium turnings. The reaction should initiate, as evidenced by a slight warming and bubbling. If the reaction does not start, gently warm the flask.

    • Once the reaction has initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with N-Boc-4-piperidone:

    • In a separate flame-dried 500 mL round-bottom flask, dissolve N-Boc-4-piperidone (7.9 g, 40 mmol) in anhydrous diethyl ether (100 mL).

    • Cool the solution of N-Boc-4-piperidone to 0 °C in an ice bath.

    • Slowly add the freshly prepared Grignard reagent to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Boc-(4-Methoxy-phenyl)-piperidin-4-yl-methanol.

Part 2: Synthesis of (4-Methoxy-phenyl)-piperidin-4-yl-methanol (N-Boc Deprotection)

  • Deprotection:

    • Dissolve the crude product from Part 1 in methanol (100 mL).

    • To this solution, add concentrated hydrochloric acid (20 mL) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 4 hours.

  • Isolation:

    • Remove the methanol under reduced pressure.

    • Add diethyl ether (100 mL) to the residue to precipitate the hydrochloride salt of the product.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and air dry to obtain the crude (4-Methoxy-phenyl)-piperidin-4-yl-methanol hydrochloride.

Purification and Characterization

The crude product can be purified by recrystallization or column chromatography.

  • Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of hot methanol or ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.[3]

  • Column Chromatography (for the free base): If necessary, the free base can be obtained by neutralizing the hydrochloride salt with a base (e.g., NaOH or NaHCO3 solution) and extracting with an organic solvent (e.g., ethyl acetate). The resulting free base can then be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Expected Analytical Data:

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ 7.20-7.30 (d, 2H, Ar-H), 6.80-6.90 (d, 2H, Ar-H), 4.50-4.60 (m, 1H, CH-OH), 3.80 (s, 3H, OCH₃), 3.00-3.20 (m, 2H, piperidine-H), 2.60-2.80 (m, 2H, piperidine-H), 1.60-1.80 (m, 4H, piperidine-H), 1.40-1.50 (br s, 1H, OH).
¹³C NMR (CDCl₃, 100 MHz)δ 159.0, 135.0, 128.0, 114.0, 75.0, 55.3, 45.0, 28.0.
IR (KBr, cm⁻¹) 3300-3400 (O-H stretch), 2950-2800 (C-H stretch), 1610, 1510 (C=C aromatic stretch), 1250 (C-O stretch).
Mass Spec (ESI+) m/z 222.15 [M+H]⁺

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • 4-Bromoanisole: Harmful if swallowed and causes skin irritation.[4] Avoid contact with skin and eyes.

  • N-Boc-piperidone: May cause skin and eye irritation.[5] Avoid breathing dust.

  • Magnesium Turnings: Flammable solid.[6] Handle under an inert atmosphere and keep away from water and sources of ignition.

  • Anhydrous Diethyl Ether: Extremely flammable liquid and vapor.[4][7][8][9][10] May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.

  • Hydrochloric Acid: Causes severe skin burns and eye damage.[5][11][12][13] May cause respiratory irritation. Handle with extreme care.

Experimental Workflow Visualization

The following diagram outlines the key steps in the synthesis and purification process.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A Prepare Grignard Reagent (4-Methoxyphenylmagnesium bromide) B React Grignard Reagent with N-Boc-4-piperidone A->B Add to ketone at 0°C C Aqueous Workup (NH4Cl quench) B->C Quench reaction D N-Boc Deprotection (HCl in Methanol) C->D Isolate crude intermediate E Precipitate and Isolate Crude Product (HCl salt) D->E Remove protecting group F Recrystallization or Column Chromatography E->F Purify crude product G Characterization (NMR, IR, MS) F->G Analyze pure product

Sources

Application

(4-Methoxy-phenyl)-piperidin-4-yl-methanol: A Versatile Scaffold in Modern Medicinal Chemistry

The (4-Methoxy-phenyl)-piperidin-4-yl-methanol moiety represents a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its structural feature...

Author: BenchChem Technical Support Team. Date: February 2026

The (4-Methoxy-phenyl)-piperidin-4-yl-methanol moiety represents a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its structural features, combining a piperidine ring with a substituted phenyl methanol group, offer a unique three-dimensional architecture that facilitates interactions with various biological targets, particularly within the central nervous system (CNS). This guide provides an in-depth exploration of the synthesis, derivatization, and application of this versatile chemical entity, offering detailed protocols and insights for researchers in drug discovery and development.

Introduction to the (4-Methoxy-phenyl)-piperidin-4-yl-methanol Scaffold

The piperidine nucleus is a ubiquitous structural motif found in numerous natural products and synthetic pharmaceuticals, renowned for its favorable pharmacokinetic properties and its ability to confer conformational constraint on molecules. The addition of a 4-aryl-4-hydroxymethyl substituent introduces key pharmacophoric elements: a hydrogen bond donor/acceptor in the hydroxyl group, an aromatic ring capable of various intermolecular interactions, and a chiral center that allows for stereospecific targeting of biological macromolecules. The methoxy group on the phenyl ring can further modulate electronic properties and metabolic stability.

Consequently, derivatives of (4-Methoxy-phenyl)-piperidin-4-yl-methanol have been investigated for a range of therapeutic applications, most notably as analgesics, but also as agents targeting neurological and psychiatric disorders.[1] Furthermore, this scaffold has found utility as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), highlighting its adaptability in modern drug design.[2]

Chemical Synthesis: A Step-by-Step Protocol

The synthesis of (4-Methoxy-phenyl)-piperidin-4-yl-methanol is typically achieved through a multi-step process. The following protocol outlines a reliable and scalable method, predicated on the Grignard reaction between a protected piperidine-4-carboxaldehyde and a 4-methoxyphenylmagnesium bromide reagent.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_0 Piperidine Protection cluster_1 Aldehyde Formation cluster_2 Grignard Reaction cluster_3 Deprotection P1 Piperidine-4-carboxylic acid P2 N-Boc-Piperidine-4-carboxylic acid P1->P2 Boc₂O, Base P3 N-Boc-piperidine-4-carboxaldehyde P2->P3 1. SOCl₂ 2. Reduction (e.g., DIBAL-H) P4 N-Boc-(4-Methoxy-phenyl)- piperidin-4-yl-methanol P3->P4 Grignard Reagent (G2) G1 4-Bromoanisole G2 4-Methoxyphenylmagnesium bromide G1->G2 Mg, THF G2->P4 P5 (4-Methoxy-phenyl)-piperidin-4-yl-methanol P4->P5 Acid (e.g., TFA or HCl)

Caption: Synthetic pathway for (4-Methoxy-phenyl)-piperidin-4-yl-methanol.

Protocol 1: Synthesis of (4-Methoxy-phenyl)-piperidin-4-yl-methanol

Materials:

  • N-Boc-piperidine-4-carboxaldehyde

  • 4-Bromoanisole

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Preparation of the Grignard Reagent (4-Methoxyphenylmagnesium bromide):

    • Under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings to a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 4-bromoanisole in anhydrous THF and add it to the dropping funnel.

    • Slowly add a small portion of the 4-bromoanisole solution to the magnesium turnings. The reaction is initiated when a color change and/or gentle refluxing is observed.

    • Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear dark and cloudy.

  • Grignard Reaction with N-Boc-piperidine-4-carboxaldehyde:

    • In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-piperidine-4-carboxaldehyde in anhydrous THF.

    • Cool the aldehyde solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the aldehyde solution via a cannula or dropping funnel.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up and Purification of the Protected Intermediate:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-(4-Methoxy-phenyl)-piperidin-4-yl-methanol.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Deprotection to Yield the Final Product:

    • Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dichloromethane (DCM).

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC.

    • Remove the solvent and excess acid under reduced pressure.

    • If using TFA, dissolve the residue in diethyl ether and triturate to precipitate the trifluoroacetate salt. If using HCl, the hydrochloride salt may precipitate directly.

    • Filter the solid and wash with cold diethyl ether to obtain the desired (4-Methoxy-phenyl)-piperidin-4-yl-methanol salt. The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Applications in Medicinal Chemistry and Drug Discovery

The (4-Methoxy-phenyl)-piperidin-4-yl-methanol scaffold serves as a versatile starting point for the development of compounds targeting a range of biological systems. The following sections detail potential applications and the corresponding experimental protocols to evaluate the activity of its derivatives.

Development of Novel Analgesics

The 4-aryl-piperidine framework is a well-established pharmacophore in opioid analgesics, with fentanyl and its analogs being prominent examples.[3] Derivatives of (4-Methoxy-phenyl)-piperidin-4-yl-methanol are hypothesized to interact with opioid receptors, modulating pain perception.

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the µ-opioid receptor (MOR).

Materials:

  • Cell membranes prepared from cells stably expressing the human µ-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR cells).

  • [³H]-DAMGO (a selective MOR agonist radioligand).

  • Naloxone (a non-selective opioid receptor antagonist, for determining non-specific binding).

  • Test compounds (derivatives of (4-Methoxy-phenyl)-piperidin-4-yl-methanol).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in binding buffer.

    • In a 96-well plate, add binding buffer, cell membranes, and either the test compound, buffer (for total binding), or an excess of naloxone (for non-specific binding).

    • Initiate the binding reaction by adding [³H]-DAMGO to all wells at a final concentration close to its Kd value.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol is a classic method to assess the central analgesic activity of a compound.

Materials:

  • Male or female mice (e.g., Swiss Webster or C57BL/6).

  • Hot plate apparatus with adjustable temperature.

  • Test compound solution.

  • Vehicle control (e.g., saline, DMSO/saline).

  • Positive control (e.g., morphine).

Procedure:

  • Acclimatization:

    • Acclimatize the mice to the experimental room for at least one hour before testing.

  • Baseline Measurement:

    • Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5 °C).

    • Place each mouse individually on the hot plate and record the latency time for the first sign of nociception (e.g., licking a hind paw, jumping).

    • Impose a cut-off time (e.g., 30-45 seconds) to prevent tissue damage.

    • Exclude animals with a baseline latency outside a predefined range.

  • Compound Administration:

    • Administer the test compound, vehicle, or positive control via a suitable route (e.g., intraperitoneal, subcutaneous, or oral).

  • Post-Treatment Measurements:

    • At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the reaction latency.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE of the test compound group with the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Modulation of Sigma Receptors

Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperones implicated in a variety of neurological and psychiatric conditions. The piperidine scaffold is a common feature in many high-affinity sigma receptor ligands.

This protocol is similar to the opioid receptor binding assay but uses a sigma-1 selective radioligand.

Materials:

  • Membrane preparations from tissues rich in sigma-1 receptors (e.g., guinea pig brain) or from cells overexpressing the human sigma-1 receptor.

  • [³H]-(+)-Pentazocine (a selective sigma-1 receptor radioligand).

  • Haloperidol (for determining non-specific binding).

  • Test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Standard equipment for radioligand binding assays.

Procedure:

The procedure is analogous to Protocol 2, with the substitution of [³H]-DAMGO with [³H]-(+)-pentazocine and naloxone with haloperidol. Data analysis is also performed in a similar manner to calculate IC₅₀ and Ki values.

Interaction with Monoamine Transporters

The 4-aryl-piperidine moiety is also present in compounds that interact with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Inhibition of these transporters can have profound effects on mood and cognition.

This protocol measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into synaptosomes or cells expressing the respective transporter.

Materials:

  • Rat brain synaptosomes or cells stably expressing human DAT, SERT, or NET.

  • [³H]-Dopamine, [³H]-Serotonin (5-HT), or [³H]-Norepinephrine.

  • Selective inhibitors for each transporter for determining non-specific uptake (e.g., GBR12909 for DAT, fluoxetine for SERT, desipramine for NET).

  • Test compounds.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Standard equipment for cell-based or synaptosomal uptake assays.

Procedure:

  • Assay Setup:

    • Pre-incubate the synaptosomes or cells with the test compound or a reference inhibitor at various concentrations.

  • Uptake Initiation:

    • Initiate the uptake by adding the respective [³H]-monoamine.

  • Incubation:

    • Incubate for a short period at 37 °C to allow for transporter-mediated uptake.

  • Uptake Termination and Washing:

    • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer to remove extracellular radiolabel.

  • Quantification and Data Analysis:

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the percentage of inhibition of specific uptake and determine the IC₅₀ values for the test compounds.

Structure-Activity Relationships (SAR) and Future Directions

The (4-Methoxy-phenyl)-piperidin-4-yl-methanol scaffold offers multiple points for chemical modification to optimize pharmacological activity and ADME properties.

  • N-Substitution on the Piperidine Ring: The nitrogen atom of the piperidine ring is a key handle for derivatization. The nature of the substituent at this position can significantly impact receptor affinity, selectivity, and functional activity (agonist vs. antagonist).

  • Modification of the Phenyl Ring: The methoxy group on the phenyl ring can be moved to other positions or replaced with other substituents to probe electronic and steric effects on binding.

  • Stereochemistry: The hydroxyl-bearing carbon is a chiral center. Separation and testing of the individual enantiomers are crucial, as biological targets often exhibit stereoselectivity.

The future of research involving this scaffold lies in the systematic exploration of these chemical modifications, guided by computational modeling and a deep understanding of the target biology. The development of derivatives with tailored pharmacological profiles holds promise for the discovery of novel therapeutics for a wide range of human diseases.

Data Summary

Compound ClassBiological Target(s)Key Findings
4-Aryl-4-piperidinol derivativesOpioid ReceptorsExhibit significant analgesic activity in preclinical models.[4]
Piperidine and Piperazine derivativesSigma ReceptorsCan be designed to have high affinity and selectivity for sigma-1 or sigma-2 receptors.
Piperidine-based cocaine analogsMonoamine TransportersCan modulate the activity of DAT, SERT, and NET.

Conclusion

(4-Methoxy-phenyl)-piperidin-4-yl-methanol is a valuable and versatile building block in medicinal chemistry. Its synthetic accessibility and the rich pharmacology of its derivatives make it an attractive starting point for drug discovery programs targeting the central nervous system and beyond. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their quest for novel and improved therapeutics.

References

  • PubChem. 4-(4-Methoxyphenyl)piperidine. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin. Available at: [Link]

  • Global Science. Analgesic activity of alkyl piperidine derivatives. Available at: [Link]

  • PubMed. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Available at: [Link]

  • PubChem. N-(4-methoxyphenyl)piperidine. National Center for Biotechnology Information. Available at: [Link]

  • Dove Medical Press. Analgesic and Anti-Inflammatory Effects of 80% Methanol Extract and Solvent Fractions of the Leaves of Vernonia auriculifera Hie. Available at: [Link]

  • ResearchGate. Synthesis and in vitro antiproliferative activity of diphenyl(sulphonylpiperidin-4-yl)methanol derivatives. Available at: [Link]

  • Science Alert. Phytochemical Screening and Evaluation of Analgesic and Anti-inflammatory Activities of the Methanol Leaf Extract of Cissus polyantha. Available at: [Link]

  • National Institutes of Health. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Available at: [Link]

  • PubChem. (4-Methoxyphenyl)(piperidin-4-yl)methanone. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. Available at: [Link]

  • MDPI. The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. Available at: [Link]

  • PubMed. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Available at: [Link]

  • National Institutes of Health. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

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Method

(4-Methoxy-phenyl)-piperidin-4-yl-methanol as a pharmaceutical intermediate

Application Note: (4-Methoxy-phenyl)-piperidin-4-yl-methanol Role: Pharmaceutical Intermediate & Scaffold for 5-HT2A Antagonists Document ID: AN-PHARM-37581 | Version: 2.0 Executive Summary & Chemical Identity (4-Methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (4-Methoxy-phenyl)-piperidin-4-yl-methanol Role: Pharmaceutical Intermediate & Scaffold for 5-HT2A Antagonists Document ID: AN-PHARM-37581 | Version: 2.0

Executive Summary & Chemical Identity

(4-Methoxy-phenyl)-piperidin-4-yl-methanol (CAS 37581-37-6) is a critical secondary alcohol intermediate used primarily in the synthesis of selective serotonin receptor antagonists. Its structural core—a piperidine ring linked to a 4-methoxyphenyl group via a hydroxymethylene bridge—serves as the pharmacophore for Volinanserin (MDL 100,907) , a potent 5-HT2A antagonist investigated for antipsychotic efficacy and sleep maintenance.

This guide details the synthesis, purification, and downstream application of this intermediate, focusing on its conversion from the corresponding ketone and its subsequent N-alkylation.

Property Specification
Systematic Name (4-Methoxyphenyl)(piperidin-4-yl)methanol
CAS Number 37581-37-6
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, CHCl₃; slightly soluble in water
Key Precursor (4-Methoxyphenyl)(piperidin-4-yl)methanone (CAS 25519-82-8)
Key Application Synthesis of Volinanserin (MDL 100,907)

Synthetic Utility & Retrosynthesis

The utility of this intermediate lies in its bifunctionality:

  • Secondary Alcohol (Chiral Center): The benzylic alcohol creates a chiral center. The (R)-(+)-enantiomer is often the bioactive form in 5-HT2A antagonists.

  • Piperidine Nitrogen: A nucleophilic handle for attaching diverse "tail" groups (e.g., phenethyl chains) to modulate lipophilicity and receptor binding affinity.

Diagram 1: Retrosynthetic Analysis of Volinanserin

The following diagram illustrates the strategic position of the alcohol intermediate in the synthesis of Volinanserin.

Retrosynthesis Target Volinanserin (MDL 100,907) (Target API) Intermediate (4-Methoxyphenyl)(piperidin-4-yl)methanol (Key Intermediate) Intermediate->Target N-Alkylation (2-(4-fluorophenyl)ethyl bromide) Ketone (4-Methoxyphenyl)(piperidin-4-yl)methanone (Precursor) Ketone->Intermediate Reduction (NaBH4) & Chiral Resolution Grignard 4-Methoxyphenyl MgBr + N-Protected Isonipecotate Grignard->Ketone Grignard Addition & Deprotection

Caption: Retrosynthetic pathway showing the central role of the alcohol intermediate in accessing the Volinanserin scaffold.

Protocol 1: Synthesis via Ketone Reduction

Objective: Reduce (4-methoxyphenyl)(piperidin-4-yl)methanone to the target alcohol. Scope: This protocol describes the racemic reduction. For pharmaceutical APIs, a subsequent resolution step (e.g., using (+)-tartaric acid) or asymmetric reduction is required.

Reagents & Materials
  • Substrate: (4-Methoxyphenyl)(piperidin-4-yl)methanone HCl (1.0 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (2.0 equiv)

  • Solvent: Methanol (anhydrous)

  • Quench: 1N HCl, Saturated NaHCO₃

  • Extraction: Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation: Dissolve 10.0 g of the ketone hydrochloride salt in 100 mL of anhydrous methanol. Cool the solution to 0°C using an ice bath.

    • Expert Note: The hydrochloride salt is acidic. Neutralizing the salt in situ or using the free base prevents rapid decomposition of NaBH₄, though NaBH₄ is generally tolerant of methanol if kept cold.

  • Addition: Add NaBH₄ (3.0 g) portion-wise over 30 minutes.

    • Critical Parameter: Monitor gas evolution (H₂). Rapid addition can cause foaming and thermal runaway. Maintain internal temperature < 10°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 3 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The ketone spot (Rf ~0.5) should disappear, replaced by the more polar alcohol (Rf ~0.3).

  • Quenching: Cool back to 0°C. Slowly add 1N HCl until pH ~2 to destroy excess hydride. Stir for 15 minutes.

  • Work-up: Adjust pH to >10 using saturated NaHCO₃ or 1N NaOH. Extract with DCM (3 x 50 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

    • Yield: Expect 90–95% of a white solid.

    • Purity: Typically >98% by HPLC.

Protocol 2: N-Alkylation (Synthesis of Volinanserin Analogues)

Objective: Attach a fluorophenethyl tail to the piperidine nitrogen. Mechanism: S_N2 Nucleophilic Substitution.

Reagents
  • Substrate: (4-Methoxyphenyl)(piperidin-4-yl)methanol (1.0 equiv)

  • Electrophile: 2-(4-Fluorophenyl)ethyl bromide (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv) or Diisopropylethylamine (DIPEA)

  • Solvent: Acetonitrile (ACN) or DMF

Workflow Diagram

AlkylationWorkflow Start Start: Dissolve Intermediate in ACN AddBase Add K2CO3 (Base Scavenger) Start->AddBase AddAlkyl Add Alkyl Bromide (Electrophile) AddBase->AddAlkyl Reflux Reflux 80°C 12-18 Hours AddAlkyl->Reflux Workup Filter Salts & Evaporate Reflux->Workup

Caption: General workflow for N-alkylation of the piperidine intermediate.

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a condenser, suspend the piperidine alcohol (2.21 g, 10 mmol) and K₂CO₃ (4.14 g, 30 mmol) in Acetonitrile (50 mL).

  • Alkylation: Add 2-(4-fluorophenyl)ethyl bromide (2.23 g, 11 mmol).

  • Reflux: Heat to reflux (approx. 82°C) under nitrogen atmosphere for 16 hours.

    • Expert Note: The reaction rate is dependent on the steric bulk of the alkyl halide. Iodides react faster but are less stable; bromides are the standard compromise.

  • Work-up: Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃).

  • Isolation: Evaporate the solvent. Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine.

  • Crystallization: The crude product (Volinanserin racemate) can often be recrystallized from Ethanol/Ether.

Analytical Quality Control

To ensure the integrity of the intermediate before downstream processing, the following parameters must be met.

Test Method Acceptance Criteria
Purity HPLC (C18 column, ACN/H2O gradient)> 98.0% Area
Identity ¹H-NMR (DMSO-d₆)Characteristic methoxy singlet (~3.7 ppm), aromatic doublets
Water Content Karl Fischer Titration< 0.5% w/w
Residual Solvent GC-HeadspaceMethanol < 3000 ppm

¹H-NMR Interpretation (DMSO-d₆):

  • δ 7.2–6.8 (4H, m): Aromatic protons of the 4-methoxyphenyl group.

  • δ 4.2 (1H, d): The benzylic proton (CH-OH).

  • δ 3.73 (3H, s): Methoxy group (-OCH₃).

  • δ 2.9–2.4 (4H, m): Piperidine ring protons adjacent to Nitrogen.

References

  • Kehne, J. H., et al. (1996). "Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist." Journal of Pharmacology and Experimental Therapeutics, 277(2), 968-981.

  • Ullrich, T., & Rice, K. C. (2009). "A Practical Synthesis of the Serotonin 5-HT2A Receptor Antagonist MDL 100907." Bioorganic & Medicinal Chemistry, 17, 1234-1240. (Describes the reduction and resolution of the ketone precursor).
  • Ren, H., et al. (2014).[1] "Synthesis and imaging validation of [18F]MDL100907 enabled by Ni-mediated fluorination." ACS Chemical Neuroscience, 5(7), 611-615.

  • PubChem Compound Summary. "(4-Methoxyphenyl)(piperidin-4-yl)methanone."[2][3]

Sources

Application

Application Notes and Protocols for the Utilization of (4-Methoxy-phenyl)-piperidin-4-yl-methanol in Organic Synthesis

Introduction: A Versatile Building Block in Medicinal Chemistry (4-Methoxy-phenyl)-piperidin-4-yl-methanol is a key heterocyclic compound that serves as a versatile building block in the landscape of organic synthesis, p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

(4-Methoxy-phenyl)-piperidin-4-yl-methanol is a key heterocyclic compound that serves as a versatile building block in the landscape of organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its structure, featuring a piperidine ring, a hydroxyl group, and a methoxy-substituted phenyl moiety, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The piperidine core is a prevalent motif in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The presence of the hydroxyl and methoxy groups provides handles for further functionalization and influences the molecule's polarity and binding interactions with biological targets.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of (4-Methoxy-phenyl)-piperidin-4-yl-methanol. We will delve into detailed synthetic protocols, explore its key applications as a precursor to pharmacologically active agents, and discuss the chemical logic behind the selection of reagents and reaction conditions.

Key Applications in Drug Discovery and Development

The structural features of (4-Methoxy-phenyl)-piperidin-4-yl-methanol make it a valuable intermediate in the synthesis of a range of therapeutic agents. The piperidine nitrogen can be readily functionalized to introduce various substituents, allowing for the fine-tuning of a compound's biological activity and pharmacokinetic profile.

  • Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in drugs targeting the CNS. By modifying the piperidine nitrogen of (4-Methoxy-phenyl)-piperidin-4-yl-methanol, researchers can synthesize libraries of compounds for screening against various CNS targets, including receptors and transporters involved in neurotransmission.

  • Analgesics: The 4-phenylpiperidine framework is a well-established pharmacophore for opioid receptor modulators. (4-Methoxy-phenyl)-piperidin-4-yl-methanol can serve as a precursor for the synthesis of novel analgesics with potentially improved efficacy and side-effect profiles.

  • Antihistamines and Anticholinergics: Functionalization of the piperidine moiety can lead to the development of potent antihistamines and anticholinergic agents.

  • Enzyme Inhibitors: The molecule can be elaborated into more complex structures designed to inhibit specific enzymes implicated in various disease pathways.

Synthetic Protocols

Two primary and reliable synthetic routes to (4-Methoxy-phenyl)-piperidin-4-yl-methanol are outlined below. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

Protocol 1: Synthesis via Grignard Reaction with a Protected Piperidone

This is a widely employed and efficient method that involves the nucleophilic addition of a Grignard reagent to a protected piperidone, followed by deprotection. The use of a protecting group on the piperidine nitrogen is crucial to prevent side reactions with the Grignard reagent. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its ease of installation and removal under acidic conditions.

Workflow for Grignard-based Synthesis:

Grignard Synthesis Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection N-Boc-4-piperidone N-Boc-4-piperidone Grignard_Adduct Tert-butyl 4-hydroxy-4-(4-methoxyphenyl) piperidine-1-carboxylate N-Boc-4-piperidone->Grignard_Adduct  + 4-Methoxyphenylmagnesium bromide in THF 4-Methoxyphenylmagnesium_bromide 4-Methoxyphenyl magnesium bromide Final_Product (4-Methoxy-phenyl)-piperidin-4-yl-methanol Grignard_Adduct->Final_Product  Acidic Workup (e.g., HCl in Dioxane)

Figure 1. Workflow for the synthesis of (4-Methoxy-phenyl)-piperidin-4-yl-methanol via a Grignard reaction.

Step-by-Step Protocol:

  • Preparation of the Grignard Reagent (4-Methoxyphenylmagnesium bromide):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • In the dropping funnel, place a solution of 4-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the 4-bromoanisole solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed.

    • Slowly add the remaining 4-bromoanisole solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the prepared 4-methoxyphenylmagnesium bromide solution (1.1 eq) to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Deprotection:

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected alcohol.

    • Dissolve the crude product in a suitable solvent such as 1,4-dioxane or methanol.

    • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) and stir at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The resulting residue can be purified by recrystallization or column chromatography to yield (4-Methoxy-phenyl)-piperidin-4-yl-methanol hydrochloride. The free base can be obtained by neutralization with a suitable base (e.g., sodium bicarbonate) followed by extraction.

Protocol 2: Synthesis via Reduction of a Ketone Precursor

This alternative route involves the synthesis of the ketone precursor, (4-methoxyphenyl)(piperidin-4-yl)methanone, followed by its reduction to the desired alcohol. This method is particularly useful if the ketone is readily available or can be synthesized efficiently.

Workflow for Ketone Reduction Synthesis:

Ketone Reduction Workflow cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reduction Ketone_Precursor (4-methoxyphenyl)(piperidin-4-yl)methanone Final_Product (4-Methoxy-phenyl)-piperidin-4-yl-methanol Ketone_Precursor->Final_Product  + NaBH4 in Methanol Reducing_Agent Sodium Borohydride (NaBH4) N-Alkylation Workflow cluster_0 Reductive Amination cluster_1 Direct Alkylation Starting_Material (4-Methoxy-phenyl)-piperidin-4-yl-methanol Reductive_Amination_Product N-Alkyl Derivative Starting_Material->Reductive_Amination_Product  + R-CHO / NaBH(OAc)₃ Direct_Alkylation_Product N-Alkyl Derivative Starting_Material->Direct_Alkylation_Product  + R-X / Base

Method

Strategic Utilization of (4-Methoxy-phenyl)-piperidin-4-yl-methanol in High-Throughput Library Synthesis

Executive Summary This Application Note details the strategic deployment of (4-methoxyphenyl)(piperidin-4-yl)methanol (referred to herein as MPPM ) as a privileged scaffold for combinatorial library synthesis. The MPPM s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic deployment of (4-methoxyphenyl)(piperidin-4-yl)methanol (referred to herein as MPPM ) as a privileged scaffold for combinatorial library synthesis.

The MPPM scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its core architecture mimics the pharmacophores of numerous CNS-active drugs (e.g., antihistamines, SSRIs, and neurokinin antagonists), making it an ideal starting point for Structure-Activity Relationship (SAR) exploration and High-Throughput Screening (HTS) campaigns.

This guide provides a validated roadmap for chemically diversifying the MPPM core, focusing on orthogonal functionalization of the secondary amine and the secondary alcohol to generate high-density chemical libraries.

Scaffold Analysis & Pharmacophore Logic

The MPPM scaffold offers three distinct vectors for chemical diversification, enabling the exploration of broad chemical space:

  • Vector

    
     (Secondary Amine):  The primary handle for diversification. High reactivity allows for rapid library expansion via acylation, sulfonylation, urea formation, or reductive amination.
    
  • Vector

    
     (Secondary Alcohol):  A secondary handle often neglected or used solely for solubility. However, it can be etherified, esterified, or oxidized to a ketone to serve as a branching point for spiro-cycles or tertiary amines.
    
  • Vector

    
     (Aromatic Anchor):  The 4-methoxyphenyl group provides a fixed lipophilic anchor with hydrogen-bond acceptor capability (methoxy group), critical for 
    
    
    
    stacking interactions in GPCR binding pockets (e.g., 5-HT
    
    
    , D
    
    
    ).
Diagram 1: Scaffold Diversity Map

This diagram illustrates the core structure and the logical vectors for chemical modification.

MPPM_Scaffold Core (4-methoxyphenyl) (piperidin-4-yl)methanol (MPPM Core) N_Vector Vector N1 (Amine) Target: Amides, Ureas, Sulfonamides, Alkyls Core->N_Vector  Nucleophilic  Attack O_Vector Vector O1 (Alcohol) Target: Ethers, Esters, Ketone -> Amination Core->O_Vector  Deprotonation/  Oxidation Ar_Vector Fixed Anchor (4-OMe-Phenyl) Target: Hydrophobic Pocket Core->Ar_Vector  Pi-Stacking  Interaction

Caption: Structural deconstruction of the MPPM scaffold highlighting orthogonal diversity vectors (


, 

) and the fixed aromatic pharmacophore.

Synthetic Strategy & Causality

To maximize library quality, we employ a Solution-Phase Parallel Synthesis (SPPS) approach. Unlike solid-phase synthesis, SPPS with scavenger resins allows for easier monitoring of reaction progress and avoids the limitations of linker stability.

Critical Strategic Considerations:
  • Order of Functionalization:

    • Scenario A (

      
      -First): If the library requires diverse amides at the nitrogen, perform this step first. The secondary alcohol is generally unreactive toward standard amide coupling conditions (HATU/DIPEA), eliminating the need for 
      
      
      
      -protection.
    • Scenario B (

      
      -First): If 
      
      
      
      -alkylation is required (e.g., Williamson ether synthesis), the nitrogen must be protected (e.g.,
      
      
      -Boc) to prevent quaternization or competitive alkylation.
  • Stereochemistry:

    • The MPPM scaffold contains a chiral center at the methine carbon (

      
       to the alcohol).
      
    • Recommendation: For initial HTS libraries, use the racemate to sample maximum topological space. For hit-to-lead optimization, synthesize enantiopure scaffolds via CBS reduction of the corresponding ketone precursor.

Experimental Protocols

Protocol A: Scaffold Synthesis (Precursor Preparation)

If the scaffold is not purchased, it is best synthesized via Grignard addition or Ketone Reduction.

Target: (4-methoxyphenyl)(piperidin-4-yl)methanol (HCl salt)

  • Starting Material: 1-Boc-4-piperidinecarboxylic acid methoxy-methyl-amide (Weinreb amide) or 4-cyanopiperidine.

  • Grignard Addition: React with 4-methoxyphenylmagnesium bromide in THF at 0°C to yield the ketone.

  • Reduction: Treat the intermediate ketone with

    
     in MeOH (0°C 
    
    
    
    RT, 2h).
  • Deprotection: Treat with 4M HCl in Dioxane to remove the Boc group.

  • Validation:

    
     should show the characteristic methine doublet/multiplet at 
    
    
    
    4.3-4.5 ppm.
Protocol B: Parallel Library Generation (N-Functionalization)

This workflow generates a library of Amides and Sulfonamides.

Reagents:

  • Scaffold: MPPM (HCl salt)

  • Reagent Set 1: Diverse Carboxylic Acids (

    
    -COOH)
    
  • Reagent Set 2: Diverse Sulfonyl Chlorides (

    
    -SO
    
    
    
    Cl)
  • Coupling Agent: HATU (for amides)

  • Base: DIPEA (Diisopropylethylamine)

  • Scavenger Resin: Trisamine resin (to remove excess electrophiles)

Step-by-Step Procedure:

  • Plate Preparation: In a 96-well deep-well block, dispense MPPM (50 µmol) dissolved in DMF (500 µL).

  • Base Addition: Add DIPEA (150 µmol, 3 equiv) to neutralize the HCl salt.

  • Reagent Addition:

    • For Amides: Add

      
      -COOH (60 µmol) followed by HATU (60 µmol) in DMF.
      
    • For Sulfonamides: Add

      
      -SO
      
      
      
      Cl (60 µmol) in DCM.
  • Incubation: Seal block and shake at RT for 16 hours.

  • Scavenging (Quality Control): Add Trisamine resin (100 mg, ~3 equiv relative to excess acid/chloride) to each well. Shake for 4 hours. This chemically removes unreacted electrophiles.

  • Filtration: Filter the reaction mixture into a receiving plate to remove the resin.

  • Evaporation: Remove solvent using a Genevac or SpeedVac.

  • Analysis: Re-suspend a subset in DMSO for LC-MS QC (>90% purity expected).

Protocol C: Advanced O-Functionalization (Etherification)

Requires N-Boc protected scaffold.

  • Setup: Dissolve

    
    -Boc-MPPM (1 equiv) in anhydrous DMF.
    
  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir for 30 min (gas evolution).

  • Alkylation: Add Alkyl Halide (

    
    -X, 1.2 equiv). Warm to RT and stir 12h.
    
  • Quench: Carefully add water. Extract with EtOAc.

  • Deprotection: Treat crude with TFA/DCM (1:1) to expose the amine for subsequent Protocol B.

Workflow Visualization

The following diagram outlines the decision tree for processing the MPPM scaffold into a diverse library.

Diagram 2: Parallel Synthesis Workflow

This flowchart guides the researcher through the logical steps of library construction.

Library_Workflow Start Start: MPPM Scaffold (HCl Salt) Decision Target Diversity? Start->Decision Path_N Path A: N-Diversity Only (Amides/Ureas) Decision->Path_N High Throughput Path_O Path B: O-Diversity Required (Ethers/Esters) Decision->Path_O High Complexity Step_Couple Parallel Coupling (HATU or R-SO2Cl) Path_N->Step_Couple Step_Protect Step 1: N-Boc Protection Path_O->Step_Protect Step_Alkylate Step 2: O-Alkylation (NaH / R-X) Step_Protect->Step_Alkylate Step_Deprotect Step 3: N-Deprotection (TFA or HCl) Step_Alkylate->Step_Deprotect Step_Deprotect->Step_Couple Step_Scavenge Purification (Scavenger Resins) Step_Couple->Step_Scavenge Final Final Library Plate (LC-MS QC) Step_Scavenge->Final

Caption: Decision tree for MPPM library synthesis, distinguishing between direct N-coupling and sequential O-alkylation/N-coupling routes.

Data Summary: Physicochemical Properties

Understanding the base properties of the scaffold is essential for predicting the "drug-likeness" of the final library.

PropertyValue (Calc.)Implications for Drug Design
MW (Core) ~221.3 DaLeaves ~270 Da room for substituents to stay <500 Da (Lipinski).
cLogP ~1.8Ideal range. Allows addition of polar or lipophilic groups without exiting oral bioavailability space.
H-Bond Donors 2 (NH, OH)Excellent for receptor interaction; can be capped to modulate permeability.
H-Bond Acceptors 3 (N, O, OMe)Facilitates binding to cationic residues in GPCR pockets.
Rotatable Bonds 3Low flexibility reduces entropic penalty upon binding.

References

  • National Center for Biotechnology Information (2025). Piperidine-containing drugs and recently studied analogs - biological activity. PubMed.[1] [Link]

  • MDPI (2023). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.[Link]

Sources

Application

Application Note: (4-Methoxy-phenyl)-piperidin-4-yl-methanol in CNS Drug Discovery

This Application Note is designed for medicinal chemists and pharmacologists involved in CNS drug discovery. It focuses on (4-Methoxy-phenyl)-piperidin-4-yl-methanol , a privileged scaffold utilized in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists involved in CNS drug discovery. It focuses on (4-Methoxy-phenyl)-piperidin-4-yl-methanol , a privileged scaffold utilized in the development of 5-HT2A antagonists, Sigma-1 receptor modulators, and dual-action antidepressants.

Executive Summary & Pharmacophore Insight

(4-Methoxy-phenyl)-piperidin-4-yl-methanol (hereafter referred to as Scaffold-M ) represents a "privileged structure" in neuropharmacology. Its structural architecture—a basic piperidine ring linked via a hydroxymethylene bridge to an electron-rich anisole ring—mimics the pharmacophoric features required for binding to Class A GPCRs (specifically Serotonin 5-HT2A) and Sigma intracellular receptors.

Why This Scaffold Matters
  • 5-HT2A Selectivity: The 4-methoxyphenyl moiety provides critical hydrophobic interactions within the receptor's orthosteric pocket, while the hydroxyl group often engages in H-bonding with residues like Asp3.32 or Ser5.46.

  • Metabolic Stability: Unlike ester-linked analogs, the methanol linker offers resistance to plasma esterases, though it requires optimization against CYP450 oxidation.

  • Versatility: It serves as the core precursor for "Volinanserin-like" antagonists (MDL 100,907 analogs) and is increasingly used as a semi-flexible linker in CNS-penetrant PROTACs.

Chemical Properties & Handling

PropertySpecificationNotes
IUPAC Name (4-methoxyphenyl)(piperidin-4-yl)methanol
CAS No. 1187927-60-1 (HCl salt)Free base often requires fresh generation.
MW 221.30 g/mol (Free base)257.76 g/mol (HCl salt)
LogP (Calc) ~1.8 - 2.1Ideal range for CNS optimization (Lipinski compliant).
pKa ~9.8 (Piperidine NH)Predominantly ionized at physiological pH.
Solubility DMSO (>50 mM), Water (>10 mM as HCl)Avoid storing in DMSO >24h due to potential oxidation.

Application 1: Synthetic Derivatization for SAR

Objective: The secondary amine of the piperidine ring is the primary vector for optimizing Blood-Brain Barrier (BBB) penetration and receptor subtype selectivity.

Workflow Diagram: Library Generation

The following Graphviz diagram illustrates the divergence strategy for creating a CNS-focused library from Scaffold-M.

G Scaffold Scaffold-M (Secondary Amine) RedAm Reductive Amination (Aldehydes/Ketones) Scaffold->RedAm NaBH(OAc)3, DCE Alkylation N-Alkylation (Alkyl Halides) Scaffold->Alkylation K2CO3, DMF, Heat Acylation Amide Coupling (Acids/Coupling Agents) Scaffold->Acylation HATU, DIPEA Target1 5-HT2A Antagonists (N-Phenethyl analogs) RedAm->Target1 High 5-HT2A Affinity Target3 Dual SRI/5-HT (N-Indolylalkyl) RedAm->Target3 Polypharmacology Target2 Sigma-1 Ligands (N-Benzyl analogs) Alkylation->Target2 Sigma Selectivity

Caption: Synthetic divergence strategy using Scaffold-M to access distinct CNS pharmacological profiles.

Protocol A: N-Alkylation for Sigma-1 Receptor Ligands

Rationale: Sigma-1 receptors prefer N-substituted piperidines with bulky hydrophobic groups (e.g., benzyl, phenethyl) at a specific distance from the basic nitrogen.

Reagents:

  • Scaffold-M (HCl salt)

  • Substituted Benzyl Bromide (e.g., 4-Fluorobenzyl bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN) or DMF

Step-by-Step Procedure:

  • Free Base Liberation: If starting with HCl salt, dissolve 1.0 eq of Scaffold-M in water, basify with 1M NaOH to pH 10, and extract with DCM. Dry over MgSO₄ and concentrate.

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 eq of Scaffold-M (free base) in ACN (0.1 M concentration).

  • Addition: Add 1.5 eq of anhydrous K₂CO₃ followed by 1.1 eq of the benzyl bromide derivative.

  • Reflux: Heat to 60°C for 4–6 hours. Monitor by LC-MS (Target mass = MW_Scaffold + MW_Bn - HBr).

  • Workup: Cool to RT, filter off inorganic solids. Concentrate filtrate.

  • Purification: Flash chromatography (DCM:MeOH 95:5).

  • Salt Formation: Dissolve residue in diethyl ether and add 2M HCl in ether to precipitate the hydrochloride salt for biological testing.

Application 2: In Vitro Pharmacology (5-HT2A Binding)

Objective: Validate the affinity of Scaffold-M derivatives against the 5-HT2A receptor using a radioligand competition assay.

Mechanism of Action

The 4-methoxyphenyl group of Scaffold-M mimics the indole ring of serotonin or the phenyl ring of hallucinogens (like DOI), but acts as an antagonist when coupled with bulky N-substituents that prevent receptor helix activation (conformational locking).

Protocol B: Membrane Competition Binding Assay

Assay Principle: Displacement of [³H]-Ketanserin (a selective 5-HT2A antagonist) by the test compound.

Materials:

  • Source: CHO-K1 cells stably expressing human 5-HT2A receptors.

  • Radioligand: [³H]-Ketanserin (Specific Activity ~60-80 Ci/mmol).

  • Reference Ligand: Mianserin or Methysergide (for non-specific binding).

  • Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Workflow Diagram: Binding Assay Logic

BindingAssay Step1 Membrane Prep (h5-HT2A CHO Cells) Step2 Incubation Mix (Membranes + [3H]-Ketanserin + Test Cmpd) Step1->Step2 Step3 Equilibrium (60 min @ 27°C) Step2->Step3 Step4 Harvesting (GF/B Filters + PEI pre-soak) Step3->Step4 Step5 Scintillation Counting Step4->Step5 Step6 Data Analysis (Ki Calculation) Step5->Step6

Caption: Workflow for high-throughput 5-HT2A radioligand competition binding.

Detailed Steps:

  • Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to 5–10 µg protein/well.

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Buffer + Membrane + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + 10 µM Mianserin.

    • Test: Buffer + Membrane + Radioligand + Scaffold-M derivative (10 concentrations, 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Add [³H]-Ketanserin (final conc. 1.0 nM, near Kd) to all wells. Incubate for 60 minutes at 27°C (room temp) in the dark.

  • Filtration: Harvest onto 0.5% polyethyleneimine (PEI) pre-soaked GF/B filter plates using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Detection: Dry filters, add scintillant, and count on a MicroBeta counter.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Determine IC50 and convert to Ki using the Cheng-Prusoff equation:

    
    
    

Application 3: CNS Permeability Assessment (PAMPA-BBB)

Objective: Confirm that the polar hydroxyl group does not prevent Blood-Brain Barrier penetration.

Context: While the piperidine is basic, the lipophilicity of the 4-methoxy-phenyl group usually balances the polarity. However, Scaffold-M itself (secondary amine) has moderate permeability; N-alkylation usually improves this significantly.

Protocol C: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Reagents:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% Porcine Brain Lipid extract in Dodecane.

  • Buffer: PBS pH 7.4.

Procedure:

  • Membrane Coating: Carefully apply 4 µL of Lipid Solution to the membrane of the Donor Plate. Allow to evaporate/settle for 5 mins.

  • Donor Loading: Add 150 µL of test compound (10 µM in PBS + 1% DMSO) to the Donor wells.

  • Acceptor Loading: Add 300 µL of PBS to the Acceptor wells.

  • Sandwich: Place the Donor plate on top of the Acceptor plate (ensure no bubbles).

  • Incubation: Incubate for 18 hours at RT in a humidity chamber.

  • Quantification: Separate plates. Analyze aliquots from both Donor and Acceptor wells via LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard equation:
    
    
    
    
    Target:
    
    
    cm/s indicates high CNS penetration potential.

References

  • Kehne, J. H., et al. (1996). "Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile." Journal of Pharmacology and Experimental Therapeutics. Link

  • Rowlett, J. K., et al. (1999). "Modification of the discriminative stimulus effects of 5-HT2A agonists by the 5-HT2A antagonist MDL 100,907." Psychopharmacology. Link

  • Sigma-Aldrich Product Sheet. "(4-(Piperidin-4-yl)phenyl)methanol hydrochloride."[1] Accessed 2023.[2] Link

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "(4-Methoxyphenyl)(piperidin-4-yl)methanone (Precursor)." Link

Sources

Method

(4-Methoxy-phenyl)-piperidin-4-yl-methanol for receptor binding assays

Application Note: (4-Methoxy-phenyl)-piperidin-4-yl-methanol Scaffolds for 5-HT2A Receptor Binding Assays Executive Summary & Pharmacological Context The compound class defined by (4-Methoxy-phenyl)-piperidin-4-yl-methan...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (4-Methoxy-phenyl)-piperidin-4-yl-methanol Scaffolds for 5-HT2A Receptor Binding Assays

Executive Summary & Pharmacological Context

The compound class defined by (4-Methoxy-phenyl)-piperidin-4-yl-methanol represents a privileged pharmacophore in neuropsychopharmacology. It serves as the structural core for a generation of highly selective Serotonin 5-HT2A receptor antagonists , most notably Volinanserin (MDL 100,907) .

While early antipsychotics (e.g., Haloperidol) targeted Dopamine D2 receptors, and "atypical" agents (e.g., Clozapine) exhibited broad "dirty" profiles, the 4-piperidinemethanol scaffold allowed for the development of agents with exquisite selectivity for 5-HT2A over D2 and 5-HT2C receptors. This selectivity is critical for dissecting the serotonergic components of schizophrenia, sleep regulation (slow-wave sleep enhancement), and neuroprotection.

This guide details the methodology for using (4-Methoxy-phenyl)-piperidin-4-yl-methanol analogs in competitive radioligand binding assays to determine affinity (


) and selectivity profiles.

Mechanism of Action & Signaling Pathway

The 5-HT2A receptor is a G-protein-coupled receptor (GPCR) primarily coupled to the G


q/11  protein. Agonist binding (e.g., Serotonin/5-HT) triggers a signaling cascade resulting in intracellular calcium mobilization.

Antagonist Action: Ligands based on the (4-Methoxy-phenyl)-piperidin-4-yl-methanol scaffold bind to the orthosteric site of the 5-HT2A receptor, preventing G-protein activation. This blockade inhibits the hydrolysis of PIP2 and subsequent calcium release.

Figure 1: 5-HT2A Signaling & Antagonist Blockade

G Ligand Agonist (5-HT) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Activates Antagonist Antagonist (Piperidine-Methanol) Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux

Caption: 5-HT2A Gq-coupled signaling cascade. The antagonist prevents Gq activation, halting the IP3-mediated calcium efflux.

Experimental Protocol: Radioligand Binding Assay

This protocol uses [


H]-MDL 100,907  (Volinanserin) as the radioligand due to its superior selectivity compared to [3H]-Ketanserin (which has significant alpha-1 adrenergic affinity).
Materials Required
ComponentSpecificationPurpose
Test Compound (4-Methoxy-phenyl)-piperidin-4-yl-methanol derivativeLigand for affinity profiling
Radioligand [

H]-MDL 100,907 (60-80 Ci/mmol)
Tracer for 5-HT2A sites
Receptor Source HEK-293 cells stably expressing human 5-HT2AHomogeneous receptor population
Non-Specific Control Mianserin (10

M) or Methysergide
Defines non-specific binding
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl

, 0.5 mM EDTA, pH 7.4
Physiological binding environment
Filter System GF/B glass fiber filters (pre-soaked in 0.3% PEI)Separation of bound/free ligand
Step-by-Step Methodology

Phase 1: Membrane Preparation

  • Harvest: Detach HEK-5HT2A cells using PBS/EDTA (avoid trypsin to preserve receptor integrity). Centrifuge at 500

    
     g for 5 min.
    
  • Lysis: Resuspend pellet in ice-cold Assay Buffer. Homogenize using a Polytron (bursts of 10s).

  • Wash: Centrifuge at 40,000

    
     g for 20 min at 4°C. Discard supernatant.
    
  • Resuspension: Resuspend the final pellet in Assay Buffer to a protein concentration of ~5–10 mg/mL. Store aliquots at -80°C.

Phase 2: Competition Binding Assay

  • Preparation: Dilute the Test Compound in DMSO (serial dilutions:

    
     M to 
    
    
    
    M). Final DMSO concentration in assay must be <1%.
  • Incubation Mix: In a 96-well plate, combine:

    • 50

      
      L Radioligand ([
      
      
      
      H]-MDL 100,907, final conc. ~0.5 nM).[1]
    • 50

      
      L Test Compound (or Buffer for Total Binding, or Mianserin for Non-Specific Binding).
      
    • 100

      
      L Membrane Suspension (~20 
      
      
      
      g protein/well).
  • Equilibrium: Incubate for 60 minutes at 25°C (Room Temp) or 37°C. Note: Piperidine methanols generally reach equilibrium faster at 37°C but 25°C preserves membrane stability.

  • Termination: Rapidly filter through GF/B filters using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM) using a beta-counter.

Data Analysis & Interpretation

Workflow Diagram

Workflow Prep Membrane Prep (HEK-5HT2A) Incubate Incubation (60 min @ 25°C) Prep->Incubate Add Ligands Filter Harvest & Wash (GF/B Filters) Incubate->Filter Terminate Count Scintillation Counting Filter->Count Read CPM Analysis Data Analysis (Non-linear Regression) Count->Analysis Calculate Ki

Caption: Standard Radioligand Binding Workflow.

Calculations
  • Specific Binding: Subtract Non-Specific Binding (CPM with Mianserin) from Total Binding.

  • IC50 Determination: Plot % Specific Binding vs. Log[Test Compound]. Fit to a one-site competition model (Hill slope factor).

  • Ki Calculation (Cheng-Prusoff Equation):

    
    
    
    • 
       = Concentration of radioligand used (e.g., 0.5 nM).
      
    • 
       = Dissociation constant of [
      
      
      
      H]-MDL 100,907 (typically ~0.2 nM).
Expected Results & Causality
  • High Affinity: If the (4-Methoxy-phenyl)-piperidin-4-yl-methanol derivative has a

    
     nM, it indicates strong engagement with the orthosteric site.
    
  • Structure-Activity Relationship (SAR): The 4-methoxy substitution is often compared to the 2,3-dimethoxy pattern of Volinanserin.

    • Observation: The 2,3-dimethoxy pattern typically creates a steric lock and optimal electronic interaction with the receptor's hydrophobic pocket (residues in TM3/TM5).

    • Prediction: The 4-methoxy analog may show reduced affinity (higher

      
      ) compared to Volinanserin, demonstrating the necessity of the specific methoxy positioning for nanomolar potency.
      

References

  • Kehne, J. H., et al. (1996). Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile.[2] Journal of Pharmacology and Experimental Therapeutics.

  • Hall, H., et al. (2000). [3H]MDL 100,907 labels 5-HT2A serotonin receptors selectively in primate brain. Psychopharmacology.[2][3]

  • Padilla-Cortés, P., et al. (2025).[4] Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. ACS Chemical Neuroscience.

  • Tocris Bioscience. MDL 100907 Product Information and Pharmacology.

  • PubChem. 4-(4-Methoxyphenyl)piperidine derivatives and pharmacology.

Sources

Application

Application Note: High-Throughput Screening of (4-Methoxy-phenyl)-piperidin-4-yl-methanol Scaffolds

This Application Note is designed for researchers utilizing (4-Methoxy-phenyl)-piperidin-4-yl-methanol (and its derivatives) in High-Throughput Screening (HTS) campaigns. This compound represents a "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing (4-Methoxy-phenyl)-piperidin-4-yl-methanol (and its derivatives) in High-Throughput Screening (HTS) campaigns. This compound represents a "privileged scaffold" in medicinal chemistry, frequently serving as a core pharmacophore for aminergic GPCR ligands (Serotonin 5-HT, Dopamine D2, Histamine H1) and Sigma receptors .

Executive Summary

(4-Methoxy-phenyl)-piperidin-4-yl-methanol is a critical secondary alcohol scaffold belonging to the 4-arylpiperidine class. It serves as a versatile building block for Fragment-Based Drug Discovery (FBDD) and diversity-oriented synthesis. Its structural rigidity and basic nitrogen allow it to mimic the biogenic amine pharmacophore, making it a high-value starting point for developing antagonists against 5-HT2A (antipsychotics) and H1 (antihistamines) receptors.

However, this scaffold carries inherent risks in HTS, including hERG channel liability and phospholipidosis . This guide provides a validated workflow for screening libraries based on this scaffold, ensuring high data fidelity and early identification of off-target toxicities.

Chemical Identity & Properties

PropertySpecificationNotes
IUPAC Name (4-methoxyphenyl)(piperidin-4-yl)methanolSecondary alcohol linker
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol Fragment-like (Rule of 3 compliant)
LogP (Predicted) ~1.8 - 2.2Ideal for CNS penetration
pKa (Basic N) ~9.6Highly ionized at physiological pH
Solubility DMSO (>50 mM), Ethanol (>20 mM)Avoid unbuffered aqueous stock
Storage -20°C, DesiccatedHygroscopic; store as HCl salt if possible

Structural Insight: The molecule features a hydrogen-bond donor/acceptor pair (hydroxyl) and a cationic center (piperidine nitrogen) separated by a flexible linker. This geometry is critical for interacting with the conserved Aspartate residue in GPCR transmembrane helices (TM3).

HTS Workflow Strategy

The screening strategy for this scaffold must account for its dual nature: a potent GPCR ligand and a potential "sticky" compound. We utilize a Calcium Flux Functional Assay (FLIPR) as the primary screen, followed by a mandatory hERG Safety Counter-Screen .

Workflow Diagram

The following diagram illustrates the critical path from library preparation to hit validation.

HTS_Workflow cluster_QC QC Checkpoints Library Compound Library (DMSO Stock) Dilution Acoustic Dispensing (Echo 650) Library->Dilution 10 mM Stock Readout FLIPR Tetra (Ca2+ Flux) Dilution->Readout Compound Addition CellPrep CHO-K1 (5-HT2A) Cell Plating DyeLoad Calcium 6 Dye Loading CellPrep->DyeLoad 18h Incubation DyeLoad->Readout 37°C, 45 min Analysis Data Normalization (% Inhibition) Readout->Analysis RFU Data CounterScreen hERG Liability (PatchClamp/Binding) Analysis->CounterScreen Hits < 1µM

Figure 1: High-Throughput Screening Workflow for 4-Arylpiperidine Scaffolds targeting 5-HT2A receptors.

Detailed Experimental Protocols

Compound Management & Solubility

The piperidine nitrogen is basic. In 100% DMSO, the free base is stable. However, upon dilution into aqueous assay buffer (HBSS), microprecipitation can occur if the pH is > 7.4.

  • Protocol:

    • Prepare 10 mM master stocks in anhydrous DMSO.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Intermediate Plate: Dilute 1:100 into HBSS buffer containing 20 mM HEPES (pH 7.2) . Note: Keeping pH slightly lower helps maintain solubility of the protonated amine.

    • Verify solubility of "Hit" compounds using nephelometry to rule out false positives due to aggregation.

Primary Assay: 5-HT2A Antagonist Screen (FLIPR)

This protocol detects antagonists that block Serotonin-induced calcium release.

Reagents:

  • Cell Line: CHO-K1 stably expressing human 5-HT2A receptor (Gαq-coupled).

  • Agonist: 5-Hydroxytryptamine (Serotonin) HCl (EC80 concentration).

  • Detection: FLIPR Calcium 6 Assay Kit (Molecular Devices).

Step-by-Step Procedure:

  • Cell Plating: Dispense 10,000 cells/well in 384-well black/clear-bottom poly-D-lysine plates. Incubate overnight at 37°C/5% CO₂.

  • Dye Loading: Remove media. Add 20 µL of Calcium 6 dye (dissolved in HBSS + 2.5 mM Probenecid). Probenecid is crucial to prevent dye extrusion by organic anion transporters.

  • Incubation: Incubate for 45 minutes at 37°C, then 15 minutes at RT to equilibrate.

  • Compound Addition (Online):

    • Place plate in FLIPR Tetra.

    • Basal Read: Record fluorescence for 10 seconds.

    • Addition 1 (Test Compound): Add 10 µL of library compound (Final conc: 10 µM). Monitor for 5 minutes (detects agonists).

    • Addition 2 (Challenge): Add 10 µL of Serotonin (EC80).

  • Readout: Monitor fluorescence peak (RFU) for 120 seconds.

Data Analysis: Calculate % Inhibition relative to controls:



  • Max Control: Serotonin EC80 + DMSO.

  • Min Control: Buffer + DMSO (or Reference Antagonist like Ketanserin ).

Critical Counter-Screen: hERG Liability

The (4-methoxy-phenyl)-piperidin-4-yl moiety is structurally similar to the pharmacophore responsible for hERG channel blockade (e.g., Terfenadine). Early exclusion of cardiotoxic hits is mandatory.

  • Method: Radioligand Binding (High Throughput) or Automated Patch Clamp (QPatch).

  • Tracer: [³H]-Dofetilide.

  • Threshold: Any hit with IC₅₀ < 10 µM in FLIPR must show hERG IC₅₀ > 30 µM to be viable.

Mechanistic Insight & SAR

The (4-Methoxy-phenyl)-piperidin-4-yl-methanol scaffold functions as a pharmacophoric anchor .

  • Piperidine Nitrogen: Protonated at physiological pH; forms an ionic bond with Asp3.32 (Ballesteros-Weinstein numbering) in the GPCR orthosteric pocket [1].

  • Hydroxyl Group: Can form H-bonds with Ser5.43 or Asn6.55 , orienting the phenyl ring.

  • 4-Methoxy Phenyl: Occupies a hydrophobic pocket (often aromatic cluster in TM5/TM6). The methoxy group acts as a hydrogen bond acceptor and metabolic handle (O-demethylation).

SAR_Logic Core (4-Methoxy-phenyl)- piperidin-4-yl-methanol Target3 hERG Channel (Toxicity) Core->Target3 Unmodified Risk Mod1 N-Alkylation (Selectivity Switch) Core->Mod1 Library Expansion Mod2 Phenyl Substitution (Potency Tuning) Core->Mod2 Target1 5-HT2A / D2 (Antipsychotic) Target2 H1 Receptor (Antihistamine) Mod1->Target1 Bulky Aryl (e.g. M100907) Mod1->Target2 Benzhydryl (e.g. Fexofenadine)

Figure 2: Structure-Activity Relationship (SAR) divergence based on scaffold derivatization.

Troubleshooting & FAQs

Q: High background noise in the Calcium assay?

  • Cause: Piperidine amines can induce non-specific calcium mobilization or interact with the dye.

  • Fix: Ensure a wash step is NOT used (use quenchers if necessary) or switch to an Aequorin-based assay if fluorescence interference is suspected.

Q: Compounds precipitating in the acoustic dispenser?

  • Cause: Hygroscopic nature of the scaffold leads to water uptake in DMSO source plates.

  • Fix: Use Low-Dead-Volume (LDV) plates and keep source plates under dry nitrogen or argon seals.

Q: "Flat" dose-response curves?

  • Cause: The compound might be sticking to the tips or plate walls (lipophilic cation effect).

  • Fix: Add 0.01% BSA or 0.005% Pluronic F-127 to the assay buffer to prevent non-specific binding.

References

  • Wacker, D., et al. (2013). "Structural features for functional selectivity at serotonin receptors." Science, 340(6132), 615-619. Link

  • Recanatini, M., et al. (2005). "SAR of 4-phenylpiperidine derivatives as hERG potassium channel blockers." Bioorganic & Medicinal Chemistry, 13(4), 1127-1133. Link

  • Keiser, M. J., et al. (2009). "Predicting new molecular targets for known drugs." Nature, 462, 175-181. Link

  • PubChem Compound Summary. "(4-methoxyphenyl)(piperidin-4-yl)methanone / related alcohols." National Center for Biotechnology Information. Link

Method

Derivatization of (4-Methoxy-phenyl)-piperidin-4-yl-methanol for SAR studies

Application Note: Strategic Derivatization of (4-Methoxy-phenyl)-piperidin-4-yl-methanol for SAR Studies Introduction: The Privileged Scaffold The molecule (4-Methoxy-phenyl)-piperidin-4-yl-methanol represents a "privile...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of (4-Methoxy-phenyl)-piperidin-4-yl-methanol for SAR Studies

Introduction: The Privileged Scaffold

The molecule (4-Methoxy-phenyl)-piperidin-4-yl-methanol represents a "privileged scaffold" in medicinal chemistry, frequently appearing in ligands for G-Protein Coupled Receptors (GPCRs)—specifically 5-HT2A, Dopamine D2/D4, and Histamine H1 receptors—as well as NMDA receptor modulators.

Structurally, it possesses three distinct vectors for Structure-Activity Relationship (SAR) exploration:

  • The Basic Amine (Zone A): A secondary piperidine nitrogen (

    
    ) critical for ionic interactions with conserved aspartate residues in GPCR binding pockets.
    
  • The Chiral Linker (Zone B): A secondary alcohol that serves as a hydrogen bond donor/acceptor and a stereogenic center (

    
    ) capable of rigidifying the spatial arrangement between the aromatic tail and the basic amine.
    
  • The Aromatic Tail (Zone C): An electron-rich 4-methoxyphenyl group that engages in

    
     stacking or hydrophobic interactions.
    

This guide details three high-priority derivatization protocols designed to maximize SAR data generation while maintaining synthetic efficiency.

Strategic Analysis & Decision Logic

Before initiating synthesis, researchers must categorize their SAR goals. The following logic tree dictates the experimental approach:

  • Goal: Modulate Lipophilicity & pKa?

    
     Target Zone A  via Reductive Amination.
    
  • Goal: Rigidify Scaffold/Restrict Conformation?

    
     Target Zone A  via Buchwald-Hartwig Arylation.
    
  • Goal: Block Metabolism/Bioisosteric Replacement?

    
     Target Zone B  via Deoxyfluorination.
    

Experimental Protocols

Protocol A: N-Diversification via Reductive Amination

Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) is the industry standard for introducing diverse alkyl chains with high chemoselectivity, avoiding the reduction of the secondary alcohol or the aromatic ring.

Materials:

  • Substrate: (4-Methoxy-phenyl)-piperidin-4-yl-methanol (1.0 equiv)

  • Aldehyde/Ketone: Diverse set (1.1–1.2 equiv)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv - catalytic promoter)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried vial, dissolve the piperidine scaffold (1.0 equiv) and the corresponding aldehyde (1.1 equiv) in anhydrous DCE (0.1 M concentration).

  • Activation: Add AcOH (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes. Note: This ensures complete formation of the iminium ion intermediate.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Target mass = M + Alkyl).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1][2]
    
  • Purification: Flash chromatography (MeOH/DCM gradient).

Self-Validating Check:

  • Observation: Evolution of gas (

    
    ) upon STAB addition indicates active reagent.
    
  • Troubleshooting: If conversion is low, switch solvent to THF or add molecular sieves to drive imine formation.

Protocol B: N-Arylation via Buchwald-Hartwig Cross-Coupling

Rationale: Attaching an aromatic ring directly to the piperidine nitrogen lowers the basicity of the amine (impacting BBB permeability) and introduces rigid constraints. This protocol utilizes modern precatalysts to function under milder conditions.

Materials:

  • Substrate: (4-Methoxy-phenyl)-piperidin-4-yl-methanol (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)

  • Catalyst:

    
     (2 mol%) or RuPhos Pd G3/G4 (2 mol%)
    
  • Ligand: RuPhos or XPhos (4 mol%) - Crucial for secondary amines.

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (Degassed)

Step-by-Step Methodology:

  • Inert Environment: Charge a reaction vial with the piperidine substrate, aryl halide, and base inside a glovebox or under a steady stream of Argon.

  • Catalyst Addition: Add the Palladium source and Ligand (or pre-formed catalyst).[1][3]

  • Solvation: Add degassed Toluene (0.2 M). Seal the vial with a Teflon-lined cap.

  • Heating: Heat to 80–100°C for 12 hours.

  • Filtration: Cool to RT. Filter the slurry through a pad of Celite to remove palladium black and inorganic salts. Elute with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Critical Mechanism Note: The secondary alcohol in the scaffold is generally tolerated under these conditions. However, if using strong bases like LiHMDS, protection of the alcohol (as a TBS ether) may be required to prevent O-arylation side products.

Protocol C: Bioisosteric Deoxyfluorination (Zone B)

Rationale: The secondary hydroxyl group is a metabolic soft spot (glucuronidation). Replacing -OH with -F maintains the dipole but blocks metabolism and eliminates the H-bond donor capacity, a critical probe for binding kinetics.

Materials:

  • Substrate: N-Protected Scaffold (e.g., N-Boc-(4-Methoxy-phenyl)-piperidin-4-yl-methanol)

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Safer, thermally stable)[4]

  • Solvent: Anhydrous DCM

  • Quench: Saturated

    
    [2]
    

Step-by-Step Methodology:

  • Protection (Prerequisite): Ensure the piperidine nitrogen is protected (e.g., Boc or Cbz group) to prevent amine oxidation or interference.

  • Setup: Dissolve the N-protected substrate in anhydrous DCM (0.1 M) in a plastic (HDPE) or Teflon reaction vessel. Glass is acceptable for short times, but fluoride etches glass.

  • Addition: Cool to -78°C. Add DAST (1.2 equiv) dropwise via syringe.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to RT slowly.

  • Quench (Safety Critical): Pour the reaction mixture slowly into a beaker of saturated

    
     at 0°C. Caution: Vigorous effervescence.
    
  • Workup: Extract with DCM, dry, and concentrate.

  • Deprotection: Remove the N-Boc group (TFA/DCM) to yield the final fluorinated amine salt.

Comparative Data Summary

ProtocolTarget ZonePrimary ReagentTypical YieldKey Constraint
Reductive Amination N-Terminus (Alkyl)STAB / NaBH(OAc)385-95%Sterically hindered ketones may require heating.
Buchwald-Hartwig N-Terminus (Aryl)RuPhos Pd G360-85%Requires O2-free conditions; Base sensitivity.
Deoxyfluorination Linker (C-F)DAST / Deoxo-Fluor50-75%Requires N-protection; Stereochemical inversion occurs.

Visualizing the Synthesis Pathways

The following diagram illustrates the divergent synthesis strategy starting from the core scaffold.

SAR_Pathways Scaffold (4-Methoxy-phenyl)- piperidin-4-yl-methanol ReductiveAmination Protocol A: Reductive Amination (STAB, Aldehydes) Scaffold->ReductiveAmination Zone A Buchwald Protocol B: Buchwald-Hartwig (Pd-Cat, Ar-Br) Scaffold->Buchwald Zone A Protection N-Boc Protection Scaffold->Protection Zone B N_Alkyl N-Alkyl Derivatives (Lipophilicity/pKa) ReductiveAmination->N_Alkyl N_Aryl N-Aryl Derivatives (Rigidification) Buchwald->N_Aryl Fluorination Protocol C: Deoxyfluorination (DAST) Protection->Fluorination Deprotection TFA Deprotection Fluorination->Deprotection Fluoro_Analog Fluoro-Analog (Metabolic Blocker) Deprotection->Fluoro_Analog

Caption: Divergent synthesis map showing N-functionalization (Green paths) and O-functionalization requiring protection strategies (Red/Yellow path).

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Note: Strategic HPLC Method Development for (4-Methoxy-phenyl)-piperidin-4-yl-methanol

Executive Summary This technical guide provides a robust, validated approach for the High-Performance Liquid Chromatography (HPLC) analysis of (4-Methoxy-phenyl)-piperidin-4-yl-methanol . This molecule serves as a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a robust, validated approach for the High-Performance Liquid Chromatography (HPLC) analysis of (4-Methoxy-phenyl)-piperidin-4-yl-methanol . This molecule serves as a critical pharmacophore in the synthesis of NMDA receptor antagonists (e.g., ifenprodil analogues) and antihistamines.

The analysis of this compound presents a classic chromatographic challenge: the basic piperidine nitrogen (


) causes severe peak tailing on traditional silica-based C18 columns due to secondary silanol interactions.

This guide presents two distinct protocols:

  • Protocol A (Gold Standard): A High-pH Reversed-Phase method utilizing hybrid particle technology to suppress ionization, ensuring perfect peak symmetry and maximum retention.

  • Protocol B (Legacy/QC): A Low-pH method utilizing chaotropic buffers for laboratories restricted to traditional silica columns.

Analyte Profile & Physicochemical Logic[1][2]

Understanding the molecule is the first step in method design. We are not just separating peaks; we are managing chemical equilibrium.

PropertyCharacteristicChromatographic Implication
Structure Piperidine ring + 4-Methoxy-phenyl groupAmphiphilic nature. The phenyl group drives retention on C18; the amine drives silanol interactions.
Basicity Secondary Amine (

)
At neutral pH (pH 7), the molecule is >99.9% protonated (cationic). This leads to "dewetting" and ionic sticking to residual silanols.
Chromophore Anisole moiety (Methoxy-benzene)Strong UV absorption at 225 nm (primary) and 275 nm (secondary).
Solubility Moderate (Polar organic/Aqueous)Sample diluent must match initial mobile phase conditions to prevent "solvent shock" peak distortion.

Method Development Decision Matrix

The following decision tree illustrates the logic flow for selecting the appropriate protocol based on your laboratory's available instrumentation and column inventory.

MethodSelection Start Start: Method Selection ColType Available Column Chemistry? Start->ColType Hybrid Hybrid/Polymer (e.g., XBridge, Gemini) ColType->Hybrid High pH Stable Trad Traditional Silica (e.g., C18, C8) ColType->Trad pH < 8 Only ProtoA SELECT PROTOCOL A (High pH) Hybrid->ProtoA ProtoB SELECT PROTOCOL B (Low pH) Trad->ProtoB ReasonA Benefit: Neutral Analyte = Symmetric Peak ProtoA->ReasonA ReasonB Requirement: Must use TFA/Formic to mask silanols ProtoB->ReasonB

Figure 1: Decision matrix for selecting the optimal chromatographic strategy based on stationary phase stability.

Protocol A: High-pH Reversed-Phase (Recommended)

Scientific Rationale: By operating at pH 10.5 (near the


 of the piperidine), we suppress the ionization of the amine. The neutral molecule interacts purely via hydrophobic mechanisms with the C18 ligand, eliminating silanol tailing and increasing retention.
Instrument Parameters
  • System: HPLC or UHPLC (Binary Gradient preferred)

  • Detector: UV-Vis / PDA

  • Wavelength: 225 nm (Quantification), 275 nm (Identity confirmation)

  • Column Temperature: 40°C (Reduces mobile phase viscosity, improving mass transfer for amines)

Materials
  • Column: Waters XBridge C18 (

    
     mm, 3.5 µm) or Phenomenex Gemini NX-C18.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Isocratic Hold
10.01090Linear Gradient
12.01090Wash
12.1955Re-equilibration
16.0955End

Flow Rate: 1.0 mL/min Injection Volume: 5 - 10 µL

Protocol B: Low-pH Ion-Suppression (Alternative)

Scientific Rationale: If high-pH columns are unavailable, we must operate at low pH (pH < 3). Here, the amine is fully protonated. We use Trifluoroacetic Acid (TFA) as an additive. The Trifluoroacetate anion forms an ion-pair with the protonated amine, masking the charge and improving peak shape, though retention will be lower than in Protocol A.

Materials
  • Column: Agilent Zorbax Eclipse Plus C18 or Thermo Hypersil GOLD (

    
     mm, 5 µm).
    
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
12.02080
14.02080
14.19010
18.09010

Flow Rate: 1.0 mL/min[1][2]

Sample Preparation Workflow

Proper sample prep is critical to prevent "solvent effects" where strong solvents cause early elution/peak distortion.

SamplePrep Step1 Weigh 10 mg Reference Standard Step2 Dissolve in 10 mL Methanol (Stock: 1 mg/mL) Step1->Step2 Step3 Dilute 100 µL Stock into 900 µL Mobile Phase A Step2->Step3 Step4 Vortex & Filter (0.22 µm PTFE) Step3->Step4 Note CRITICAL: Final diluent must match initial gradient conditions (High Aqueous) Step3->Note Step5 Transfer to HPLC Vial Step4->Step5

Figure 2: Step-by-step sample preparation protocol emphasizing diluent matching.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before running unknown samples.

ParameterAcceptance CriteriaRationale
Tailing Factor (

)

Ensures minimal silanol interaction. Values > 1.5 indicate column failure or pH drift.
Precision (RSD)

(n=6 injections)
Verifies injector accuracy and pump stability.
Resolution (

)

between analyte and nearest impurity
Critical if analyzing crude synthesis mixtures (e.g., separation from 4-piperidone).
Retention Factor (

)

Ensures the peak is not eluting in the void volume (unretained).

Troubleshooting Guide (Expert Insights)

Issue 1: Peak Tailing (> 1.5)

  • Cause: Silanol activity.[3][4]

  • Fix (Protocol A): Ensure pH is truly > 10. Old ammonium bicarbonate buffers lose ammonia and pH drops. Prepare fresh daily.

  • Fix (Protocol B): Increase TFA concentration to 0.2% or switch to a "Base Deactivated" (BDS) column.

Issue 2: Retention Time Drift

  • Cause: Temperature fluctuations affecting the

    
    /ionization equilibrium.
    
  • Fix: Use a column oven set strictly to 40°C. Do not rely on ambient temperature.

Issue 3: Ghost Peaks

  • Cause: Carryover. Basic amines stick to the injector needle.

  • Fix: Change needle wash solvent to 50:50 Methanol:Water + 0.1% Formic Acid. The acid in the wash helps strip the basic amine from the needle surface.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge BEH C18 Columns: Care and Use Manual. (Demonstrates high pH stability for basic amines). Link

  • Phenomenex. (2024).[5] High pH Stability for Basic Analytes: Gemini and Kinetex EVO Application Guide.Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.

    
     based method development). Link
    
  • PubChem. (2024). Compound Summary: 4-(4-Methoxyphenyl)-4-piperidinylmethanol. (Source for physicochemical data). Link

Sources

Method

Application Note: (4-Methoxy-phenyl)-piperidin-4-yl-methanol as a Rigidifying Scaffold for PROTAC Design

Executive Summary The transition from first-generation PROTACs (utilizing flexible PEG/alkyl chains) to second-generation degraders focuses on linker rigidity and physicochemical optimization . (4-Methoxy-phenyl)-piperid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from first-generation PROTACs (utilizing flexible PEG/alkyl chains) to second-generation degraders focuses on linker rigidity and physicochemical optimization . (4-Methoxy-phenyl)-piperidin-4-yl-methanol (MPPM) represents a high-value "chimeric scaffold" that functions not merely as a passive connector, but as a pharmacologically active structural element.[1]

This guide details the application of MPPM as a rigidifying hub in PROTAC synthesis. Unlike linear aliphatic linkers, the MPPM scaffold introduces a defined exit vector via the piperidine ring, enhances aqueous solubility through the ionizable secondary amine, and modulates metabolic stability via the methoxy-phenyl motif.

Part 1: Chemo-Structural Analysis & Design Logic[1]

The "Linkerology" of MPPM

In PROTAC design, the "floppy linker" problem often leads to poor cell permeability and entropic penalties during ternary complex formation.[] MPPM addresses this by locking the exit vectors between the E3 ligase ligand and the Protein of Interest (POI) ligand.[]

FeatureChemical FunctionBiological Impact
Piperidine Nitrogen Secondary Amine (

)
Solubility: Protonation in endosomes (

) aids lysosomal escape.[1] Conjugation: Nucleophilic handle for alkylation or amidation.
4-Hydroxymethyl Primary/Secondary AlcoholAttachment Point: Connects to the Warhead (POI ligand) or E3 ligand via ether/ester bonds.[1]
Phenyl Ring

-System
Rigidity: Restricts rotational freedom, reducing the entropic cost of binding.
4-Methoxy Group Electron Donor / Metabolic BlockStability: Blocks para-position oxidation (CYP450 protection) and modulates lipophilicity.[1]
Structural Visualization (Graphviz)[1]

The following diagram illustrates the retrosynthetic logic of using MPPM to connect a Cereblon (CRBN) binder to a Target Warhead.

PROTAC_Assembly cluster_logic Design Logic Warhead POI Warhead (e.g., JQ1 derivative) MPPM MPPM Scaffold (Rigid Linker Hub) Warhead->MPPM Ether/Ester Linkage (via OH group) E3_Ligand E3 Ligase Binder (e.g., Pomalidomide) MPPM->E3_Ligand N-Alkylation (via Piperidine NH) Target_PROTAC Final Rigid PROTAC Step1 1. Vector Definition (Piperidine Chair Conformation) Step2 2. Solubility Tuning (Amine pKa modulation)

Caption: Retrosynthetic assembly of a PROTAC using MPPM as the central rigidifying hub.

Part 2: Synthetic Strategies & Protocols

Strategic Considerations

The MPPM scaffold is heterobifunctional . The secondary amine is highly nucleophilic, while the alcohol is less reactive.

  • Strategy A (Amine First): Conjugate the E3 ligand to the piperidine nitrogen first. Risk:[1][3] Requires protection of the OH if the subsequent reaction conditions are harsh.

  • Strategy B (Alcohol First): Functionalize the hydroxyl group (e.g., Ether synthesis) before modifying the amine. Benefit: The amine can be Boc-protected during the difficult etherification step, then deprotected for the final "easy" alkylation. This is the recommended protocol.

Protocol: "Alcohol-First" Assembly

Objective: Synthesize a PROTAC linker-warhead intermediate using the MPPM hydroxyl group.[1]

Reagents Required:
  • MPPM Scaffold (N-Boc protected recommended: tert-butyl 4-(hydroxymethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate)[1]

  • POI Warhead (Phenol or Acid derivative)[1]

  • Mitsunobu Reagents: Triphenylphosphine (

    
    ), DIAD/DEAD
    
  • Solvent: Anhydrous THF or DCM[1]

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Dissolve N-Boc-MPPM (1.0 eq) and the Phenol-Warhead (1.1 eq) in anhydrous THF (0.1 M concentration) under

      
       atmosphere.
      
    • Add

      
       (1.5 eq) and stir until fully dissolved.
      
  • Mitsunobu Coupling (Ether Linkage):

    • Cool the reaction mixture to 0°C.

    • Add DIAD (1.5 eq) dropwise over 15 minutes. Critical: Exothermic reaction; maintain temperature to prevent side reactions.

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • QC Check: Monitor by LC-MS for the disappearance of the Phenol-Warhead.

  • Deprotection (Amine Liberation):

    • Once coupling is complete, concentrate the solvent.

    • Resuspend crude in DCM/TFA (4:1 ratio) and stir for 1 hour to remove the Boc group.

    • Concentrate in vacuo and azeotrope with toluene to remove excess TFA.

    • Result: You now have the Warhead-Linker-Amine salt.[1]

  • Final Assembly (N-Alkylation to E3 Ligand):

    • Dissolve the Warhead-Linker-Amine salt in DMF.[1]

    • Add DIPEA (3.0 eq) to neutralize the salt.

    • Add the Alkyl-Halide functionalized E3 Ligand (e.g., Pomalidomide-alkyl-Br) (1.0 eq).[1]

    • Heat to 60°C for 4–6 hours.

    • Purification: Isolate the final PROTAC via Preparative HPLC (Reverse Phase, C18 column).

Part 3: Characterization & Validation (QC)[1]

Trustworthiness in PROTAC synthesis relies on verifying that the "rigid" linker has not isomerized or degraded.

NMR Validation Points

When analyzing the final PROTAC, focus on the MPPM region to confirm structural integrity:

Signal RegionMultiplicityInterpretation

3.70 - 3.80 ppm
Singlet (3H)Methoxy Group: Confirms presence of the 4-OMe-phenyl moiety.[1] Loss of this signal suggests oxidative demethylation.

2.80 - 3.20 ppm
Broad MultipletPiperidine Ring Protons: Broadening often indicates restricted rotation (rigidity) or protonation.[1]

6.80 - 7.20 ppm
Doublets (AA'BB')Aromatic Ring: Characteristic para-substitution pattern of the methoxyphenyl group.[1]
Solubility & Permeability Assay

Because MPPM is selected to improve physicochemical properties, you must validate this improvement against a PEG control.

  • PAMPA Assay (Parallel Artificial Membrane Permeability Assay):

    • Compare the MPPM-PROTAC vs. a PEG-analog.[1][][4]

    • Expectation: The MPPM variant should show higher effective permeability (

      
      ) due to the lipophilic phenyl ring masking the polarity, while the amine allows solubility.
      
  • Kinetic Solubility:

    • Measure turbidity in PBS (pH 7.4).

    • Target: >50

      
       solubility is often achievable with the piperidine scaffold.
      

Part 4: Mechanism of Action Visualization

Understanding why this building block works requires visualizing the Ternary Complex.

Ternary_Complex cluster_complex Ternary Complex Stabilization POI Target Protein E3 E3 Ligase (CRBN/VHL) POI->E3 Protein-Protein Interaction (Cooperativity) PROTAC MPPM-PROTAC POI->PROTAC High Affinity PROTAC->E3 High Affinity Mechanism MPPM Role: Restricts conformational space to favor productive PPI Mechanism->PROTAC

Caption: The MPPM scaffold reduces the entropic penalty of complex formation, facilitating the critical Protein-Protein Interaction (PPI) between the Target and E3 Ligase.[]

References

  • Buhimschi, A. D., et al. (2018). Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs. Biochemistry. [Link] (Demonstrates the use of rigid linkers to overcome resistance and improve degradation efficiency.)[4]

  • Maple, H. J., et al. (2019). Development of a Novel Class of PROTACs Utilizing a Piperidine-Based Linker. Bioorganic & Medicinal Chemistry Letters. [Link] (General reference for piperidine usage in linkerology.)

  • Farnaby, W., et al. (2019). BAF Complex Vulnerabilities in Cancer Demonstrated via Structure-Based PROTAC Design.[1] Nature Chemical Biology. [Link] (Highlights the importance of exit vectors and rigid linkers in optimizing ternary complexes.)

  • Pike, A., et al. (2020). Optimising Proteolysis-Targeting Chimeras (PROTACs) for Oral Drug Delivery: A Drug Metabolism and Pharmacokinetics Perspective. Drug Discovery Today. [Link] (Discusses the role of ionizable amines, like those in MPPM, in improving oral bioavailability and solubility.)

  • PubChem Compound Summary. (4-(Piperidin-4-yl)phenyl)methanol.[1][5] [Link] (Chemical data source for the core scaffold structure.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-Methoxy-phenyl)-piperidin-4-yl-methanol

Welcome to the technical support center for the synthesis of (4-Methoxy-phenyl)-piperidin-4-yl-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Methoxy-phenyl)-piperidin-4-yl-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic building block. Here, we combine established chemical principles with practical, field-proven insights to help you achieve consistent and high-yielding results.

Introduction: Navigating the Synthetic Landscape

(4-Methoxy-phenyl)-piperidin-4-yl-methanol is a valuable intermediate in medicinal chemistry, often utilized in the development of novel therapeutics.[1][2] Its synthesis, while conceptually straightforward, presents several critical junctures where yields can be compromised. The two most common synthetic strategies are:

  • Grignard Addition Route: The reaction of a 4-methoxyphenyl Grignard reagent with an N-protected piperidine-4-carboxaldehyde.

  • Ketone Reduction Route: The reduction of (4-methoxyphenyl)(piperidin-4-yl)methanone.

This guide will focus primarily on the Grignard addition route, as it is a widely employed and powerful method for C-C bond formation, yet it is also highly sensitive to reaction conditions. We will address common pitfalls and provide robust protocols to enhance your synthetic success.

Visualizing the Primary Synthetic Pathway

To provide a clear overview, the following diagram illustrates the key steps in the Grignard addition route, including the necessary protection and deprotection steps.

SynthesisWorkflow Start 4-Bromophenyl methyl ether Grignard 4-Methoxyphenyl magnesium bromide (Grignard Reagent) Start->Grignard  + Mg, THF Coupling Grignard Addition Start->Coupling Forms Grignard Mg Magnesium (Mg) Grignard->Coupling Nucleophile Aldehyde N-Boc-piperidine- 4-carboxaldehyde Aldehyde->Coupling Reactant Intermediate N-Boc-(4-Methoxy-phenyl)- piperidin-4-yl-methanol Coupling->Intermediate Forms C-C bond Deprotection Deprotection (e.g., TFA or HCl) Intermediate->Deprotection Removal of Boc group FinalProduct (4-Methoxy-phenyl)- piperidin-4-yl-methanol Deprotection->FinalProduct Final Product Troubleshooting Start Low Yield of Final Product CheckGrignard Was Grignard Formation Successful? Start->CheckGrignard CheckAddition Was the Addition Step Problematic? CheckGrignard->CheckAddition Yes Anhydrous Issue: Moisture Present Solution: Flame-dry glassware, use anhydrous solvent CheckGrignard->Anhydrous No MgActivation Issue: Mg Passivation Solution: Activate Mg with I₂ or dibromoethane CheckGrignard->MgActivation No SideReaction Issue: Wurtz Coupling Solution: Control temperature, dropwise addition CheckGrignard->SideReaction Yes, but low yield Stoichiometry Issue: Insufficient Grignard Solution: Use 1.5-2.0 eq of Grignard CheckAddition->Stoichiometry Yes Enolization Issue: Aldehyde Enolization Solution: Add aldehyde at 0°C, reverse addition CheckAddition->Enolization Yes Protection Issue: Unprotected Piperidine N-H Solution: Use N-Boc protected aldehyde CheckAddition->Protection Yes Success Yield Improved Anhydrous->Success MgActivation->Success SideReaction->Success Stoichiometry->Success Enolization->Success Protection->Success

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of (4-Methoxy-phenyl)-piperidin-4-yl-methanol

Introduction: Strategic Route Selection Synthetic Decision Matrix The choice of pathway dictates the impurity profile and workup complexity. DecisionMatrix Start Target: (4-Methoxy-phenyl)-piperidin-4-yl-methanol RouteA...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Route Selection

Synthetic Decision Matrix

The choice of pathway dictates the impurity profile and workup complexity.

DecisionMatrix Start Target: (4-Methoxy-phenyl)-piperidin-4-yl-methanol RouteA Route A: Grignard Addition (C-C Bond Formation) Start->RouteA RouteB Route B: Ketone Reduction (Functional Group Interconversion) Start->RouteB SM_A SM: 4-Bromoanisole + N-Boc-4-formylpiperidine RouteA->SM_A ProsA Pros: Convergent, Modular RouteA->ProsA ConsA Cons: Moisture sensitive, Magnesium emulsions RouteA->ConsA SM_B SM: (4-Methoxyphenyl)(piperidin-4-yl)methanone RouteB->SM_B ProsB Pros: Scalable, No anhydrous reqs RouteB->ProsB ConsB Cons: Requires pre-formed ketone RouteB->ConsB

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Module 1: The Grignard Route (Primary Pathway)

This is the most common discovery-phase route. It involves the addition of 4-methoxyphenylmagnesium bromide to N-protected-4-piperidinecarboxaldehyde .[1]

Standardized Protocol
ParameterRecommendationTechnical Rationale
Solvent Anhydrous THF (Tetrahydrofuran)Ether can precipitate the alkoxide intermediate; THF solvates the Mg species effectively, stabilizing the Grignard reagent [1].
Temperature 0 °C to RTStart cold to suppress Wurtz homocoupling (biaryl formation), then warm to drive completion.
Stoichiometry 1.2 - 1.5 eq. GrignardSlight excess accounts for adventitious moisture and ensures full consumption of the aldehyde.
Protection Mandatory (Boc or Cbz)The secondary amine of the piperidine (pKa ~11) will quench the Grignard immediately if unprotected [2].
Step-by-Step Workflow & "Why"
  • Preparation: Flame-dry a 3-neck flask under Argon. Charge with N-Boc-4-formylpiperidine dissolved in anhydrous THF.

    • Insight: The aldehyde is the limiting reagent.

  • Addition: Cool to 0 °C. Add 4-methoxyphenylmagnesium bromide (0.5 M in THF) dropwise over 30 minutes.

    • Insight: Rapid addition causes local heating, promoting the formation of the 4,4'-dimethoxybiphenyl impurity (homocoupling).

  • Quench: Pour reaction mixture into saturated aqueous NH₄Cl.

    • Insight: NH₄Cl buffers the pH (~9), preventing the cleavage of the Boc group which is acid-sensitive.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: "I have a massive, sticky emulsion during workup. I can't separate the layers."

Diagnosis: Magnesium salts (Mg(OH)₂ and MgBr₂) form gelatinous precipitates in basic/neutral water, trapping the organic layer. Solution: The Rochelle's Salt Method. Instead of NH₄Cl, use a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) .

  • Mechanism: Tartrate acts as a bidentate ligand, chelating the Magnesium ion into a water-soluble complex.

  • Protocol: Add saturated Rochelle's salt solution and stir vigorously for 1-2 hours until two clear layers appear.

Q2: "My yield is low (<30%), and I see starting material."

Diagnosis: "Wet" Grignard reagent. Root Cause: Grignard reagents degrade over time, reacting with moisture in the air to form anisole (protonation). Validation Test: Titrate your Grignard reagent using salicylaldehyde phenylhydrazone or simply check the bottle seal. If the reagent is old, the effective concentration is likely <0.1 M. Corrective Action: Purchase fresh reagent or prepare it in situ using Mg turnings activated with Iodine [3].

Q3: "I see a major impurity spot just above my product on TLC."

Diagnosis: Wurtz Coupling Product (4,4'-Dimethoxybiphenyl). Root Cause: High local concentration of Grignard reagent or high temperature. Corrective Action:

  • Dilute the Grignard reagent further before addition.

  • Lower addition temperature to -10 °C.

  • Ensure efficient stirring to dissipate the reagent immediately upon entry.

Troubleshooting Logic Flow

Troubleshooting Issue Problem: Low Yield or Impurities Check1 Check 1: Is the Piperidine Protected? Issue->Check1 Action1 Action: Use N-Boc or N-Cbz Check1->Action1 No Check2 Check 2: Is Starting Material Remaining? Check1->Check2 Yes Branch2 Yes: Inactive Grignard Check2->Branch2 Check3 Check 3: Workup Emulsion? Check2->Check3 No Action2 Action: Titrate Grignard or Reseal Septum Branch2->Action2 Action3 Action: Use Rochelle's Salt Check3->Action3 Yes

Figure 2: Diagnostic workflow for resolving common synthetic failures.

Module 3: The Reduction Route (Alternative)

If the Grignard route fails due to reagent quality, the reduction of (4-methoxyphenyl)(piperidin-4-yl)methanone is a robust alternative.

  • Reagent: Sodium Borohydride (NaBH₄).[2][3][4]

  • Solvent: Methanol or Ethanol.[5]

  • Protocol:

    • Dissolve ketone in MeOH (0.1 M).

    • Add NaBH₄ (1.5 eq) portion-wise at 0 °C (Exothermic H₂ evolution).

    • Stir at RT for 1 hour.

    • Quench with water.[2]

  • Advantage: This reaction is insensitive to moisture and does not require inert atmosphere gloveboxes [4].

References

  • Master Organic Chemistry. (2011). Grignard Reagents: Formation, Reactions, and Mechanisms. Retrieved January 30, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 4-methoxyphenylmagnesium bromide. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Borohydride (NaBH4).[2][3][4] Retrieved January 30, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of (4-Methoxy-phenyl)-piperidin-4-yl-methanol

Welcome to the technical support center for the synthesis of (4-Methoxy-phenyl)-piperidin-4-yl-methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guida...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Methoxy-phenyl)-piperidin-4-yl-methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions (FAQs) related to the scale-up of this important pharmaceutical intermediate.

Introduction

(4-Methoxy-phenyl)-piperidin-4-yl-methanol is a key building block in the synthesis of various therapeutic agents. Its structure lends itself to diverse applications in medicinal chemistry. The successful and efficient synthesis of this compound, particularly at scale, is crucial for advancing drug discovery and development programs.

This guide explores the two primary synthetic routes for scaling up the production of (4-Methoxy-phenyl)-piperidin-4-yl-methanol:

  • Grignard Reaction Route: Involving the addition of a 4-methoxyphenyl Grignard reagent to an N-protected piperidin-4-one.

  • Ketone Reduction Route: A two-step process involving the formation of (4-methoxyphenyl)(piperidin-4-yl)methanone followed by its reduction to the desired alcohol.

We will delve into the intricacies of each route, providing detailed protocols, troubleshooting advice, and a comparative analysis to aid in selecting the most suitable method for your specific needs.

Synthetic Route Overview

cluster_grignard Grignard Route cluster_reduction Ketone Reduction Route start_g 4-Bromoanisole + Mg grignard 4-Methoxyphenyl magnesium bromide start_g->grignard Formation add_g Grignard Addition grignard->add_g piperidone N-Protected piperidin-4-one piperidone->add_g product_g N-Protected (4-Methoxy-phenyl)- piperidin-4-yl-methanol add_g->product_g deprotect_g Deprotection product_g->deprotect_g final_product_g (4-Methoxy-phenyl)- piperidin-4-yl-methanol deprotect_g->final_product_g start_r1 Anisole + 4-Piperidinecarbonyl chloride acylation Friedel-Crafts Acylation start_r1->acylation ketone (4-Methoxyphenyl)(piperidin-4-yl)methanone acylation->ketone reduction Reduction ketone->reduction final_product_r (4-Methoxy-phenyl)- piperidin-4-yl-methanol reduction->final_product_r

Caption: Overview of the two primary synthetic routes to (4-Methoxy-phenyl)-piperidin-4-yl-methanol.

Part 1: The Grignard Reaction Route

The Grignard reaction is a powerful and widely used method for forming carbon-carbon bonds. In this context, it involves the nucleophilic addition of a 4-methoxyphenyl magnesium halide to an N-protected piperidin-4-one.

Frequently Asked Questions (FAQs) - Grignard Route

Q1: Why is N-protection of the piperidin-4-one necessary?

A1: The piperidine nitrogen contains an acidic proton (N-H) that will react with the highly basic Grignard reagent. This would quench the Grignard reagent, reducing the yield of the desired alcohol. Protecting the nitrogen, typically as a carbamate (e.g., Boc), prevents this side reaction.

Q2: What are the most common issues encountered during the Grignard reagent formation?

A2: The initiation of a Grignard reaction can be challenging. Common issues include:

  • Inactive Magnesium Surface: An oxide layer on the magnesium turnings can prevent the reaction from starting.[1]

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. All glassware and solvents must be rigorously dried.[1]

  • Slow Initiation: The reaction may be slow to start.

Q3: What byproducts should I expect in the Grignard addition step?

A3: Several byproducts can form, including:

  • Biphenyl (from Wurtz-type coupling): The Grignard reagent can couple with unreacted 4-bromoanisole.

  • Dehydrated Product: The tertiary alcohol product can undergo dehydration to form the corresponding tetrahydropyridine, especially during acidic workup.[1]

  • Unreacted Ketone: Due to incomplete reaction or enolization of the piperidin-4-one.

Troubleshooting Guide - Grignard Route
Issue Potential Cause(s) Recommended Solution(s)
Grignard reaction fails to initiate. 1. Wet glassware or solvents. 2. Inactive magnesium surface (oxide layer).[1] 3. Impurities in the aryl halide.1. Flame-dry all glassware under vacuum and use anhydrous solvents. 2. Activate magnesium with a small crystal of iodine, 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere.[1] 3. Purify the aryl halide before use.
Low yield of the desired alcohol. 1. Incomplete Grignard formation. 2. Grignard reagent quenched by moisture or acidic protons. 3. Enolization of the piperidin-4-one by the Grignard reagent. 4. Sub-optimal reaction temperature.[1]1. Ensure complete consumption of magnesium during Grignard formation. 2. Maintain strict anhydrous conditions. Ensure the N-protection is stable to the reaction conditions. 3. Add the Grignard reagent slowly to a cooled solution of the piperidin-4-one. 4. Perform the addition at low temperatures (-78 to 0 °C) to minimize side reactions.[1]
Formation of significant byproducts. 1. Wurtz coupling: High concentration of aryl halide. 2. Dehydration: Acidic workup conditions.[1]1. Add the aryl halide dropwise during Grignard formation to maintain a low concentration. 2. Use a milder quenching agent like saturated aqueous ammonium chloride solution instead of strong acids.[1]
Difficulty in isolating the product. 1. Emulsion formation during workup. 2. Product is an oil or difficult to crystallize.1. Add brine to the aqueous layer to break emulsions. 2. Consider converting the product to its hydrochloride salt, which is often crystalline.
Scale-Up Protocol: N-Boc-(4-Methoxy-phenyl)-piperidin-4-yl-methanol via Grignard Reaction (Kilogram Scale)

cluster_prep Preparation cluster_grignard Grignard Formation cluster_addition Grignard Addition cluster_workup Workup & Isolation prep1 Flame-dry all glassware under vacuum. prep2 Charge reactor with Mg turnings and a crystal of iodine. prep1->prep2 prep3 Establish an inert atmosphere (N2 or Ar). prep2->prep3 grignard1 Slowly add a solution of 4-bromoanisole in anhydrous THF. prep3->grignard1 grignard2 Maintain gentle reflux during addition. grignard1->grignard2 grignard3 After addition, reflux for 1-2 hours. grignard2->grignard3 add3 Slowly add the Grignard reagent, maintaining the temperature. grignard3->add3 add1 In a separate reactor, dissolve N-Boc-4-piperidone in anhydrous THF. add2 Cool the piperidone solution to -10 to 0 °C. add1->add2 add2->add3 add4 Stir for 2-4 hours at 0 °C, then allow to warm to room temperature overnight. add3->add4 workup1 Cool the reaction to 0 °C and quench with saturated aq. NH4Cl. add4->workup1 workup2 Extract with ethyl acetate. workup1->workup2 workup3 Wash the organic layer with brine, dry, and concentrate. workup2->workup3 workup4 Crystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate). workup3->workup4

Caption: Workflow for the kilogram-scale synthesis via the Grignard route.

Safety Considerations for Large-Scale Grignard Reactions:

  • Exotherm Management: Grignard reactions are highly exothermic.[2] Ensure the reactor has adequate cooling capacity. The addition of reagents must be carefully controlled to manage the heat output.[3]

  • Flammable Solvents: The use of ethereal solvents like THF poses a significant fire risk.[2] All equipment must be properly grounded, and the reaction should be conducted in a well-ventilated area, away from ignition sources.

  • Quenching: Quenching large volumes of Grignard reagent can be hazardous. The quenching agent should be added slowly to a cooled reaction mixture to control the exotherm and any gas evolution.[4]

  • Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent reaction with atmospheric oxygen and moisture.

Part 2: The Ketone Reduction Route

This alternative two-step route involves the initial synthesis of (4-methoxyphenyl)(piperidin-4-yl)methanone, followed by its reduction to the target alcohol.

Step 1: Synthesis of (4-methoxyphenyl)(piperidin-4-yl)methanone

This intermediate can be prepared via a Friedel-Crafts acylation of anisole with an N-protected 4-piperidinecarbonyl chloride.

Q&A - Friedel-Crafts Acylation

Q1: What are the key challenges in the Friedel-Crafts acylation step?

A1: The main challenges include:

  • Catalyst Selection: Lewis acids like aluminum chloride are commonly used but can be difficult to handle on a large scale.

  • Stoichiometry: More than one equivalent of the Lewis acid is often required as it complexes with both the acyl chloride and the product ketone.

  • Workup: The aqueous workup to decompose the aluminum chloride complex can be highly exothermic and requires careful control.

Protocol: Synthesis of N-Boc-(4-methoxyphenyl)(piperidin-4-yl)methanone

  • To a cooled suspension of anhydrous aluminum chloride in dichloromethane, slowly add N-Boc-4-piperidinecarbonyl chloride.

  • After stirring, add anisole dropwise, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

  • Carefully quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash, dry, and concentrate to afford the crude ketone, which can be purified by crystallization.

Step 2: Reduction of the Ketone to the Alcohol

The resulting ketone is then reduced to the desired (4-Methoxy-phenyl)-piperidin-4-yl-methanol.

Q&A - Ketone Reduction

Q1: What are suitable reducing agents for this transformation at scale?

A1: Sodium borohydride (NaBH₄) is a common and cost-effective choice for the reduction of ketones to secondary alcohols on a large scale.[5][6] It is milder and easier to handle than lithium aluminum hydride (LiAlH₄).

Q2: What are the typical reaction conditions for the reduction?

A2: The reduction is typically carried out in a protic solvent like methanol or ethanol at room temperature.[6]

Troubleshooting Guide - Ketone Reduction Route

Issue Potential Cause(s) Recommended Solution(s)
Incomplete reduction of the ketone. 1. Insufficient reducing agent. 2. Low reaction temperature or short reaction time.1. Use a slight excess of sodium borohydride (e.g., 1.1-1.5 equivalents). 2. Allow the reaction to stir at room temperature for a sufficient time, monitoring by TLC or HPLC.
Formation of byproducts. 1. Over-reduction (if other reducible functional groups are present). 2. Side reactions from the reducing agent with the solvent.1. Sodium borohydride is relatively selective for aldehydes and ketones. 2. Add the sodium borohydride in portions to control the reaction rate and minimize side reactions.
Difficult product isolation. 1. The product is soluble in the aqueous layer during workup. 2. Formation of borate salts that complicate extraction.1. Adjust the pH of the aqueous layer to ensure the product is in its free base form before extraction. 2. Add a co-solvent like ethyl acetate during the workup to improve extraction efficiency.

Comparative Analysis of the Synthetic Routes

Parameter Grignard Reaction Route Ketone Reduction Route
Number of Steps Fewer steps (if starting from 4-bromoanisole).More steps (acylation followed by reduction).
Reagent Handling & Safety Grignard reagents are highly reactive and require strict anhydrous conditions. Significant exotherms.[7]Friedel-Crafts acylation uses corrosive Lewis acids. Ketone reduction with NaBH₄ is generally safer.
Scalability Challenges Grignard initiation and exotherm control can be challenging on a large scale.[2]Friedel-Crafts workup can be problematic at scale. The reduction step is generally straightforward to scale up.
Overall Yield & Purity Can provide good yields, but byproduct formation can be an issue.Often provides high yields and cleaner product profiles.
Cost-Effectiveness May be more cost-effective due to fewer steps.May have higher raw material and processing costs.

Final Deprotection Step

Both routes yield an N-protected intermediate that requires a final deprotection step to afford (4-Methoxy-phenyl)-piperidin-4-yl-methanol. For an N-Boc protecting group, this is typically achieved by treatment with an acid.

Scale-Up Considerations for N-Boc Deprotection:

  • Acid Choice: Trifluoroacetic acid (TFA) is effective but corrosive and expensive.[8] A solution of HCl in a suitable solvent (e.g., dioxane, isopropanol) is a more cost-effective option for large-scale synthesis.[8]

  • Workup: After deprotection, the product is typically isolated as its hydrochloride salt. Neutralization with a base is required to obtain the free base.

  • Solvent Removal: Complete removal of the acidic deprotection agent is crucial before product isolation.

start N-Boc Protected Intermediate deprotection Acidic Deprotection (e.g., HCl in IPA) start->deprotection neutralization Neutralization (e.g., aq. NaOH) deprotection->neutralization extraction Extraction with Organic Solvent neutralization->extraction purification Crystallization/Purification extraction->purification final_product (4-Methoxy-phenyl)-piperidin-4-yl-methanol purification->final_product

Caption: General workflow for the N-Boc deprotection and final product isolation.

Purification by Crystallization

Crystallization is the preferred method for purifying the final product on a large scale.[9]

Key Considerations for Crystallization:

  • Solvent Selection: A suitable solvent system should provide good solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for similar compounds include mixtures of heptane/ethyl acetate or isopropanol/water.

  • Seeding: Seeding the supersaturated solution with a small amount of pure product can promote crystallization and control the crystal size.

  • Cooling Profile: A slow and controlled cooling rate is crucial for obtaining large, pure crystals.

  • Filtration and Drying: The crystalline product should be filtered, washed with a cold solvent to remove impurities from the mother liquor, and dried under vacuum.

Conclusion

The choice between the Grignard reaction route and the ketone reduction route for the synthesis of (4-Methoxy-phenyl)-piperidin-4-yl-methanol will depend on several factors, including the available equipment, safety considerations, cost of raw materials, and desired purity of the final product. The Grignard route offers a more direct approach, while the ketone reduction route may provide a cleaner and more easily scalable process. Careful process development and optimization are essential for the successful and efficient scale-up of either route.

This technical support guide provides a comprehensive overview of the key considerations for the large-scale synthesis of (4-Methoxy-phenyl)-piperidin-4-yl-methanol. For further assistance or to discuss specific challenges, please do not hesitate to contact our technical support team.

References

  • American Chemical Society. (n.d.). Grignard Reaction. ACS. Retrieved January 30, 2026, from [Link]

  • Eli Lilly and Company. (n.d.). Grignard Reactions Go Greener with Continuous Processing. EPA. Retrieved January 30, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Chemistry and Biochemistry. Retrieved January 30, 2026, from [Link]

  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7(3), 185-192.
  • Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Virginia Tech. Retrieved January 30, 2026, from [Link]

  • American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). CN103304395A - Method for synthesizing metoxyl acetophenone. Google Patents.
  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Stewart, R., & Teo, K. C. (1980). The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process. Canadian Journal of Chemistry, 58(23), 2491-2497.
  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.
  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7(2), 140-144.
  • Reddy, K. L., & Kumar, U. K. S. (2006). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Organic Process Research & Development, 10(4), 899-901.
  • Royal Society of Chemistry. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Chem LibreTexts. (2020, August 28). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Chem LibreTexts. Retrieved January 30, 2026, from [Link]

  • University of California, Berkeley. (2016, November 22). Quenching of Pyrophoric Materials. The Sarpong Group. Retrieved January 30, 2026, from [Link]

  • American Chemical Society. (2022, March 15). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. ACS Publications. Retrieved January 30, 2026, from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. University of Illinois Urbana-Champaign. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved January 30, 2026, from [Link]

Sources

Optimization

Technical Support Center: Chiral Separation of (4-Methoxy-phenyl)-piperidin-4-yl-methanol

This guide serves as a specialized technical support resource for the chiral resolution of (4-Methoxy-phenyl)-piperidin-4-yl-methanol . It is designed for analytical chemists and purification scientists requiring high-pu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the chiral resolution of (4-Methoxy-phenyl)-piperidin-4-yl-methanol . It is designed for analytical chemists and purification scientists requiring high-purity enantiomers for biological assays.

Status: Operational | Role: Senior Application Scientist Topic: Enantioselective HPLC/SFC Method Development & Troubleshooting

Core Separation Strategy

The target molecule, (4-Methoxy-phenyl)-piperidin-4-yl-methanol , presents a classic "dual-functionality" challenge in chiral chromatography:

  • Chiral Center: The secondary alcohol (benzylic position).

  • Basic Moiety: The secondary amine (piperidine ring).

Critical Insight: The basic nitrogen is the primary cause of peak tailing due to silanol interactions on the silica support. Successful separation requires a basic modifier in the mobile phase or the use of immobilized polysaccharide columns that tolerate robust pH adjustments.

Recommended Starting Conditions (Screening Protocol)

Do not rely on a single column. Use this screening matrix to identify the optimal Chiral Stationary Phase (CSP).

ParameterCondition A (Normal Phase)Condition B (Polar Organic)Condition C (Reversed Phase)
Primary Column Chiralpak AD-H / IA (Amylose)Chiralpak IC (Cellulose)Chirobiotic V (Vancomycin)
Secondary Column Chiralcel OD-H / IB (Cellulose)Chiralpak IGChiralcel OJ-RH
Mobile Phase n-Hexane : IPA (90:10)100% Methanol or Acetonitrile20 mM NH₄HCO₃ (pH 9.0) : ACN
Additive (Critical) 0.1% Diethylamine (DEA) 0.1% DEA + 0.1% TFA None (Buffer controls pH)
Detection UV @ 254 nm (Anisole chromophore)UV @ 254 nmUV @ 220-254 nm

Analyst Note: The Amylose tris(3,5-dimethylphenylcarbamate) (AD/IA) phase often provides superior recognition for phenyl-alcohol motifs compared to cellulose phases. Start with Condition A .

Troubleshooting & Optimization (Q&A)

Q1: I am observing severe peak tailing ( ). Increasing the organic modifier didn't help. What is the root cause?

Diagnosis: This is a "Silanol Effect." The secondary amine in the piperidine ring is interacting with residual acidic silanols on the silica surface of the column, not the chiral selector itself. Corrective Action:

  • Add Basic Modifier: Ensure your mobile phase contains 0.1% Diethylamine (DEA) or Triethylamine (TEA). This competes for silanol sites.

  • Switch to Immobilized Columns: If using coated phases (AD-H/OD-H) restricts solvent choices, switch to immobilized versions (IA, IC, ID). These allow for stronger solvents (e.g., DCM, THF) which can suppress secondary interactions.

  • High pH Reversed Phase: If NP fails, switch to a hybrid silica C18 chiral column or an immobilized CSP (like Chiralpak IC-3) compatible with pH 9.5-10.0 (using Ammonium Bicarbonate/Ammonium Hydroxide). The high pH keeps the piperidine unprotonated (neutral), significantly improving peak shape.

Q2: My resolution ( ) is poor (~0.8) on Chiralpak AD-H. How do I optimize without changing the column?

Diagnosis: The selectivity factor (


) is insufficient. The chiral groove does not distinguish the spatial arrangement of the -OH and -Phenyl groups effectively with the current solvent.
Corrective Action: 
  • Alcohol Switch: Replace Isopropanol (IPA) with Ethanol . Ethanol often sharpens peaks and can alter the solvation shell around the chiral selector, changing selectivity.

  • Temperature Effect: Lower the column temperature to 10°C - 15°C . Enantioseparation is an enthalpy-driven process; lower temperatures generally increase the separation factor (

    
    ), though they increase backpressure.
    
  • Ternary Blend: Introduce Methanol (5-10%) into the Hexane/IPA mix. Warning: Only do this on Immobilized columns (IA/IC) unless the percentage is very low (<5%) on coated columns to avoid stripping the phase.

Q3: The sample is not soluble in the Hexane-based mobile phase. Can I dissolve it in pure Methanol?

Diagnosis: Solvent mismatch. Injecting a sample in 100% MeOH onto a Hexane/IPA line will cause "solvent shock," leading to peak distortion or precipitation at the column head. Corrective Action:

  • Cosolvent Injection: Dissolve the sample in the minimum amount of Ethanol/Methanol, then dilute 1:10 with the mobile phase (Hexane/DEA).

  • Switch Mode: Move to Polar Organic Mode (POM) . Use 100% Acetonitrile or Methanol (with 0.1% DEA/TEA) on Chiralpak IA or IC . This mode is excellent for polar amines and eliminates solubility issues.

Decision Logic & Workflow

The following diagram illustrates the logical flow for method development, prioritizing column safety and separation efficiency.

ChiralMethodDev Start Start: (4-Methoxy-phenyl)-piperidin-4-yl-methanol Solubility Solubility Check: Soluble in Hexane/IPA? Start->Solubility NP_Screen Normal Phase Screening (Hexane/IPA/DEA) Solubility->NP_Screen Yes POM_Screen Polar Organic Mode (100% MeOH or ACN + DEA) Solubility->POM_Screen No (Polar) Eval_Res Evaluate Resolution (Rs) NP_Screen->Eval_Res POM_Screen->Eval_Res RP_Screen Reversed Phase (High pH Buffer) RP_Screen->Eval_Res Eval_Res->RP_Screen No Separation Optimize Optimize: 1. Lower Temp 2. Change Alcohol (EtOH) 3. Reduce Flow Eval_Res->Optimize 0.5 < Rs < 1.5 Success Method Validated Rs > 1.5 Eval_Res->Success Rs > 1.5 Optimize->Eval_Res

Caption: Systematic workflow for chiral method development, prioritizing Normal Phase (NP) for selectivity and Polar Organic Mode (POM) for solubility.

Advanced Considerations: Preparative Scale-Up

If you are scaling this method for purification (mg to g scale):

  • Solubility is King: Even if Normal Phase gives slightly better alpha, Polar Organic Mode (POM) is preferred for prep because you can load much higher concentrations of the racemate.

  • Salt Formation: If the racemate is an HCl salt, neutralize it to the free base before injection, or use a mobile phase with 0.1% TFA + 0.1% TEA to buffer the system in situ.

  • Loading Capacity: Piperidine derivatives often show "anti-Langmuirian" isotherms (fronting) at high loads. Increase the DEA concentration to 0.2% to improve loadability.

References

  • BenchChem. (2025).[1][2] Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from

  • Phenomenex. (2025).[3][4] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23448266, (1-(4-Nitrophenyl)piperidin-4-yl)methanol. Retrieved from

  • Haginaka, J. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC. Preprints.org.[5] Retrieved from

Sources

Troubleshooting

Technical Support Center: (4-Methoxy-phenyl)-piperidin-4-yl-methanol Synthesis

Welcome to the technical support center for the synthesis of (4-Methoxy-phenyl)-piperidin-4-yl-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Methoxy-phenyl)-piperidin-4-yl-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and a refined understanding of the reaction mechanism. Our goal is to equip you with the expertise to navigate the common challenges associated with this synthesis, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of (4-methoxy-phenyl)-piperidin-4-yl-methanol, which is a valuable building block in pharmaceutical research.[1] The primary synthetic route involves the Grignard reaction between a protected 4-piperidone and a 4-methoxyphenyl Grignard reagent, followed by deprotection.

Synthesis & Reaction Conditions

Q1: My Grignard reaction to synthesize (4-Methoxy-phenyl)-piperidin-4-yl-methanol is not initiating. What are the common causes and solutions?

A1: Failure of Grignard reaction initiation is a frequent issue. The primary culprit is often the presence of moisture or other protic sources that quench the highly basic Grignard reagent.[2] Here’s a troubleshooting checklist:

  • Anhydrous Conditions: All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying overnight, and cooled under an inert atmosphere (e.g., nitrogen or argon).[2] Solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous.[3][4] Consider using freshly distilled solvents or those from a solvent purification system.

  • Magnesium Activation: The surface of magnesium turnings can have a passivating oxide layer that prevents reaction.[3]

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask (under inert gas) to expose a fresh surface.[3]

    • Chemical Activation: Add a small crystal of iodine, which will react with the magnesium surface.[5] The disappearance of the iodine color is an indicator of activation.[3] Alternatively, a few drops of 1,2-dibromoethane can be used.

  • Initiation Temperature: While the bulk of the reaction may be run at room temperature or with gentle reflux, sometimes gentle warming can help initiate the reaction.[3] Conversely, if the reaction is highly exothermic, an ice bath should be on standby to control the rate.[3]

Q2: I'm observing a low yield of the desired product. What are the potential side reactions?

A2: Low yields can be attributed to several competing reactions. A significant side product is often biphenyl, which forms from the coupling of unreacted bromobenzene with the Grignard reagent.[4]

  • Wurtz Coupling: The Grignard reagent can react with the starting aryl halide. To minimize this, add the aryl halide slowly to the magnesium suspension to maintain a low concentration.

  • Reaction with Piperidine N-H: If the piperidine nitrogen is not protected, the acidic proton will be deprotonated by the Grignard reagent, consuming it in a non-productive acid-base reaction.[6] A suitable protecting group, such as a Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy) group, is crucial.

  • Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of the 4-piperidone, leading to an enolate that will not react further to form the desired alcohol. Using a more reactive Grignard reagent or lower reaction temperatures can sometimes mitigate this.

Q3: Why is N-protection of the piperidine ring necessary for this reaction?

A3: The secondary amine proton of the piperidine ring is acidic enough to be deprotonated by the strongly basic Grignard reagent.[6] This leads to the formation of a magnesium amide and the quenching of the Grignard reagent, preventing it from attacking the carbonyl group of the 4-piperidone. Therefore, protecting the nitrogen atom with a group that is stable to the reaction conditions but can be removed later is essential for the success of the synthesis.

Purification & Characterization

Q4: I'm having difficulty purifying the final product. What purification strategies are most effective?

A4: The purification of piperidine-containing compounds can be challenging due to their basic nature.

  • Column Chromatography: Silica gel is acidic and can lead to peak tailing or even decomposition of basic compounds. To counteract this, it is recommended to add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to the eluent.[7] A gradient elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol), is often effective.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.[8] Common solvents for recrystallization of piperidine derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexane.[8]

  • Acid-Base Extraction: The basicity of the piperidine nitrogen can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution (e.g., 1 M HCl) to protonate the piperidine and extract it into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the piperidine, which can then be extracted back into an organic solvent. This process can effectively remove non-basic impurities.

Q5: What are the key spectroscopic features to confirm the structure of (4-Methoxy-phenyl)-piperidin-4-yl-methanol?

A5:

  • ¹H NMR: Look for the characteristic signals of the 4-methoxyphenyl group (aromatic protons and a singlet for the methoxy group around 3.8 ppm), the piperidine ring protons, and a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary depending on concentration and solvent). The benzylic proton (CH-OH) will also be a key signal.

  • ¹³C NMR: Expect signals for the carbons of the 4-methoxyphenyl group, the piperidine ring carbons, and the carbon bearing the hydroxyl group (typically in the 60-80 ppm range).

  • IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. Also, look for C-O stretching bands around 1000-1200 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the product should be observed.

Reaction Mechanism and Workflow

The synthesis of (4-Methoxy-phenyl)-piperidin-4-yl-methanol is typically achieved via a Grignard reaction. The general mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of a protected 4-piperidone.[9]

Grignard Reaction Mechanism

The reaction proceeds in two main steps:

  • Nucleophilic Addition: The carbon atom of the Grignard reagent, which is highly nucleophilic, attacks the electrophilic carbonyl carbon of the N-protected 4-piperidone. This breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.[9]

  • Acidic Workup: The reaction mixture is then treated with a dilute acid (e.g., ammonium chloride solution or dilute HCl) to protonate the alkoxide, yielding the final tertiary alcohol product.[9]

Grignard_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Acidic Workup cluster_step3 Step 3: Deprotection N-Protected_4-piperidone N-Protected 4-piperidone Alkoxide_Intermediate Magnesium Alkoxide Intermediate N-Protected_4-piperidone->Alkoxide_Intermediate Nucleophilic Attack Grignard_Reagent 4-Methoxyphenyl- magnesium bromide Grignard_Reagent->Alkoxide_Intermediate Protected_Product N-Protected (4-Methoxy-phenyl)- piperidin-4-yl-methanol Alkoxide_Intermediate->Protected_Product Protonation Acid H₃O⁺ Acid->Protected_Product Final_Product (4-Methoxy-phenyl)- piperidin-4-yl-methanol Protected_Product->Final_Product Removal of Protecting Group

Caption: General mechanism for the synthesis of (4-Methoxy-phenyl)-piperidin-4-yl-methanol.

Experimental Workflow

A typical experimental workflow for this synthesis is outlined below.

Experimental_Workflow start Start reagent_prep Prepare Anhydrous Reagents and Glassware start->reagent_prep grignard_formation Formation of 4-Methoxyphenylmagnesium bromide reagent_prep->grignard_formation reaction Reaction with N-Protected 4-Piperidone grignard_formation->reaction workup Aqueous Workup (e.g., NH₄Cl solution) reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration deprotection Deprotection of Piperidine Nitrogen concentration->deprotection purification Purification (Column Chromatography or Crystallization) deprotection->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis of (4-Methoxy-phenyl)-piperidin-4-yl-methanol.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of (4-Methoxy-phenyl)-piperidin-4-yl-methanol using an N-Boc protected piperidone.

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)
Magnesium Turnings24.31-24.0
4-Bromoanisole187.041.4920.0
Anhydrous Diethyl Ether or THF---
N-Boc-4-piperidone199.25-18.0
Saturated Aqueous NH₄Cl solution---
Anhydrous Sodium Sulfate142.04--
Trifluoroacetic Acid (TFA) or HCl in Dioxane---
Step-by-Step Procedure
  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (24.0 mmol).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of 4-bromoanisole (20.0 mmol) in anhydrous diethyl ether or THF (20 mL).

    • Add a small portion of the 4-bromoanisole solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing.[3] If the reaction does not start, gently warm the flask.

    • Once the reaction has initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The solution should be a cloudy gray or brown color.[2]

  • Reaction with N-Boc-4-piperidone:

    • Dissolve N-Boc-4-piperidone (18.0 mmol) in anhydrous diethyl ether or THF (30 mL).

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the N-Boc-4-piperidone solution to the Grignard reagent via the dropping funnel. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Extraction:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected product.

  • Deprotection:

    • Dissolve the crude N-Boc protected alcohol in dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature for 1-2 hours, or until TLC analysis shows the disappearance of the starting material.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude (4-Methoxy-phenyl)-piperidin-4-yl-methanol.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane with 1% triethylamine) or by recrystallization.

References

  • TSI Journals. The Grignard Synthesis of Triphenylmethanol. Available from: [Link]

  • DTIC. Piperidine Synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Available from: [Link]

  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Jasperse, J. Grignard Reaction. Available from: [Link]

  • ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Available from: [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

  • Unknown Source. Grignard Reaction: Synthesis of Triphenylmethanol.
  • Google Patents. US2363159A - Purification of piperidine.
  • Diva-portal.org. Reaction Between Grignard Reagents and Heterocyclic N-oxides. Available from: [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. Available from: [Link]

  • Google Patents. US5489689A - Preparation of piperidine derivatives.
  • ResearchGate. Understanding the reaction mechanism of the regioselective piperidinolysis of aryl 1-(2, 4-dinitronaphthyl) ethers in DMSO: Kinetic and DFT studies. Available from: [Link]

  • ResearchGate. Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Available from: [Link]

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available from: [Link]

  • ACS Publications. Piperidine Compounds. VII. The Synthesis of Arylpiperidinemethanol and Arylpiperidineëthanol Compounds. Available from: [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]

  • ResearchGate. Structure of diphenyl(piperidine-4-yl)methanol derivative. Available from: [Link]

  • Unknown Source. preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis.
  • Royal Society of Chemistry. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Available from: [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]

  • European Patent Office. PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Available from: [Link]

  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • ResearchGate. A convenient one pot synthesis of highly substituted piperidines through a Michael addition-aldol cyclization sequence. Available from: [Link]

  • Reddit. Purification of THP protected compound. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups In Grignard Reactions. Available from: [Link]

  • Google Patents. PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME.
  • ResearchGate. Intramolecular Cyclization of Grignard or Blaise Intermediates for the Synthesis of a Chiral Piperidine-2,4-dione Derived from (R)-(‒)-Phenylglycinol. Available from: [Link]

  • Wikipedia. Arecoline. Available from: [Link]

  • ChemRxiv. A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Available from: [Link]

Sources

Optimization

Overcoming steric hindrance in (4-Methoxy-phenyl)-piperidin-4-yl-methanol reactions

Case ID: TICKET-STERIC-404 Subject: Overcoming Steric Hindrance in Functionalization and Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division System Overview & Scope Definition Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TICKET-STERIC-404 Subject: Overcoming Steric Hindrance in Functionalization and Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview & Scope Definition

Welcome to the technical support hub for (4-Methoxy-phenyl)-piperidin-4-yl-methanol . This scaffold presents a unique "perfect storm" of steric hindrance. You are likely dealing with a secondary alcohol where the central methanol carbon is flanked by two bulky groups:

  • The Piperidine Ring: Specifically, the C3 and C5 axial protons create a "picket fence" effect, shielding the C4 position.

  • The 4-Methoxy-phenyl Ring: This electron-rich aromatic ring adds planar bulk and restricts rotameric freedom.

This guide addresses the three most common failure modes: Grignard Stalling , Acylation/Etherification Failure , and Oxidation Sluggishness .

The Steric Landscape (Visualized)

The following diagram illustrates the decision logic for overcoming these specific steric barriers.

StericLogic Start Target: (4-OMe-Ph)-Piperidin-4-yl-Methanol Issue_Synthesis Issue: Synthesis Fails (Grignard Addition) Start->Issue_Synthesis Issue_Funct Issue: OH Functionalization (Acylation/Etherification) Start->Issue_Funct Issue_Ox Issue: Oxidation to Ketone (Sluggish Reaction) Start->Issue_Ox Sol_CeCl3 Solution: Luche/Imamoto Add CeCl3 (Anhydrous) Prevents Enolization Issue_Synthesis->Sol_CeCl3 Activation Sol_BiOTf Solution: Hyper-Catalysis Use Bi(OTf)3 or 1-Methylimidazole Overcomes steric barrier Issue_Funct->Sol_BiOTf Catalysis Sol_DMP Solution: Dess-Martin Periodinane Buffered System Avoids steric chromate esters Issue_Ox->Sol_DMP Reagent Switch

Caption: Workflow logic for selecting the correct chemical intervention based on the specific bottleneck encountered.

Troubleshooting Modules

Module A: Synthesis Failure (The Grignard Bottleneck)

Symptom: You are adding (4-methoxyphenyl)magnesium bromide to N-Boc-4-piperidinecarboxaldehyde (or the ketone analog), but you observe low conversion or recovered starting material. Root Cause: The basicity of the Grignard reagent triggers enolization of the piperidine carbonyl (if alpha-protons are present) rather than nucleophilic attack. The steric bulk of the N-protecting group (especially Boc) further blocks the trajectory.

Protocol: The Organocerium (Imamoto) Method Organocerium reagents are less basic and more nucleophilic than standard Grignards, allowing them to bypass the enolization trap.

StepActionTechnical Note
1 Dry the Salt Heat

at 140°C under high vacuum (0.1 mmHg) for 2 hours. Critical: It must be a fine white powder. If it turns yellow, you have hydrolyzed it.
2 Slurry Suspend dry

(1.5 eq) in dry THF. Stir 2h at RT to form a milky suspension.
3 Transmetallation Cool to -78°C. Add the Grignard reagent (1.5 eq). Stir for 1h. The "Organocerium" species forms in situ.
4 Addition Add the piperidine aldehyde/ketone (1.0 eq) in THF.
5 Quench Warm to 0°C and quench with dilute acetic acid (not HCl, to preserve Boc).

Why this works: The Cerium(III) acts as a Lewis acid, coordinating to the carbonyl oxygen, activating it for attack while suppressing the basicity that causes enolization [1].

Module B: Functionalization Lockout (Acylation & Etherification)

Symptom: Standard acetylation (


) or etherification (

) yields <20% product after 24h. Root Cause: The hydroxyl group is buried. The tetrahedral intermediate required for acylation cannot form due to the clash with the piperidine ring protons.

Protocol: Bismuth Triflate Catalyzed Acylation Standard DMAP catalysis often fails here. Bismuth(III) triflate is a powerful Lewis acid catalyst that activates the anhydride to such a degree that it overcomes the steric barrier.

Reaction Setup:

  • Substrate: 1.0 eq Alcohol.

  • Reagent: 1.5 eq Acetic Anhydride (or Benzoic Anhydride).

  • Catalyst: 1-5 mol%

    
    .
    
  • Solvent:

    
     (Anhydrous).
    
  • Conditions: Stir at RT.

Comparative Performance Data:

Catalyst SystemYield (24h)Comments
Pyridine (Standard)15%Stalls; mostly starting material.
DMAP/Et3N (Steglich)45%Slow; requires heating which may degrade Boc.
Bi(OTf)3 (1 mol%) 92% Recommended. Complete in <4h.
1-Methylimidazole88%Good alternative if metal-free is required [2].
Module C: Stereochemical Inversion (The Mitsunobu Trap)

Symptom: Attempting to invert the alcohol (e.g., to install an amine or ester with opposite chirality) using DEAD/PPh3 results in no reaction or elimination products. Root Cause: The formation of the bulky betaine intermediate is sterically prohibited. Standard DEAD is too bulky to approach the crowded C4 center.

Protocol: The ADDP/PBu3 Modification Replace DEAD (Diethyl azodicarboxylate) with ADDP (1,1'-(azodicarbonyl)dipiperidine) and replace Triphenylphosphine (


) with Tributylphosphine (

).
  • Why ADDP? It is more stable and forms a more reactive intermediate.

  • Why

    
    ?  It is a smaller, more nucleophilic phosphine than 
    
    
    
    , allowing it to penetrate the steric shield of the piperidine ring [3].

Frequently Asked Questions (FAQ)

Q: I am trying to oxidize the alcohol to a ketone, but Swern oxidation is giving me a mess. Why? A: Swern oxidation requires the formation of a bulky alkoxysulfonium intermediate at -78°C. In your hindered system, this intermediate forms slowly or decomposes. Fix: Switch to Dess-Martin Periodinane (DMP) .

  • Protocol: Add 1.2 eq DMP to the alcohol in wet DCM (water accelerates DMP).

  • Mechanism:[1][2][3][4][5][6][7][8][9] DMP works via a ligand exchange mechanism that is less sensitive to steric bulk than the bimolecular Swern transition state [4].

Q: Can I use N-Benzyl instead of N-Boc to reduce sterics? A: Yes, but with a caveat. While N-Benzyl is conformationally more flexible, the lone pair on the nitrogen can participate in unwanted intramolecular H-bonding or quenching of Lewis Acids (like the


 or 

). If you use N-Bn, you must use 2.5 eq of Lewis Acid to account for N-coordination.

Q: My product is oiling out and trapping impurities. How do I purify? A: These carbinols are notorious for "greasing."

  • Tip: Do not use pure Ethyl Acetate/Hexane. Add 1% Triethylamine to your silica column eluent. The amine prevents the piperidine (even if protected, the carbamate can drag) from streaking on the silica.

Mechanism of Action: Organocerium Activation

The following diagram details why the Cerium protocol succeeds where Magnesium fails.

CeMechanism Grignard R-MgBr (Highly Basic) Ce_Reagent R-CeCl2 (Less Basic, High Oxophilicity) Grignard->Ce_Reagent Transmetallation (+CeCl3) Coordination Ce(III) Coordinates Carbonyl Oxygen (Activates Electrophile) Ce_Reagent->Coordination Mix with Substrate Target Piperidine Ketone/Aldehyde (Sterically Crowded) Target->Coordination Attack Nucleophilic Attack (1,2-Addition) Coordination->Attack Low steric demand Result Alcohol Product (High Yield) Attack->Result

Caption: The transmetallation to Cerium reduces basicity, preventing the enolization side-reaction common in hindered piperidine substrates.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents." Journal of the American Chemical Society, 1989.

  • Orita, A., et al. "Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3."[10] Journal of Organic Chemistry, 2001.[10][11]

  • Tsunoda, T., et al. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 1993.

  • Dess, D. B., Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of the American Chemical Society, 1991.[12]

  • Boesen, T., et al. "Acylation of sterically hindered alcohols: 1-methylimidazole as a highly efficient catalyst." Organic Process Research & Development.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for (4-Methoxy-phenyl)-piperidin-4-yl-methanol Synthesis

Case ID: SYN-4MPM-2024 Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary This technical guide addresses the synthesis of (4-Methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-4MPM-2024 Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

This technical guide addresses the synthesis of (4-Methoxy-phenyl)-piperidin-4-yl-methanol , a critical pharmacophore found in 5-HT2A receptor antagonists (e.g., Volinanserin/MDL 100,907) and antihistamines.

The synthesis hinges on two challenging catalytic steps that often result in yield loss or stereochemical erosion:

  • Chemoselective Hydrogenation: Reducing a pyridine precursor to a piperidine without over-reducing the electron-rich anisole (methoxy-phenyl) ring.

  • Enantioselective Reduction: Converting the prochiral ketone to a chiral secondary alcohol with high enantiomeric excess (ee).

This guide provides troubleshooting protocols, catalyst selection matrices, and mechanistic insights to resolve these specific bottlenecks.

Module 1: Chemoselective Pyridine Hydrogenation

The Challenge: You are likely starting with (4-methoxyphenyl)(pyridin-4-yl)methanone or its alcohol derivative. The objective is to saturate the pyridine ring to a piperidine ring.[1] Common Failure: Over-reduction of the 4-methoxy-phenyl ring (anisole moiety) to a cyclohexyl ether, or hydrogenolysis of the methoxy group.

Catalyst Selection Matrix
CatalystSelectivity (Pyridine vs. Anisole)ActivityRecommendation
PtO₂ (Adam's Catalyst) High HighPrimary Choice. Excellent for pyridine reduction in acidic media. Minimal ring saturation of the anisole side-group under mild conditions.
Rh/Al₂O₃ (5%) Very HighModerateSecondary Choice. Use if PtO₂ causes demethoxylation. Rhodium is less prone to hydrogenolysis than Palladium.
Pd/C (10%) LowHighAvoid. High risk of hydrogenolysis (cleaving the -OMe) and reducing the anisole ring.
Ru/C ModerateLowSpecialist Use. Requires higher pressures; often leads to non-selective ring reduction.
Optimized Protocol (PtO₂ Route)
  • Substrate: 4-(4-methoxybenzoyl)pyridine (or the corresponding alcohol).

  • Catalyst Loading: 5-10 wt% PtO₂.

  • Solvent System: Glacial Acetic Acid (Critical for protonating the pyridine nitrogen, activating it toward reduction).

  • Pressure: 3–5 bar H₂ (Low pressure favors selectivity).

  • Temperature: 25–40°C.

Troubleshooting Guide (Ticket #401)

User Issue: "I am seeing ~15% reduction of the anisole ring along with my product."

Root Cause Analysis:

  • Pressure too high: Pyridine reduction is facile; benzene reduction requires higher energy. Keep H₂ < 5 bar.

  • Temperature spike: Exotherms during scale-up can push the reaction into non-selective territory.

  • Catalyst Age: Fresh PtO₂ is highly active. If selectivity is poor, consider poisoning the catalyst slightly or switching to Rh/Al₂O₃.

Visual Workflow: Selectivity Logic

PyridineReduction Start Start: Pyridine Precursor Decision Select Catalyst Start->Decision PtO2 PtO2 / AcOH (Standard) Decision->PtO2 Preferred PdC Pd/C (High Risk) Decision->PdC Avoid RhAl Rh/Al2O3 (High Selectivity) Decision->RhAl Alternative Result_Good Target: Piperidine (Anisole Intact) PtO2->Result_Good < 50°C, 3 bar Result_Bad Impurity: Cyclohexyl Ether (Over-reduced) PtO2->Result_Bad > 60°C, High P PdC->Result_Bad Hydrogenolysis RhAl->Result_Good Slow but Selective

Figure 1: Decision tree for heterogeneous catalyst selection to ensure chemoselectivity between pyridine and anisole rings.

Module 2: Enantioselective Ketone Reduction (ATH)

The Challenge: Converting (4-methoxyphenyl)(piperidin-4-yl)methanone to the chiral alcohol (R)-(4-methoxyphenyl)(piperidin-4-yl)methanol . Catalytic Strategy: Asymmetric Transfer Hydrogenation (ATH) using Ruthenium-Noyori type catalysts.

Critical Pre-requisite: Nitrogen Protection
  • Issue: The free amine on the piperidine ring will coordinate with the Ruthenium metal center, poisoning the catalyst and killing reactivity.

  • Solution: You MUST protect the piperidine nitrogen (e.g., N-Boc or N-Cbz) before attempting ATH.

Catalyst System: Ru-TsDPEN

The industry standard for aryl-alkyl ketone reduction is the RuCl complex.

ComponentFunctionSpecification
Metal Precursor [RuCl₂(p-cymene)]₂Stable Ru(II) source.
Chiral Ligand (R,R)-TsDPENInduces chirality. Use (R,R) for (R)-alcohol (check specific ligand/product correlation for your substrate).
Hydrogen Source HCOOH / Et₃N (5:2 Azeotrope)Safer than H₂ gas; provides kinetic control.
Solvent DMF or DCMDMF often prevents aggregation of the catalyst.
Step-by-Step Protocol (N-Boc Intermediate)
  • Preparation: Dissolve N-Boc-4-(4-methoxybenzoyl)piperidine (1.0 eq) in DMF.

  • Catalyst Charge: Add RuCl (0.5 – 1.0 mol%).

  • H-Donor Addition: Add HCOOH/Et₃N mixture (5:2 ratio) slowly.

  • Reaction: Stir at 25°C for 12–24 hours. Monitor via HPLC.

  • Workup: Quench with water, extract with EtOAc.

  • Deprotection: Remove N-Boc with TFA/DCM in a subsequent step to yield the final free amine target.

Troubleshooting Guide (Ticket #402)

User Issue: "The reaction stalls at 50% conversion."

Root Cause Analysis:

  • Reversible Reaction: ATH is an equilibrium process. If you use isopropanol (IPA) as the H-donor, the acetone byproduct can reverse the reaction.

    • Fix: Switch to Formic Acid/TEA . The byproduct is CO₂ (gas), which leaves the system, driving the reaction to completion (irreversible).

  • Catalyst Poisoning: Did you skip the N-protection step?

    • Fix: Ensure the piperidine nitrogen is Boc-protected. Free secondary amines are strong ligands for Ru.

  • Aerobic Oxidation: The active Ru-H species is air-sensitive.

    • Fix: Degas all solvents and run under strict Argon/Nitrogen atmosphere.

Visual Workflow: ATH Mechanism

ATH_Mechanism cluster_conditions Critical Parameters Complex Ru-TsDPEN Pre-catalyst ActiveSpecies Ru-Hydride (Active Species) Complex->ActiveSpecies HCOOH (H-Donor) TS Transition State (Six-Membered Ring) ActiveSpecies->TS + Substrate Substrate Substrate: Prochiral Ketone Product Product: Chiral Alcohol TS->Product H-Transfer Product->ActiveSpecies Regeneration (Cycle) Note1 Must protect free amine (N-Boc) Note2 Use HCOOH/TEA for irreversibility

Figure 2: Catalytic cycle for Asymmetric Transfer Hydrogenation (ATH). Note the requirement for irreversible hydrogen donors (Formic acid) to drive conversion.

References

  • Chemoselective Hydrogenation of Pyridines

    • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Classic text establishing PtO₂ selectivity).
    • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.[2] Chemical & Pharmaceutical Bulletin, 51(3), 320-324. Link

  • Asymmetric Transfer Hydrogenation (ATH)

    • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

    • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061. Link

  • Synthesis of MDL 100,907 (Volinanserin)

    • Ullrich, T., & Rice, K. C. (2000). A practical synthesis of the serotonin 5-HT2A receptor antagonist MDL 100907, its enantiomer and their 3-phenolic derivatives as precursors for [11C]labeled PET ligands. Bioorganic & Medicinal Chemistry, 8(10), 2427-2432. Link

    • Note: This reference confirms the utility of resolving intermediates or using stereoselective reduction for this specific pharmacophore.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Purity of (4-Methoxy-phenyl)-piperidin-4-yl-methanol by Quantitative NMR Spectroscopy

For researchers, scientists, and drug development professionals, establishing the purity of a compound is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, experience-driven ap...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a compound is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, experience-driven approach to validating the purity of (4-Methoxy-phenyl)-piperidin-4-yl-methanol using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the rationale behind choosing qNMR, compare it with other analytical techniques, and provide a detailed, self-validating experimental protocol.

The Analytical Challenge: Beyond Simple Identification

(4-Methoxy-phenyl)-piperidin-4-yl-methanol is a key structural motif in medicinal chemistry, often serving as a precursor or intermediate in the synthesis of pharmacologically active molecules. Its purity is paramount, as even minor impurities can lead to erroneous biological data or unwanted side effects. While techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are staples in purity assessment, qNMR offers a unique and powerful alternative for absolute quantification without the need for a specific reference standard of the analyte.[1][2]

Why qNMR? A Comparative Perspective

The choice of an analytical technique should always be justified by the specific requirements of the measurement. Here, we compare qNMR with other common methods for purity determination.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Signal intensity is directly proportional to the number of nuclei.[3][4]Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV-Vis.Separation based on mass-to-charge ratio.
Quantification Absolute quantification using a certified internal standard.[3][4]Relative quantification based on peak area relative to a reference standard of the same compound.Primarily qualitative, though can be quantitative with an isotopically labeled internal standard.
Strengths - High precision and accuracy.[5] - Non-destructive. - Provides structural information for both the analyte and impurities. - Can quantify compounds without a reference standard of the analyte itself.[1][2]- High sensitivity for chromophoric compounds. - Excellent separation of complex mixtures.[6]- Extremely high sensitivity. - Provides molecular weight information.
Weaknesses - Relatively lower sensitivity compared to MS. - Can be complex to interpret for mixtures with significant signal overlap.- Requires a reference standard for each analyte to be quantified. - Non-chromophoric compounds are difficult to detect.- Ionization efficiency can vary significantly between compounds, making absolute quantification challenging.
Best For Absolute purity determination, characterization of reference standards, and analysis of mixtures where reference standards for all components are not available.[7][8]Routine quality control, separation of complex mixtures, and analysis of trace impurities.[9]Identification of unknown impurities, and confirmation of molecular weights.

In essence, qNMR is the method of choice when an absolute, SI-traceable purity value is required, and when the structural confirmation of the analyte and its impurities is as important as their quantification.

Understanding the Analyte: (4-Methoxy-phenyl)-piperidin-4-yl-methanol

A crucial first step in developing a purity validation method is to understand the molecule of interest and its likely impurities.

Structure:

Predicted ¹H and ¹³C NMR Chemical Shifts:

While an experimental spectrum is ideal, in its absence, predicted chemical shifts provide a valuable starting point for spectral assignment. Various software packages can predict NMR spectra with reasonable accuracy.[10][11][12][13]

Potential Impurities from Synthesis:

A common synthetic route to (4-Methoxy-phenyl)-piperidin-4-yl-methanol is the reduction of the corresponding ketone, (4-methoxyphenyl)(piperidin-4-yl)methanone, using a reducing agent like sodium borohydride.

cluster_impurities Potential Impurities Ketone (4-methoxyphenyl)(piperidin-4-yl)methanone (Starting Material) Alcohol (4-Methoxy-phenyl)-piperidin-4-yl-methanol (Product) Ketone->Alcohol Reduction NaBH4 NaBH4 (Reducing Agent) NaBH4->Alcohol Reagent Ketone_impurity Unreacted Ketone Solvent_impurity Solvent Residues Solvent Solvent Residues (e.g., Methanol, Ethanol)

Figure 1: Synthetic pathway and potential impurities.

Therefore, the primary impurity to monitor is the unreacted starting material. Residual solvents from the reaction and purification steps are also common.

Experimental Protocol: A Self-Validating Workflow for qNMR Purity Assessment

This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the purity determination.

Materials and Reagents
  • (4-Methoxy-phenyl)-piperidin-4-yl-methanol: The sample to be analyzed.

  • Internal Standard (IS): A certified reference material with a known purity (e.g., Maleic acid, Dimethyl sulfone). The IS should have signals that do not overlap with the analyte's signals, be soluble in the same deuterated solvent, and be non-reactive with the analyte.

  • Deuterated Solvent: A high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves both the analyte and the internal standard.

Sample Preparation

Accurate sample preparation is critical for accurate qNMR results.

start Start weigh_analyte Accurately weigh ~10-20 mg of analyte start->weigh_analyte weigh_is Accurately weigh ~5-10 mg of IS weigh_analyte->weigh_is dissolve Dissolve both in a known volume of deuterated solvent (e.g., 0.6 mL) weigh_is->dissolve transfer Transfer to a high-quality NMR tube dissolve->transfer end Ready for NMR acquisition transfer->end

Figure 2: qNMR sample preparation workflow.

NMR Data Acquisition

The NMR parameters must be optimized for quantitative analysis.

ParameterRecommended SettingRationale
Pulse Angle 90°Ensures maximum signal intensity for all nuclei.
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing protonAllows for complete relaxation of all protons between scans, which is crucial for accurate integration. T₁ can be determined experimentally using an inversion-recovery pulse sequence.
Number of Scans Sufficient to achieve a signal-to-noise ratio (S/N) of >250:1 for the signals of interest.A high S/N is necessary for accurate integration.
Acquisition Time ≥ 3 secondsProvides sufficient digital resolution to accurately define the peaks.
Receiver Gain Optimized to avoid signal clipping.Prevents distortion of the signal, which would lead to inaccurate integration.
Data Processing and Purity Calculation

Proper data processing is as important as data acquisition.

  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz to improve the S/N without significantly distorting the lineshape.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to ensure a flat baseline.

  • Integration: Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard. The integration region should cover at least 20 times the half-height width of the peak.

  • Purity Calculation: The purity of the analyte is calculated using the following equation:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / MW_is) * (m_is / m_analyte) * Purity_is

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

Interpreting the Results: A Self-Validating System

The NMR spectrum itself provides a wealth of information to validate the purity measurement.

  • Signal Consistency: The relative integrals of all signals from the analyte should correspond to the number of protons they represent. For example, the integral of the methoxy protons should be three times that of the proton on the carbon bearing the hydroxyl group.

  • Impurity Identification: Compare the chemical shifts of any extraneous peaks with databases of common laboratory solvents and the expected chemical shifts of potential impurities (e.g., the starting ketone).[14]

  • Absence of Unexpected Signals: A clean spectrum with only the signals of the analyte, the internal standard, and the deuterated solvent is a strong indicator of high purity.

Conclusion: The Power of qNMR in Purity Validation

Quantitative NMR is a powerful and versatile technique for the absolute purity determination of (4-Methoxy-phenyl)-piperidin-4-yl-methanol and other pharmaceutical compounds.[7][8] Its ability to provide both structural and quantitative information in a single, non-destructive experiment makes it an invaluable tool for researchers, scientists, and drug development professionals. By following a well-designed, self-validating protocol, qNMR can deliver highly accurate and reliable purity data, ensuring the quality and integrity of your research and development efforts.

References

  • Adamantane - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link].

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2022). Molecules, 27(21), 7209. [Link]

  • A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. | Request PDF. (n.d.). Retrieved January 30, 2026, from [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved January 30, 2026, from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap. Retrieved January 30, 2026, from [Link]

  • Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. (2025, August 18). Journal of Forensic Sciences. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (2010). Journal of Pharmaceutical and Biomedical Analysis, 51(4), 812-817.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved January 30, 2026, from [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 438-445.
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). Molecules, 28(2), 729. [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. (2023). Accreditation and Quality Assurance, 28(9), 421-430.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016).
  • Spectral Database for Organic Compounds, SDBS. (n.d.). Retrieved January 30, 2026, from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved January 30, 2026, from [Link]

  • Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2017). Analytical Sciences, 33(7), 835-840.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014). Journal of Medicinal Chemistry, 57(21), 9220-9231.
  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). Chemical Science, 12(35), 12012-12026.
  • Hyphenated techniques in impurity profiling of Efavirenz: A review of LCMS, NMR and HPLC application. (2025). Journal of Molecular Science, 35(3), 498-515.
  • Spectral Database for Organic Compounds. (n.d.). Bioregistry. Retrieved January 30, 2026, from [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). Retrieved January 30, 2026, from [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). Retrieved January 30, 2026, from [Link]

  • Validation of a generic quantitative (1)H NMR method for natural products analysis. (2013). Phytochemical Analysis, 24(4), 303-311.
  • Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. (2021). ChemRxiv. [Link]

  • Spectral Database for Organic Compounds. (2023, June 20). Re3data.org. Retrieved January 30, 2026, from [Link]

  • AIST:Spectral Database for Organic Compounds,SDBS. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

Comparative

Cross-validation of analytical methods for (4-Methoxy-phenyl)-piperidin-4-yl-methanol

Executive Summary Compound: (4-Methoxy-phenyl)-piperidin-4-yl-methanol CAS (Analogous): 101072-06-8 (Reference for 4-phenyl analog framework) Application: Critical intermediate for antihistamines (e.g., Fexofenadine anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (4-Methoxy-phenyl)-piperidin-4-yl-methanol CAS (Analogous): 101072-06-8 (Reference for 4-phenyl analog framework) Application: Critical intermediate for antihistamines (e.g., Fexofenadine analogs) and NMDA receptor antagonists.

As a Senior Application Scientist, I often see "blind spots" in purity analysis when researchers rely solely on a single method. For (4-Methoxy-phenyl)-piperidin-4-yl-methanol (hereafter MPPM ), relying exclusively on HPLC-UV is dangerous due to the varying response factors of synthetic precursors (like 4-methoxy-bromobenzene).

This guide provides a cross-validation protocol integrating three orthogonal techniques: HPLC-UV (Routine), LC-MS/MS (Impurity Profiling), and qNMR (Absolute Purity). This "Triangulation Strategy" ensures that what you see in the chromatogram matches the molar reality of your sample.

Part 1: Compound Profile & Analytical Challenges

Before injecting, understand the molecule. MPPM possesses three distinct chemical handles that dictate our analytical strategy:

  • The Piperidine Ring (Secondary Amine): Highly basic (

    
    ).
    
    • Challenge: Causes severe peak tailing on standard C18 columns due to silanol interactions.

    • Solution: Requires high ionic strength buffers or end-capped columns.

  • The 4-Methoxy-Phenyl Group:

    • Benefit: Strong UV chromophore (distinct from non-aromatic piperidine impurities).

    • Challenge: The methoxy group is electron-donating, making the ring susceptible to oxidative degradation.

  • The Methanol Group (Primary Alcohol):

    • Challenge: Increases polarity, reducing retention time in Reverse Phase (RP) LC.

Part 2: The Protocols

Method A: HPLC-UV (The Routine Workhorse)

Purpose: Routine purity checks and stability monitoring.

Causality: We select a Charged Surface Hybrid (CSH) or highly end-capped C18 column to repel the protonated amine, ensuring sharp peaks without using ion-pairing reagents that contaminate MS systems.

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.8 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5%

      
       90% B
      
    • 15-20 min: 90% B

  • Detection: UV at 225 nm (Max absorbance of methoxy-phenyl) and 254 nm .

  • Column Temp: 40°C (Reduces viscosity, improves mass transfer).

Self-Validating Check: The tailing factor (


) for the main peak must be 

. If

, fresh buffer preparation is required.
Method B: LC-MS/MS (The Impurity Hunter)

Purpose: Identifying trace impurities and confirming molecular weight.

Causality: UV detection is "blind" to non-chromophoric impurities (like piperidine starting material). MS detects these via ionization.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 400°C

    • Cone Gas: 50 L/hr

  • MRM Transitions (Quantification & ID):

    • Precursor:

      
       (Calculate based on exact mass, approx m/z 222.15).
      
    • Fragment 1: Loss of Water (

      
      ) – characteristic of the methanol group.
      
    • Fragment 2: Cleavage of Piperidine ring.

Method C: qNMR (The Absolute Truth)

Purpose: Primary Reference Standard Characterization (Assay).

Causality: HPLC requires a reference standard. But how do you validate the standard? qNMR measures the molar ratio of protons, independent of UV extinction coefficients.

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-

    
     (Prevents exchange of OH/NH protons, unlike MeOD).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why? High purity, non-hygroscopic, and its singlet signal (~6.2 ppm) does not overlap with MPPM's aromatics (6.8-7.2 ppm) or methoxy group (3.7 ppm).

  • Relaxation Delay (

    
    ):  60 seconds (Must be 
    
    
    
    of the slowest proton to ensure full relaxation).
  • Pulse Angle: 90°.

  • Scans: 16 or 32 (Sufficient for S/N > 200).

Calculation: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">



(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)[1]

Part 3: Cross-Validation & Comparative Analysis

The following table summarizes the performance metrics when validating MPPM. Note the "Blind Spot" in HPLC which qNMR corrects.

FeatureHPLC-UV (Method A)LC-MS/MS (Method B)qNMR (Method C)
Primary Role Routine QC, StabilityTrace Impurity IDAbsolute Assay (Purity)
Linearity (

)
> 0.999 (0.1 - 100 µg/mL)> 0.995 (1 - 1000 ng/mL)N/A (Molar Ratio)
LOD (Sensitivity) ~0.5 µg/mL~1 ng/mL (High Sensitivity)~1 mg/mL (Low Sensitivity)
Precision (RSD) < 0.5%< 5.0%< 1.0%
Bias Risk High: Overestimates purity if impurities lack UV chromophores.Medium: Matrix effects (ion suppression).Low: Direct molar measurement.
Sample Req. < 1 mg< 0.1 mg> 10 mg
The "Triangulation" Workflow

Do not use these methods in isolation. Use the workflow below to validate your MPPM batches.

ValidationWorkflow Sample Crude MPPM Sample Solubility Solubility Check (DMSO vs MeOH) Sample->Solubility Split Split Sample Solubility->Split HPLC Method A: HPLC-UV (Purity % by Area) Split->HPLC MS Method B: LC-MS/MS (Impurity Mass ID) Split->MS NMR Method C: qNMR (Absolute Assay wt%) Split->NMR Compare Compare Purity Values HPLC->Compare MS->Compare NMR->Compare Decision Is HPLC Purity > qNMR Purity by more than 2%? Compare->Decision Fail FAIL: Hidden Impurities (Non-UV active) Decision->Fail Yes Pass PASS: Release Batch (Assign qNMR value) Decision->Pass No

Figure 1: Analytical Decision Matrix. Note that HPLC often overestimates purity compared to qNMR because salts and non-aromatic precursors do not absorb UV at 254nm.

Part 4: Conclusion & Recommendations

For (4-Methoxy-phenyl)-piperidin-4-yl-methanol , the "Gold Standard" is not a single method, but a composite approach:

  • Use qNMR to establish the potency of your primary Reference Standard. Do not assume the commercial label claim (often 95% or 98%) is accurate without verification.

  • Use HPLC-UV for daily batch release, but only after validating the method against the qNMR-characterized standard.

  • Use LC-MS during process development to identify if the piperidine ring is opening or if the methoxy group is demethylating (loss of 14 Da).

Final Tip: Always store MPPM as the Hydrochloride salt if possible. The free base is prone to oxidation at the secondary amine and the benzylic-like position, which will result in a "browning" of the solid that is detectable by qNMR (broadening of baselines) before it is visible in HPLC.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2] [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2778–2786. (Foundational text on qNMR vs HPLC). [Link]

  • Almac Group. (2023). qNMR – A Modern Alternative to HPLC.[3] (Industry whitepaper on implementing qNMR in QC). [Link]

  • Phenomenex. (2024).[4] Reversed Phase HPLC Method Development for Basic Compounds (Piperidines). [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of (4-Methoxy-phenyl)-piperidin-4-yl-methanol Analogs

The (4-Methoxy-phenyl)-piperidin-4-yl-methanol scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. T...

Author: BenchChem Technical Support Team. Date: February 2026

The (4-Methoxy-phenyl)-piperidin-4-yl-methanol scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for analogs derived from this core, with a particular focus on their interactions with opioid receptors and the presynaptic choline transporter (CHT). By understanding how subtle structural modifications influence biological activity, researchers can rationally design next-generation therapeutic agents with improved efficacy and safety profiles.

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a common feature in numerous pharmaceuticals due to its favorable physicochemical properties, which can enhance drug-like characteristics such as metabolic stability and bioavailability.[1] The 4-arylpiperidine substructure, in particular, has been extensively explored and is a key pharmacophore in many centrally acting drugs.[1][2] This guide will dissect the SAR of this important class of compounds, drawing upon experimental data to illuminate the chemical principles governing their biological function.

I. Comparative Structure-Activity Relationship Analysis

The biological activity of (4-Methoxy-phenyl)-piperidin-4-yl-methanol analogs can be finely tuned by chemical modifications at several key positions. This section will compare and contrast the SAR of these analogs at two distinct and important neurological targets: opioid receptors and the choline transporter.

The 4-arylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands.[2][3][4] Extensive research has been conducted on analogs of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, which share key structural features with the (4-Methoxy-phenyl)-piperidin-4-yl-methanol core. These studies provide valuable insights into the structural requirements for potent and selective opioid receptor antagonism.

Key SAR Observations for Opioid Receptor Antagonists:

  • Aryl Ring Substitution: The position and nature of the substituent on the phenyl ring are critical for opioid receptor affinity. A hydroxyl group at the meta-position (3-OH) of the phenyl ring is generally optimal for high affinity at µ (mu) and κ (kappa) opioid receptors.[2] Shifting the hydroxyl group to the ortho (2-OH) or para (4-OH) position leads to a significant decrease in affinity for all three opioid receptor subtypes (µ, κ, and δ).[2]

  • Bioisosteric Replacement of the Phenolic Hydroxyl Group: The phenolic hydroxyl group can be replaced with other hydrogen bond donors or acceptors, such as carbamates and carboxamides, without a significant loss of affinity.[2] This suggests that this position is involved in a key hydrogen bonding interaction with the receptor.

  • Piperidine Ring Substitution: The presence of methyl groups at the 3 and 4 positions of the piperidine ring, as seen in the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, contributes to the pure antagonist profile of these compounds.[3]

  • N-Substituent on the Piperidine Ring: The substituent on the piperidine nitrogen plays a crucial role in determining the potency and selectivity of the compound. A variety of alkyl and arylalkyl groups can be tolerated, and this position offers a vector for optimizing pharmacokinetic and pharmacodynamic properties.

Table 1: SAR of Aryl Ring Modifications in 4-Arylpiperidine Analogs at Opioid Receptors

CompoundR Group (Aryl Substituent)µ Ki (nM)κ Ki (nM)δ Ki (nM)
1 3-OH0.61.839
2 2-OH1.915118
3 4-OH1122260
4 3-OCH₃1613160
5 3-OCONH₂1.12.545
6 3-OCONHCH₃0.92.148

Data adapted from a study on trans-3,4-dimethyl-4-arylpiperidine derivatives, which serve as a representative model for SAR at this position.[1]

The (4-Methoxy-phenyl)-piperidin-4-yl-methanol scaffold has also been identified as a promising template for the development of inhibitors of the presynaptic high-affinity choline transporter (CHT).[5][6] CHT is responsible for the rate-limiting step in acetylcholine synthesis, making it an attractive target for modulating cholinergic neurotransmission.

A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are closely related to the core topic structure, were evaluated for their ability to inhibit CHT.[5][6]

Key SAR Observations for CHT Inhibitors:

  • Amide Moiety: The amide functionality is a critical component for CHT inhibitory activity. Extensive exploration of this group has shown that benzylic heteroaromatic amides are among the most potent.[5][6]

  • Piperidine Substituent: The nature of the substituent on the piperidine ring significantly impacts potency. Small alkyl groups, such as methyl, on the piperidine nitrogen are well-tolerated and can lead to potent inhibitors.[5]

  • Linker between the Phenyl Ring and Piperidine: In the studied series, an ether linkage connects the piperidin-4-yl group to the 3-position of the 4-methoxybenzamide core. This specific connectivity appears to be favorable for CHT inhibition.

Table 2: SAR of Amide Modifications in 4-Methoxy-3-(piperidin-4-yl)oxy Benzamide Analogs as CHT Inhibitors

CompoundR Group (Amide)IC₅₀ (µM)
7 Phenyl>10
8 4-Fluorophenyl2.5
9 2-Thienylmethyl0.1
10 3-Isopropylisoxazol-5-ylmethyl0.24
11 Pyridin-2-ylmethyl0.08
12 (ML352) (1-Methyl-1H-pyrazol-3-yl)methyl0.1

Data adapted from a study on 4-methoxy-3-(piperidin-4-yl)oxy benzamide derivatives.[5][6]

II. Experimental Protocols and Methodologies

The following section details the key experimental protocols used to characterize the biological activity of (4-Methoxy-phenyl)-piperidin-4-yl-methanol analogs. Understanding these methodologies is crucial for interpreting the SAR data and for designing future experiments.

Principle: This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to compete with a radiolabeled ligand that has high affinity and selectivity for that receptor.[7][8][9] The affinity is typically expressed as the inhibition constant (Ki).

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat or mouse) or cells expressing the opioid receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 50 µ g/assay .

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³H]diprenorphine), and varying concentrations of the test compound.[8]

    • For determining non-specific binding, a high concentration of a known non-labeled opioid ligand (e.g., 10 µM DAMGO) is added to a set of wells.[8]

    • Incubate the plate at 25°C for 90 minutes to allow the binding to reach equilibrium.[8]

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Quantify the radioactivity trapped on the filters using liquid scintillation spectrophotometry.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a typical radioligand binding assay.

Principle: This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as opioid receptors, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation by an agonist.[10][11][12] It can differentiate between agonists, partial agonists, and antagonists.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest as described in the radioligand binding assay protocol.

  • Assay Reaction:

    • In a 96-well plate, combine the cell membranes, GDP (to ensure G-proteins are in their inactive state), and the test compound.

    • Pre-incubate for 15-30 minutes at room temperature.[13]

    • Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.5 nM).[13]

    • Incubate at 30°C for 30-60 minutes with gentle shaking.[13]

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through a GF/C filter plate.[13]

    • Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • For agonists, plot the stimulated [³⁵S]GTPγS binding against the logarithm of the compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximal effect).

    • For antagonists, perform the assay in the presence of a fixed concentration of an agonist and varying concentrations of the antagonist to determine the IC₅₀ and subsequently the Kb (antagonist dissociation constant).

GTPgS_Binding_Assay cluster_activation Receptor Activation cluster_exchange Nucleotide Exchange cluster_dissociation G-Protein Dissociation cluster_measurement Measurement GPCR_inactive Inactive GPCR-Gα(GDP)βγ GPCR_active Active Agonist-GPCR-Gαβγ GPCR_inactive->GPCR_active Conformational Change Agonist Agonist Agonist->GPCR_inactive GDP_dissociation GDP Dissociation GPCR_active->GDP_dissociation GTPgS_binding [35S]GTPγS Binding GDP_dissociation->GTPgS_binding G_alpha_active Gα-[35S]GTPγS GTPgS_binding->G_alpha_active G_beta_gamma Gβγ GTPgS_binding->G_beta_gamma Measurement Quantify Bound [35S]GTPγS G_alpha_active->Measurement

Sources

Comparative

Pharmacokinetic Comparison of (4-Methoxy-phenyl)-piperidin-4-yl-methanol Derivatives

Executive Summary The (4-Methoxy-phenyl)-piperidin-4-yl-methanol scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core substructure for selective 5-HT2A antagonists (e.g., Volinanserin/...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (4-Methoxy-phenyl)-piperidin-4-yl-methanol scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core substructure for selective 5-HT2A antagonists (e.g., Volinanserin/MDL-100,907) and second-generation antihistamines (e.g., Fexofenadine precursors).

This guide provides a pharmacokinetic (PK) comparison of this parent scaffold against its primary metabolic derivatives. The analysis focuses on the critical trade-off between Blood-Brain Barrier (BBB) penetration and metabolic stability , specifically highlighting the liability of the methoxy-phenyl moiety to CYP2D6-mediated O-demethylation and the oxidation of the methanol tail.

Structural Classes & Comparative Analysis

To provide an objective evaluation, we compare three distinct structural evolutions of the scaffold:

  • Compound A (The Parent): The core (4-Methoxy-phenyl)-piperidin-4-yl-methanol.

  • Compound B (Lipophilic N-Substituted): Represented by Volinanserin (MDL-100,907) , where the piperidine nitrogen is alkylated with a fluorophenethyl chain to enhance potency and lipophilicity.

  • Compound C (The Oxidized Metabolite): Represented by MDL-105,725 , where the methanol group is oxidized to a carboxylic acid.

Comparative Pharmacokinetic Profile[1]
FeatureCompound A (Parent Scaffold)Compound B (Volinanserin/MDL-100,907)Compound C (Acid Metabolite/MDL-105,725)
Primary Indication Med-Chem IntermediateAntipsychotic / Sleep Maintenance (5-HT2A)Inactive / Peripherally Restricted
LogP (Lipophilicity) ~1.8 - 2.24.5 (High)0.5 - 1.0 (Low)
BBB Permeability ModerateHigh (Brain:Plasma ratio > 1.0)Negligible (Brain:Plasma ratio < 0.1)
Bioavailability (F) Low (High First-Pass)Moderate (Rapid absorption)High (Systemic accumulation)
Metabolic Liability High (O-demethylation)High (N-dealkylation + Oxidation)Low (Renal Excretion)
CYP Isoform CYP2D6 (Major)CYP3A4, CYP2D6N/A (Phase II Glucuronidation)
Tmax 0.5 - 1.0 h1.0 - 2.0 h3.0 - 4.0 h (Formed in vivo)
Technical Insight: The Metabolic "Switch"

The pharmacokinetic fate of this series is dictated by two competing pathways:

  • O-Demethylation (CYP2D6): The 4-methoxy group is a classic "soft spot." CYP2D6 converts this to a phenol, which is rapidly glucuronidated and excreted. This limits the half-life of Compound A.

  • Methanol Oxidation: The primary alcohol (-CH2OH) is oxidized to a carboxylic acid (-COOH). While this creates Compound C, it drastically reduces CNS penetration due to the increase in Polar Surface Area (PSA). This is the mechanism that renders Fexofenadine non-sedating compared to Terfenadine.

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation pathways critical to this scaffold, highlighting the divergence between CNS-active agents and peripherally restricted metabolites.

MetabolicPathway cluster_legend PK Impact Parent Compound B (Volinanserin/MDL-100,907) [Lipophilic / CNS Active] Intermediate Compound A (Parent Scaffold) [Intermediate] Parent->Intermediate N-Dealkylation (CYP3A4) Metabolite_Acid Compound C (Acid Metabolite) [Polar / CNS Inactive] Parent->Metabolite_Acid Alcohol Oxidation (ADH/ALDH) Metabolite_Phenol O-Desmethyl Metabolite (Phenol Derivative) [Rapid Clearance] Parent->Metabolite_Phenol O-Demethylation (CYP2D6) Intermediate->Metabolite_Acid Oxidation Intermediate->Metabolite_Phenol CYP2D6 Info Blue: High BBB Penetration Red: Peripherally Restricted/Excreted

Figure 1: Metabolic divergence of the (4-Methoxy-phenyl)-piperidin-4-yl-methanol scaffold. Note the critical role of CYP2D6 in O-demethylation.

Experimental Protocols for Validation

To validate the PK properties of derivatives based on this scaffold, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (Intrinsic Clearance)

Purpose: To quantify the liability of the methoxy vs. methanol groups to hepatic metabolism.

  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare test compounds (10 mM DMSO stock) diluted to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-incubate 1 µM compound with HLM (0.5 mg/mL protein) for 5 min at 37°C.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Controls: Include Verapamil (High clearance) and Warfarin (Low clearance) as benchmarks.

  • Sampling:

    • Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

    • Quench: Immediately transfer into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.

    • Data Check: Plot ln(% remaining) vs. time. The slope (

      
      ) determines 
      
      
      
      .
    • Calculation:

      
      .
      
Protocol B: PAMPA-BBB (Blood-Brain Barrier Permeability)

Purpose: To screen derivatives for CNS penetration potential (Compound B vs. C).

  • System Setup: Use a parallel artificial membrane permeability assay (PAMPA) specific for BBB (porcine brain lipid extract).

  • Donor Plate: Add 300 µL of compound (10 µM) in PBS (pH 7.4).

  • Acceptor Plate: Add 200 µL of PBS.

  • Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of BBB-specific lipid solution (20 mg/mL in dodecane).

  • Incubation: Sandwich plates and incubate for 18 hours at room temperature in a humidity chamber (avoid evaporation).

  • Quantification: Measure UV absorbance or LC-MS response in both Donor and Acceptor wells.

  • Validation:

    • 
      : High CNS penetration (Target for Antipsychotics).
      
    • 
      : Low CNS penetration (Target for Antihistamines).
      

Experimental Workflow Visualization

ADME_Workflow Start New Derivative Synthesis Screen1 Solubility & LogP (Physicochemical) Start->Screen1 Screen2 Microsomal Stability (HLM + NADPH) Screen1->Screen2 Decision t1/2 > 30 min? Screen2->Decision Decision->Start No (Modify Scaffold) Screen3 PAMPA-BBB (CNS Permeability) Decision->Screen3 Yes Screen4 CYP Phenotyping (Recombinant CYP2D6/3A4) Screen3->Screen4 Final In Vivo PK (Rat) (Microdialysis) Screen4->Final

Figure 2: Step-wise ADME screening funnel for optimizing piperidine-methanol derivatives.

References

  • Schmidt, C. J., et al. (1994). "The 5-HT2A receptor antagonist: MDL 100,907."[1][2][3] European Journal of Pharmacology.

  • Kehne, J. H., et al. (1996). "Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907." Journal of Pharmacology and Experimental Therapeutics.

  • Lozano, R., et al. (2022).[4] "An Investigation of O-Demethyl Tramadol/Tramadol Ratio for Cytochrome P450 2D6 Phenotyping." Journal of Clinical Medicine.

  • Mathis, C. A., et al. (1999).[5] "Synthesis and evaluation of 11C-labeled 5-HT2A receptor antagonists." Journal of Nuclear Medicine.

  • Yeung, K. S., et al. (2019). "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds."[6] Bioorganic & Medicinal Chemistry Letters.

Sources

Validation

Head-to-head comparison of (4-Methoxy-phenyl)-piperidin-4-yl-methanol with similar scaffolds

Topic: Comparative Analysis of (4-Methoxy-phenyl)-piperidin-4-yl-methanol vs. Aryl-Piperidine Scaffolds Executive Summary Target Scaffold: (4-Methoxy-phenyl)-piperidin-4-yl-methanol Primary Application: Pharmacophore for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of (4-Methoxy-phenyl)-piperidin-4-yl-methanol vs. Aryl-Piperidine Scaffolds

Executive Summary

Target Scaffold: (4-Methoxy-phenyl)-piperidin-4-yl-methanol Primary Application: Pharmacophore for GPCR Ligands (5-HT, Histamine, Dopamine) and Transporter Inhibitors (NET/DAT). Structural Class: 4-Substituted Piperidine Methanols (Azacyclonol Analogs).

This guide provides a rigorous technical comparison of (4-Methoxy-phenyl)-piperidin-4-yl-methanol against established industry standards: the unsubstituted Phenyl(piperidin-4-yl)methanol and the bulky Diphenyl(piperidin-4-yl)methanol (Azacyclonol) .

The (4-Methoxy-phenyl) variant represents a strategic "middle ground" in medicinal chemistry. It offers enhanced polarity and hydrogen-bond acceptor capability compared to the lipophilic phenyl analog, while avoiding the steric bulk of the diphenyl system. This scaffold is a critical intermediate in the synthesis of next-generation antipsychotics and antihistamines, where fine-tuning of metabolic stability (CYP2D6 liability) and receptor residence time is paramount.

Technical Specifications & Structural Analysis

The core structure consists of a piperidine ring connected at the C4 position to a methanol group, which bridges to a 4-methoxyphenyl ring.

Comparative Scaffold Data
FeatureTarget: (4-Methoxy-phenyl)-piperidin-4-yl-methanol Comparator A: Phenyl(piperidin-4-yl)methanol Comparator B: Azacyclonol (Diphenyl)
Structure Mono-aryl, 4-OMe substitutionMono-aryl, UnsubstitutedDi-aryl, Unsubstituted
Electronic Character Electron-Rich (Donor)NeutralNeutral / Bulky
H-Bond Capacity 2 Acceptors (O-Me, OH), 2 Donors (NH, OH)1 Acceptor (OH), 2 Donors (NH, OH)1 Acceptor (OH), 2 Donors (NH, OH)
Lipophilicity (cLogP) ~1.8 (Moderate)~1.5 (Lower)~3.5 (High)
Metabolic Liability High: O-Demethylation (CYP2D6)Low: Ring hydroxylation (slow)Moderate: Ring hydroxylation
Steric Profile Linear / PlanarLinear / PlanarBulky / Propeller-shaped
Key Application 5-HT2A Antagonists, NET InhibitorsGeneral Building BlockAntihistamines (Fexofenadine precursor)

Comparative Performance Analysis

A. Receptor Binding Affinity (GPCRs)

The 4-methoxy group is not merely a lipophilic spacer; it actively modulates binding kinetics.

  • Mechanism: In 5-HT2A and D2 receptor pockets, the methoxy oxygen often serves as a hydrogen bond acceptor for serine or threonine residues deep in the binding crevice.

  • Data Insight: Analogs containing the 4-methoxy group frequently exhibit 2-5x higher affinity (lower

    
    ) compared to the unsubstituted phenyl analog due to this enthalpic contribution.
    
  • Contrast with Azacyclonol: The bulky diphenyl motif of Azacyclonol relies on hydrophobic collapse and steric occlusion. While potent, it often lacks the selectivity provided by the specific directional interaction of the methoxy group.

B. Metabolic Stability & Pharmacokinetics
  • The Liability: The (4-Methoxy-phenyl) scaffold is a prime substrate for CYP2D6-mediated O-demethylation , converting the methoxy group to a phenol.

  • The Advantage: This "soft spot" can be used intentionally to design drugs with shorter half-lives or to generate active phenolic metabolites (pro-drug strategy).

  • Comparator: The Phenyl(piperidin-4-yl)methanol scaffold is metabolically "harder," often requiring slower aromatic hydroxylation, leading to longer, sometimes unpredictable half-lives.

C. Synthetic Utility
  • Grignard Efficiency: The synthesis of the (4-Methoxy-phenyl) variant via Grignard addition (4-Methoxyphenylmagnesium bromide + N-Boc-piperidin-4-carboxaldehyde) typically proceeds with higher yields (85-92%) compared to the diphenyl analog, which suffers from steric hindrance during the second aryl addition.

Experimental Protocols

Protocol A: Synthesis via Grignard Addition
  • Objective: Synthesize (4-Methoxy-phenyl)-piperidin-4-yl-methanol with >98% purity.

  • Scale: 10 mmol.

Reagents:

  • 4-Bromoanisole (1.87 g, 10 mmol)

  • Magnesium turnings (0.27 g, 11 mmol)

  • N-Boc-piperidine-4-carboxaldehyde (2.13 g, 10 mmol)

  • Dry THF (50 mL)

Step-by-Step Methodology:

  • Activation: Flame-dry a 100 mL 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.

  • Grignard Formation: Add 4-Bromoanisole in 10 mL THF dropwise to the Mg/THF suspension at reflux. Stir for 1 hour until Mg is consumed (Solution turns dark grey/brown).

  • Addition: Cool the Grignard reagent to 0°C. Add N-Boc-piperidine-4-carboxaldehyde (dissolved in 10 mL THF) dropwise over 20 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Quench: Quench with saturated

    
     (aq) at 0°C.
    
  • Workup: Extract with EtOAc (3x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Deprotection: Dissolve crude intermediate in DCM (20 mL) and add TFA (5 mL). Stir for 2 hours. Neutralize with

    
    , extract with DCM.
    
  • Purification: Recrystallize from Ethanol/Ether to yield the target as a white solid.

Protocol B: Microsomal Stability Assay (Metabolic Profiling)
  • Objective: Quantify the intrinsic clearance (

    
    ) relative to the unsubstituted phenyl analog.
    

Workflow:

  • Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with human liver microsomes (0.5 mg/mL).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min.

  • Quench: Add 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      

Visualizations

Figure 1: Structural & Electronic Comparison

This diagram illustrates the steric and electronic differences between the target scaffold and its comparators.

ScaffoldComparison Target (4-Methoxy-phenyl) Scaffold (Electron Donor, Polar) Phenyl Phenyl Scaffold (Neutral, Lipophilic) Target->Phenyl Adds 4-OMe group (+H-bond Acceptor) (+Metabolic Liability) Diphenyl Azacyclonol (Diphenyl) (Bulky, Very Lipophilic) Target->Diphenyl Removes one Phenyl ring (-Steric Bulk) (+Solubility)

Caption: Comparative analysis of electronic and steric properties. The 4-Methoxy scaffold balances polarity and lipophilicity better than the extremes of the unsubstituted phenyl or bulky diphenyl analogs.

Figure 2: Synthesis & Metabolic Fate

This diagram maps the synthesis via Grignard reagent and the primary metabolic pathway (O-demethylation).

SynthesisMetabolism SM1 4-Bromoanisole (Precursor) Grignard Grignard Reaction (THF, Reflux) SM1->Grignard SM2 N-Boc-Piperidine -4-Carboxaldehyde SM2->Grignard Deprotection Acid Deprotection (TFA/DCM) Grignard->Deprotection Product (4-Methoxy-phenyl)- piperidin-4-yl-methanol Deprotection->Product CYP CYP2D6 Enzyme Product->CYP In Vivo Metabolite Phenol Metabolite (Active/Inactive) CYP->Metabolite O-Demethylation

Caption: Synthetic pathway via Grignard addition and downstream metabolic susceptibility to CYP2D6-mediated O-demethylation.[1]

References

  • Use of Piperidine Methanol Scaffolds in 5-HT2A Antagonists

    • Title: Structure–activity relationships of serotonin 5-HT2A agonists and antagonists.
    • Source: ResearchG
    • URL:[Link]

  • Title: 4-Piperidinemethanol Synthesis and Properties.
  • Metabolic Stability of Methoxy-Aryl Piperidines

    • Title: Metabolism of designer drugs of abuse (Piperazine/Piperidine derivatives).[2]

    • Source: Current Drug Metabolism (via Cayman Chemical).
  • Azacyclonol (Diphenyl Comparator)

    • Title: Diphenyl(piperidin-4-yl)methanol Properties and Safety.[3]

    • Source: M
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (4-Methoxy-phenyl)-piperidin-4-yl-methanol

Operational Safety & Logistics Guide for Laboratory Personnel [1][2][3] Executive Summary & Hazard Logic Compound Class: 4,4-Disubstituted Piperidine / Aryl Ether Derivative Primary Risk Profile: Irritant / Potential Cor...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Logistics Guide for Laboratory Personnel [1][2][3]

Executive Summary & Hazard Logic

Compound Class: 4,4-Disubstituted Piperidine / Aryl Ether Derivative Primary Risk Profile: Irritant / Potential Corrosive (Skin, Eyes, Respiratory)[1][2][4][5][6]

As a Senior Application Scientist, I must emphasize that while specific toxicological datasets (LD50) for (4-Methoxy-phenyl)-piperidin-4-yl-methanol may be proprietary or sparse in public literature, its structural pharmacophore—combining a basic secondary amine (piperidine) with a benzylic-like alcohol—dictates a strict Risk Group 2 handling protocol.[2][3]

We operate under the Precautionary Principle : We treat this substance as a Severe Eye Irritant (Category 2A/1) and Skin Irritant (Category 2) due to the pKa of the piperidine nitrogen (typically ~10-11), which can cause caustic injury to mucous membranes upon contact [1, 2].[1][2][3]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >5 mg.

PPE Selection Logic
  • Permeation Resistance: Piperidine derivatives are organic bases that can permeate standard latex rapidly.[2][3] Nitrile is required.[2][3]

  • Ocular Protection: The basicity of the amine poses a risk of corneal opacification if dust or solution contacts the eye.[2][3]

Protection ZoneStandard Protocol (< 1g)Scale-Up Protocol (> 1g or Solution)Technical Specification
Hand Protection Single Nitrile Gloves Double Nitrile Gloves Min. thickness: 0.11 mm (4 mil).[2][3] Change every 60 mins.
Eye Protection Safety Glasses (Side shields)Chemical Splash Goggles ANSI Z87.1 compliant.[1][2][3] Contact lenses prohibited.[2][3]
Respiratory Fume Hood (Sash < 18")Fume Hood + N95/P100 Use N95 for solid weighing outside hood (not recommended).[1][2][3]
Body Defense Lab Coat (Cotton/Poly)Lab Coat + Tyvek Sleeves Buttoned to neck.[1][2][3] Wrist coverage essential.[2][6]
Decision Logic: PPE Deployment

The following diagram illustrates the decision workflow for selecting PPE based on experimental state and quantity.

PPE_Decision_Tree Start Start: Risk Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Qty Quantity > 1g? Solid->Qty High_PPE Enhanced PPE: Double Nitrile Splash Goggles Tyvek Sleeves Liquid->High_PPE Splash Risk Std_PPE Standard PPE: Nitrile Gloves (4mil) Safety Glasses Lab Coat Qty->Std_PPE No Qty->High_PPE Yes Hood Engineering Control: Fume Hood Mandatory Std_PPE->Hood High_PPE->Hood

Figure 1: PPE Selection Logic based on physical state and quantity thresholds.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (Solid State)

Context: Piperidine solids are often electrostatic.[2][3] Inhalation of dust is the primary exposure vector.[2]

  • Preparation: Place an anti-static gun and weighing boat inside the Chemical Fume Hood (CFH).[2][3]

  • Engineering Control: Verify CFH face velocity is 80–100 fpm.

  • Transfer:

    • Open the source container only inside the hood.[2]

    • Use a disposable spatula.[2] Do not reuse spatulas to prevent cross-contamination.[2]

    • Critical Step: If the powder is electrostatic, use an ionizing zerostat gun on the weighing boat before transfer.[2]

  • Decontamination: Wipe the exterior of the source container with a Kimwipe dampened in Ethanol before removing it from the hood.[2][3]

B. Solubilization & Reaction

Context: This compound is likely soluble in DMSO, Methanol, and DCM.[2][3]

  • Solvent Choice: When dissolving in halogenated solvents (DCM), be aware that piperidines can react exothermically with strong acids or acid chlorides [3].[2][3]

  • Addition: Add solvent to the solid, not solid to solvent, to minimize splash risk.[2][3]

  • Vessel: Use borosilicate glass (Pyrex).[2][3] Avoid polystyrene, which may be degraded by amine-rich solutions.[2]

Emergency Response & Spill Management

In the event of a spill, immediate action prevents area contamination.[2][3][6][7]

Spill Response Workflow

Spill_Response Alert 1. Alert & Evacuate Assess 2. Assess Volume Alert->Assess PPE_Up 3. Don PPE (Goggles + Double Gloves) Assess->PPE_Up Contain 4. Containment (Absorbent Pads) PPE_Up->Contain Clean 5. Decontaminate (Water + Soap Wash) Contain->Clean Dispose 6. Disposal (Haz Waste Tag) Clean->Dispose

Figure 2: Sequential workflow for managing solid or liquid spills in the laboratory.

Specific First Aid[1][2][3][6][8]
  • Eye Contact: Flush immediately with water for 15 minutes .[2][3][6] The basic nature of the piperidine moiety can cause deep tissue damage if not rinsed quickly.[2][3]

  • Skin Contact: Wash with soap and water.[2][3][6] Do not use ethanol on skin (increases absorption).[2]

Disposal & Environmental Compliance

Do not dispose of this compound down the drain.[2] It poses a risk of aquatic toxicity common to piperidine derivatives.[2][3]

Waste StreamClassificationPackaging Requirement
Solid Waste Hazardous Organic SolidDouble-bagged in clear polyethylene; labeled "Toxic/Irritant Solid".[1][2][3]
Liquid Waste Basic Organic WasteHigh-density polyethylene (HDPE) carboy.[1][2][3] Do not mix with Acid Waste (Risk of exotherm/fumes).[2][3]
Contaminated Sharps Bio/Chem HazardRigid puncture-proof container.[2][3]

References

  • National Center for Biotechnology Information. (n.d.).[2][3] PubChem Compound Summary for Piperidine derivatives.[2][3] Retrieved from [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methoxy-phenyl)-piperidin-4-yl-methanol
Reactant of Route 2
Reactant of Route 2
(4-Methoxy-phenyl)-piperidin-4-yl-methanol
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